Product packaging for Tibremciclib(Cat. No.:CAS No. 2397678-18-9)

Tibremciclib

Cat. No.: B12370543
CAS No.: 2397678-18-9
M. Wt: 518.6 g/mol
InChI Key: XOJPAVACYRFOBK-GOSISDBHSA-N
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Description

Tibremciclib (also known as BPI-16350) is a novel, potent, and selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), developed by Betta Pharmaceuticals Co Ltd . Its primary mechanism of action involves targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a key regulator of the cell cycle. By inhibiting CDK4/6, this compound induces G1 phase cell cycle arrest, thereby preventing the proliferation of retinoblastoma protein (Rb)-positive tumor cells . Preclinical data indicate that this compound exhibits robust antitumor efficacy and demonstrates favorable brain penetration . In clinical research, this compound has shown significant promise. A phase I study (NCT03791112) demonstrated that this compound monotherapy and in combination with fulvestrant was well-tolerated and exhibited preliminary antitumor activity in patients with HR-positive/HER2-negative advanced breast cancer . The subsequent randomized, double-blind, placebo-controlled phase III TIFFANY trial (NCT05433480) confirmed these findings. In this pivotal study, the combination of this compound (400 mg, orally, once daily) with fulvestrant significantly improved progression-free survival (PFS) compared to placebo plus fulvestrant (median PFS 16.5 months vs. 5.6 months; Hazard Ratio 0.37) in patients with HR-positive/HER2-negative advanced breast cancer who had progressed on prior endocrine therapy . The objective response rate (ORR) was 45.6% in the this compound arm versus 12.9% in the placebo arm . The safety profile was manageable, with common grade 3 or higher treatment-emergent adverse events including neutropenia, anemia, and hypokalemia . Beyond breast cancer, this compound is also under investigation for its potential application in treating other malignancies, such as non-small cell lung cancer (NSCLC) and certain types of leukemia, highlighting its broad research value in oncology . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32F2N8 B12370543 Tibremciclib CAS No. 2397678-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2397678-18-9

Molecular Formula

C28H32F2N8

Molecular Weight

518.6 g/mol

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine

InChI

InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1

InChI Key

XOJPAVACYRFOBK-GOSISDBHSA-N

Isomeric SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5[C@@H](CCC6)C)F

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5C(CCC6)C)F

Origin of Product

United States

Foundational & Exploratory

Tibremciclib mechanism of action in breast cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Tibremciclib in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (BPI-16350) is a novel, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] It has demonstrated significant clinical efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical and clinical evidence supporting its therapeutic utility in breast cancer.

Introduction to CDK4/6 Inhibition in Breast Cancer

The cell division cycle is a fundamental process that is tightly regulated to ensure proper cell proliferation. In many cancers, including HR+ breast cancer, deregulation of the cell cycle is a key driver of uncontrolled tumor growth.[2] The G1-S phase transition is a critical checkpoint in the cell cycle, and its progression is largely governed by the activity of CDK4 and CDK6.[3]

In HR+ breast cancer, estrogen receptor (ER) signaling promotes the expression of Cyclin D1.[4] Cyclin D1 then forms a complex with CDK4 and CDK6, leading to their activation. The active Cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[3] Phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase of the cell cycle.[5] Selective inhibition of CDK4 and CDK6 has emerged as a highly effective therapeutic strategy to block this pathway and induce cell cycle arrest in cancer cells.[3]

Molecular Profile and Mechanism of Action of this compound

This compound is a potent and selective inhibitor of both CDK4 and CDK6.[6] Its mechanism of action is centered on the direct inhibition of the kinase activity of the Cyclin D-CDK4/6 complex. By binding to the ATP-binding pocket of CDK4 and CDK6, this compound prevents the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the transcription of E2F target genes and blocking the cell cycle in the G1 phase.[1][6] This G1 arrest ultimately suppresses tumor cell proliferation.[6]

One of the distinguishing features of this compound is its selectivity profile. Preclinical data indicate that it has greater selectivity for CDK4 and less inhibitory activity against CDK9 compared to some other CDK4/6 inhibitors.[7][8] Inhibition of CDK9 can be associated with certain toxicities, and the higher selectivity of this compound may contribute to a manageable safety profile.[7]

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 Cell Cycle Progression Estrogen Receptor (ER) Estrogen Receptor (ER) Cyclin D Cyclin D Estrogen Receptor (ER)->Cyclin D Upregulates Growth Factors Growth Factors Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex pRb Phosphorylated Rb Cyclin D-CDK4/6 Complex->pRb Phosphorylates Rb Rb Rb->pRb E2F E2F pRb->E2F Releases G1-S Transition G1-S Transition E2F->G1-S Transition Promotes Rb-E2F Complex Rb-E2F Complex Rb-E2F Complex->Rb Rb-E2F Complex->E2F DNA Replication DNA Replication G1-S Transition->DNA Replication Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation This compound This compound This compound->Cyclin D-CDK4/6 Complex Inhibits Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A Kinase Assays (e.g., ADP-Glo) C Cell Proliferation Assays (e.g., DNA content-based) A->C B Breast Cancer Cell Lines (e.g., MCF-7, T-47D) B->C D Western Blotting (pRb, Total Rb, Cyclin D1) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Breast Cancer Xenograft Models (e.g., Nude mice with MCF-7 implantation) G This compound Treatment F->G H Tumor Volume Measurement G->H I Pharmacokinetic/Pharmacodynamic Analysis G->I

References

Tibremciclib: A Technical Overview of its CDK4/6 Inhibitor Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (also known as BPI-16350) is a novel, orally administered, potent, and selective small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] These kinases are key regulators of the cell cycle, and their inhibition has emerged as a critical therapeutic strategy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] this compound induces G1 phase cell cycle arrest, thereby inhibiting the proliferation of tumor cells that are dependent on the CDK4/6 pathway.[1] Structurally distinct from other approved CDK4/6 inhibitors, this compound exhibits a unique selectivity profile, with notable potency against CDK4 and CDK6, and significantly less activity against other CDK family members, such as CDK9. This technical guide provides an in-depth overview of the selectivity profile of this compound, including quantitative inhibitory data, a representative experimental protocol for kinase activity assessment, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Selectivity Profile

The inhibitory activity of this compound against various cyclin-dependent kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the high potency and selectivity of this compound for CDK4 and CDK6.

Kinase TargetIC50 (nM)Notes
CDK4/cyclin D1 2.21High potency against the primary target.
CDK6/cyclin D1 0.4Highest potency observed, indicating strong inhibition of the CDK6 complex.
CDK9 91.6Significantly lower potency compared to CDK4 and CDK6, suggesting a favorable selectivity window.
CDK1/cyclin B >1000Preclinical data indicates significantly less activity against this and other non-target CDKs.
CDK2/cyclin E >1000Preclinical data indicates significantly less activity against this and other non-target CDKs.
CDK5/p25 >1000Preclinical data indicates significantly less activity against this and other non-target CDKs.
CDK7/cyclin H >1000Preclinical data indicates significantly less activity against this and other non-target CDKs.

Note: The IC50 values are based on preclinical in vitro enzymatic assays. The data for CDK1, CDK2, CDK5, and CDK7 are qualitative, indicating substantially lower inhibitory activity compared to CDK4 and CDK6.

Experimental Protocols

While the specific, detailed experimental protocols used by the manufacturer of this compound are proprietary, a representative methodology for a biochemical kinase inhibition assay to determine IC50 values is provided below. This protocol is based on standard industry practices for characterizing kinase inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against a panel of purified human kinase enzymes.

Materials:

  • Recombinant human kinase enzymes (e.g., CDK4/cyclin D1, CDK6/cyclin D1, and other kinases for selectivity profiling).

  • Kinase-specific peptide substrates.

  • Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or [γ-³³P]ATP.

  • This compound, serially diluted in an appropriate solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, Brij-35).

  • Phosphocellulose filter plates.

  • Wash buffer (e.g., phosphoric acid).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A series of dilutions are then prepared in the assay buffer to achieve the desired final concentrations for the assay, typically in a 10-point, 3-fold serial dilution format.

  • Kinase Reaction Mixture Preparation: For each kinase to be tested, a reaction mixture is prepared containing the assay buffer, the specific peptide substrate, and MgCl₂.

  • Assay Plate Setup: The kinase reaction mixture is added to the wells of a microtiter plate. Subsequently, the serially diluted this compound or vehicle control (DMSO) is added to the respective wells.

  • Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of a mixture of the kinase enzyme and ATP (containing a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP). The final ATP concentration is typically set at or near the Km for each specific kinase to ensure accurate determination of competitive inhibition.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate. The incubation time is optimized to ensure the reaction proceeds within the linear range.

  • Termination of Reaction and Substrate Capture: The reaction is stopped by the addition of phosphoric acid. The reaction mixture is then transferred to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.

  • Washing: The filter plate is washed multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP or [γ-³³P]ATP.

  • Detection: After drying the filter plate, a scintillation cocktail is added to each well, and the amount of incorporated radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: The raw data (counts per minute) are converted to percent inhibition relative to the vehicle control. The IC50 values are then calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

CDK4_6_Rb_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Regulation Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK4_6 CDK4/6 Active_Complex Cyclin D-CDK4/6 (Active Kinase) CyclinD->Active_Complex CDK4_6->Active_Complex Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Active_Complex->Rb_E2F Phosphorylates p16 p16INK4a p16->Active_Complex Inhibits Rb Rb Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F Gene_Expression S-Phase Gene Expression E2F->Gene_Expression Activates Rb_E2F->pRb Releases E2F G1_S_Transition G1 to S Phase Transition Gene_Expression->G1_S_Transition This compound This compound This compound->Active_Complex Inhibits

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution of this compound) B 2. Assay Plate Setup (Add Kinase, Substrate, Buffer) A->B C 3. Initiate Reaction (Add ATP [γ-³²P]) B->C D 4. Incubation (Allow for Phosphorylation) C->D E 5. Terminate & Capture (Stop reaction, bind substrate to filter plate) D->E F 6. Washing (Remove unbound ATP) E->F G 7. Detection (Scintillation Counting) F->G H 8. Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: A generalized workflow for determining kinase inhibitor IC50 values using a radiometric assay.

References

An In-depth Technical Guide to Tibremciclib: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is a novel, orally bioavailable and potent selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] As a third-generation CDK inhibitor, it plays a crucial role in regulating the cell cycle.[4] Dysregulation of the cyclin D-CDK4/6-INK4-Rb pathway is a hallmark of many cancers, making selective inhibition of CDK4/6 a promising therapeutic strategy.[4][5] this compound's mechanism of action involves inducing a G1 phase cell cycle arrest, thereby suppressing DNA replication and inhibiting tumor cell proliferation.[1][6] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available clinical data for this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with distinct structural features that contribute to its high selectivity and potency.[7]

Identifiers and Descriptors
Identifier/DescriptorValue
IUPAC Name N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine[1]
CAS Number 2397678-18-9[1]
Molecular Formula C₂₈H₃₂F₂N₈[1]
Canonical SMILES CCN1CCN(CC2=CC=C(N=C2)NC3=NC=C(C(=N3)F)C4=CC(=C5C(=C4)N=C(N5CCC[C@H]6C)C)F)CC1
InChI InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1[1]
InChIKey XOJPAVACYRFOBK-GOSISDBHSA-N[8]
Physicochemical Properties
PropertyValue
Molecular Weight 518.6 g/mol [1]
Topological Polar Surface Area 75 Ų[1]
Complexity 769[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 8
Rotatable Bond Count 6

Mechanism of Action and Signaling Pathway

This compound selectively targets CDK4 and CDK6, key regulators of the cell cycle.[3] In many cancer cells, the cyclin D-CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[4][5]

This compound inhibits the phosphorylation of the retinoblastoma protein (Rb).[1] Unphosphorylated Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4] This leads to a G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][6]

This compound's inhibition of the CDK4/6-Rb signaling pathway.

Preclinical and Clinical Data

Pharmacokinetics

A Phase I study of this compound revealed dose-proportional pharmacokinetics.[2]

Pharmacokinetic ParameterValue
Half-life (t½) ~35.9 - 51.1 hours[2][3]
Dose Proportionality Consistent with dose proportionality[2]
Drug-Drug Interaction No significant interaction with fulvestrant[2]
Clinical Efficacy

Clinical trials have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with fulvestrant.

Phase Ia (Monotherapy in Advanced Solid Tumors) [2]

Efficacy EndpointValue
Objective Response Rate (ORR) 4.2%
Disease Control Rate (DCR) 70.8%

Phase Ib (Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer) [2]

Efficacy EndpointValue
Objective Response Rate (ORR) 53.8%
Disease Control Rate (DCR) 87.2%

Phase III TIFFANY Trial (Combination with Fulvestrant vs. Fulvestrant alone in HR+/HER2- Advanced Breast Cancer) [7][9]

Efficacy EndpointThis compound + FulvestrantFulvestrant Alone
Median Progression-Free Survival (PFS) 16.5 months5.6 months
Hazard Ratio (HR) for PFS 0.37 (p < 0.001)-
Objective Response Rate (ORR) 45.6%12.9%
Safety and Tolerability

This compound has been shown to be generally well-tolerated.[2] The most common treatment-emergent adverse events are summarized below.

Phase I Study (Monotherapy and Combination Therapy) [2]

Adverse Event (Any Grade)
Grade 1-2 Blood creatinine increased
Hypertriglyceridemia
Anemia

Phase III TIFFANY Trial [7][9]

Adverse Event (Grade 3 or Higher)This compound + Fulvestrant ArmPlacebo + Fulvestrant Arm
Neutropenia 15.2%5.6%
Anemia 12.0%4.4%
Hypokalemia 12.0%0%

Experimental Protocols

Generalized CDK4/6 Inhibition Assay Protocol

While the specific proprietary protocol for this compound is not publicly available, a general method for assessing CDK4/6 inhibition in vitro is outlined below.

CDK46_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis Reagents Prepare Reagents: - Recombinant CDK4/Cyclin D1 - Rb protein substrate - ATP (with γ-³²P-ATP tracer) - Test compound (this compound) Plate Plate reagents in a 96-well plate Reagents->Plate Incubate Incubate at 30°C to allow kinase reaction to proceed Plate->Incubate Stop Stop reaction with EDTA Incubate->Stop Separate Separate phosphorylated Rb (e.g., via SDS-PAGE or filter binding) Stop->Separate Quantify Quantify radioactivity to determine kinase activity Separate->Quantify Analyze Calculate IC₅₀ values Quantify->Analyze

Generalized workflow for a CDK4/6 kinase inhibition assay.

Methodology:

  • Reagent Preparation : Recombinant human CDK4/Cyclin D1 enzyme complex, a retinoblastoma (Rb) protein substrate, and ATP (spiked with a radioactive tracer like γ-³²P-ATP) are prepared in a suitable kinase buffer.

  • Compound Dilution : this compound is serially diluted to a range of concentrations.

  • Reaction Initiation : The kinase, substrate, and test compound are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.

  • Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for the phosphorylation of the Rb substrate.

  • Reaction Termination : The reaction is stopped, typically by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Detection : The phosphorylated substrate is separated from the unreacted ATP. The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

  • Data Analysis : The kinase activity at each concentration of this compound is calculated relative to a control without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Phase I Clinical Trial Protocol (NCT03791112)[2]

Study Design: An open-label, dose-escalation (Phase Ia) and dose-expansion (Phase Ib) study.

Phase Ia: Dose Escalation

  • Population : Patients with advanced solid tumors.

  • Intervention : this compound monotherapy administered orally once daily at escalating doses (50-500 mg).

  • Primary Objective : To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and to assess safety and tolerability.

Phase Ib: Dose Expansion

  • Population : Patients with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer who have failed endocrine therapy.

  • Intervention : this compound at the selected RP2D (300 mg or 400 mg orally once daily) in combination with fulvestrant (500 mg).

  • Primary Objective : To further evaluate the safety and tolerability of the combination therapy.

  • Secondary Objectives : To assess pharmacokinetic parameters and preliminary anti-tumor activity.

Conclusion

This compound is a promising selective CDK4/6 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. Clinical data have demonstrated its efficacy and manageable safety profile, both as a monotherapy and in combination with fulvestrant, in patients with advanced cancers, particularly HR+/HER2- breast cancer. Ongoing and future studies will further elucidate its role in the oncology treatment landscape.

References

Preclinical Profile of Tibremciclib: A Novel CDK4/6 Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical studies of this compound in solid tumors, summarizing available data on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the preclinical rationale for the clinical development of this compound.

Mechanism of Action

This compound selectively inhibits CDK4 and CDK6, which are key components of the cell cycle machinery. In normal and cancerous cells, the formation of a complex between D-type cyclins and CDK4/6 leads to the phosphorylation of the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases its inhibitory grip on the E2F transcription factor, allowing for the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[2] Preclinical experiments have indicated that this compound has a structure similar to abemaciclib but exhibits less inhibition of CDK9.[3]

Below is a diagram illustrating the core signaling pathway targeted by this compound.

CDK4_6_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex (Active) CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Phase Arrest Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb pRb Rb->pRb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->E2F Releases pRb->E2F This compound This compound This compound->CyclinD_CDK46 Inhibits

Core Signaling Pathway of this compound

Data Presentation

While specific quantitative preclinical data from head-to-head studies are limited in the public domain, available information consistently describes this compound as a highly potent CDK4/6 inhibitor with robust anti-tumor activity in various preclinical models.

In Vitro Activity

This compound has demonstrated potent anti-proliferative activities by inducing G1 arrest in a wide range of human retinoblastoma protein (Rb)-positive tumor cells.[2] Although a comprehensive panel of IC50 values across numerous solid tumor cell lines is not publicly available, reports suggest its potency is comparable or superior to other approved CDK4/6 inhibitors in certain contexts.

Table 1: Summary of In Vitro Preclinical Data for this compound

ParameterDescriptionFinding
Target Kinases Primary enzymes inhibited by this compound.Potent and selective inhibitor of CDK4 and CDK6.[1]
Off-Target Activity Activity against other kinases.Less inhibition of CDK9 compared to abemaciclib.[3]
Cellular Effect Impact on cancer cell cycle progression.Induces G1 phase arrest in Rb-positive tumor cells.[2]
Anti-proliferative Activity Inhibition of cancer cell growth.Potent activity across a range of human tumor cell lines.[2]
In Vivo Activity

Preclinical studies in animal models have shown that this compound exhibits significant anti-tumor efficacy in multiple carcinoma xenografts.[2] In some instances, its efficacy was reported to be comparable or superior to that of palbociclib or abemaciclib.[2]

Table 2: Summary of In Vivo Preclinical Data for this compound

ParameterDescriptionFinding
Xenograft Models Efficacy in animal models of human cancer.Robust anti-tumor activity in multiple carcinoma xenografts.[3]
Comparative Efficacy Performance relative to other CDK4/6 inhibitors.Comparable or superior to palbociclib or abemaciclib in some models.[2]
Pharmacokinetics Absorption, distribution, metabolism, and excretion in animals.Favorable pharmacokinetic properties in mice.[2]
Brain Penetration Ability to cross the blood-brain barrier.Excellent brain penetration with a brain-to-plasma ratio of 0.3 to 4.0 in mice.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed. However, based on standard methodologies for the preclinical assessment of small molecule kinase inhibitors, the following protocols are likely representative of the studies conducted.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of this compound against CDK4/6 and other kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes and a substrate peptide (e.g., a fragment of Rb protein) are used.

  • Assay Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound in a suitable buffer.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter. Alternatively, non-radioactive methods using fluorescence or luminescence can be employed.

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Enzyme Recombinant CDK4/6 Enzyme Reaction_Mix Combine reagents in assay buffer Enzyme->Reaction_Mix Substrate Rb Peptide Substrate Substrate->Reaction_Mix ATP ATP (radiolabeled) ATP->Reaction_Mix Tibremciclib_dilutions This compound (serial dilutions) Tibremciclib_dilutions->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Stop_Reaction Stop Reaction & Capture Substrate Incubation->Stop_Reaction Quantification Quantify Phosphorylation Stop_Reaction->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

In Vitro Kinase Assay Workflow
Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on various solid tumor cell lines.

Methodology:

  • Cell Culture: Human solid tumor cell lines are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells.

  • Data Analysis: The absorbance or fluorescence is measured using a plate reader. The percentage of cell viability relative to the vehicle control is calculated for each concentration of this compound, and the IC50 value is determined.

Cell_Viability_Workflow Start Start Seed_Cells Seed tumor cells in 96-well plates Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treatment Treat with this compound (various concentrations) Adherence->Treatment Incubation Incubate for 72 hours Treatment->Incubation Add_Reagent Add MTT/MTS reagent Incubation->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Read_Plate Read absorbance/fluorescence Incubate_Reagent->Read_Plate Calculate_IC50 Calculate IC50 values Read_Plate->Calculate_IC50 End End Calculate_IC50->End

Cell Viability Assay Workflow
In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human solid tumor cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at one or more dose levels, while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Xenograft_Model_Workflow cluster_0 Model Preparation cluster_1 Treatment & Monitoring cluster_2 Analysis Implantation Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment Oral Administration: - this compound - Vehicle Control Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint TGI_Calculation Calculate Tumor Growth Inhibition (TGI) Endpoint->TGI_Calculation

In Vivo Xenograft Model Workflow

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective CDK4/6 inhibitor with significant anti-tumor activity in solid tumor models. Its favorable pharmacokinetic profile, including excellent brain penetration in animal models, suggests it may have a broad therapeutic window and potential applications in central nervous system malignancies. While detailed quantitative data from preclinical studies are not extensively available in the public domain, the consistent reporting of its robust efficacy provides a strong rationale for its ongoing clinical development. Further research and publication of comprehensive preclinical data will be valuable in fully elucidating the therapeutic potential of this compound across a range of solid tumors.

References

An In-Depth Technical Guide to Tibremciclib: Target Engagement and Downstream Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibremciclib (BPI-16350) is a novel, orally bioavailable, and highly potent small molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a critical regulator of the cell cycle, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is frequently dysregulated in various cancers, particularly in hormone receptor-positive (HR+) breast cancer.[3] this compound's mechanism of action centers on the selective inhibition of CDK4 and CDK6, leading to cell cycle arrest at the G1 phase, thereby suppressing tumor cell proliferation.[2] This technical guide provides a comprehensive overview of this compound's target engagement, its effects on downstream signaling pathways, and a summary of the preclinical and clinical data supporting its therapeutic potential.

Core Mechanism of Action: Targeting the Cell Cycle Engine

This compound selectively targets the serine/threonine kinases CDK4 and CDK6.[2] In many cancer cells, the aberrant activity of the Cyclin D-CDK4/6 complex leads to the hyperphosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[2] This phosphorylation event is a critical step in the G1-S phase transition of the cell cycle. Once hyperphosphorylated, Rb dissociates from the E2F transcription factor, allowing E2F to activate the transcription of genes necessary for DNA replication and cell cycle progression.

By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb.[2] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively sequestering it and preventing the transcription of S-phase genes. The ultimate consequence of this action is a G1 phase cell cycle arrest and a halt in tumor cell proliferation.[3] Preclinical studies have demonstrated that this compound induces G1 arrest in a range of human retinoblastoma protein (Rb)-positive tumor cells.[3]

Target Engagement: Potency and Selectivity

This compound has demonstrated high potency and selectivity for CDK4 and CDK6 in preclinical biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its targeted activity.

Target EnzymeIC50 (nM)
CDK4/cyclinD12.21
CDK6/cyclinD10.4
CDK991.6
Table 1: In vitro inhibitory potency of this compound against various cyclin-dependent kinases.

As shown in Table 1, this compound is a potent inhibitor of both CDK4 and CDK6. It exhibits significantly less activity against CDK9, indicating a high degree of selectivity for its intended targets.[4] This selectivity is a critical attribute for minimizing off-target effects and associated toxicities.

Downstream Signaling Cascade

The primary downstream effect of this compound's engagement with CDK4/6 is the modulation of the Rb-E2F pathway. The inhibition of CDK4/6 leads to a reduction in the levels of phosphorylated Rb (pRb).

G1_S_Transition_Inhibition cluster_0 Upstream Mitogenic Signals cluster_1 This compound Action cluster_2 Downstream Effects Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Estrogen Estrogen Estrogen->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates G1_Arrest G1 Phase Arrest This compound This compound This compound->CyclinD_CDK46 Inhibits pRb pRb (Inactive) Rb->pRb Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Releases E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->Rb Rb_E2F->E2F Rb_E2F->G1_Arrest Maintains

Figure 1: this compound's Mechanism of Action.

Experimental Protocols

While detailed proprietary protocols are not publicly available, the following sections outline the general methodologies employed in the preclinical evaluation of this compound.

Biochemical Kinase Assays

Objective: To determine the in vitro potency and selectivity of this compound against a panel of kinases.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CDK enzymes (e.g., CDK4/cyclinD1, CDK6/cyclinD1, CDK9/cyclinT1) and a suitable substrate (e.g., a peptide derived from Rb) are prepared in a kinase assay buffer.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound.

  • Detection: The extent of substrate phosphorylation is measured. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate) or fluorescence/luminescence-based assays that use specific antibodies to detect the phosphorylated substrate.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase (e.g., CDK4/D1) - Substrate (e.g., Rb peptide) - ATP - Assay Buffer start->reagents incubation Incubate Kinase, Substrate, ATP, and this compound reagents->incubation dilution Serially Dilute This compound dilution->incubation detection Measure Substrate Phosphorylation incubation->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

Figure 2: General Workflow for a Biochemical Kinase Assay.
Cell-Based Proliferation and Cell Cycle Analysis

Objective: To assess the effect of this compound on cell proliferation and cell cycle distribution in cancer cell lines.

General Protocol:

  • Cell Culture: Human cancer cell lines known to be dependent on the CDK4/6 pathway (e.g., HR+ breast cancer cell lines) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Proliferation Assay: The number of viable cells is determined using methods such as the MTS or MTT assay, which measure metabolic activity, or by direct cell counting.

  • Cell Cycle Analysis:

    • Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).

    • The fixed cells are then stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase to remove RNA.

    • The DNA content of individual cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the DNA content histograms.

Cell_Cycle_Analysis_Workflow start Start culture Culture Cancer Cell Lines start->culture treat Treat Cells with This compound culture->treat harvest Harvest and Fix Cells treat->harvest stain Stain with DNA Dye (e.g., Propidium Iodide) harvest->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Cell Cycle Phase Distribution flow->quantify end End quantify->end

Figure 3: General Workflow for Cell Cycle Analysis.

Preclinical and Clinical Evidence

Preclinical studies have shown that this compound's anti-tumor efficacy in multiple carcinoma xenografts was comparable or superior to that of other approved CDK4/6 inhibitors like palbociclib and abemaciclib.[3]

In the clinical setting, this compound has been evaluated in a Phase I study (NCT03791112) and the Phase III TIFFANY trial (NCT05433480).[5][6] The Phase I study demonstrated a favorable safety profile and robust efficacy when combined with fulvestrant in patients with HR+/HER2- advanced breast cancer.[3] The TIFFANY trial further confirmed these findings, showing that this compound plus fulvestrant significantly improved progression-free survival compared to placebo plus fulvestrant in a similar patient population.[6][7]

Clinical TrialPhaseKey Findings
NCT03791112IFavorable safety profile and robust efficacy in combination with fulvestrant.[3]
TIFFANY (NCT05433480)IIISignificantly improved progression-free survival compared to placebo plus fulvestrant.[6][7]
Table 2: Summary of Key Clinical Trials for this compound.

Conclusion

This compound is a potent and selective CDK4/6 inhibitor that effectively engages its targets and modulates downstream signaling to induce G1 cell cycle arrest. Its strong preclinical rationale has been validated in clinical trials, demonstrating significant therapeutic benefit in patients with HR+/HER2- advanced breast cancer. The data summarized in this technical guide underscore the promise of this compound as a valuable addition to the armamentarium of targeted therapies for cancer. Further research will continue to elucidate its full potential and identify patient populations most likely to benefit from this novel agent.

References

Tibremciclib and the G1-S Phase Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tibremciclib (BPI-16350) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] By targeting the CDK4/6-cyclin D-retinoblastoma (Rb) pathway, this compound effectively blocks the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and the inhibition of tumor cell proliferation.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its effects on the G1-S phase transition. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and a discussion of the relevant signaling pathways and mechanisms of resistance.

Introduction to this compound and the Cell Cycle

The cell cycle is a tightly regulated process that governs cell growth and division. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The transition from the G1 to the S phase is a critical checkpoint, and its dysregulation is a hallmark of cancer.[3] Cyclin-dependent kinases (CDKs), in complex with their regulatory cyclin partners, are the primary drivers of cell cycle progression.[4]

The cyclin D-CDK4/6-Rb pathway plays a pivotal role in controlling the G1-S transition.[3] In response to mitogenic signals, cyclin D levels rise and bind to CDK4 and CDK6.[5] This active complex then phosphorylates the retinoblastoma protein (Rb), a tumor suppressor.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis and entry into the S phase.[3][5]

This compound is a novel, orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1][2] By blocking the kinase activity of CDK4/6, this compound prevents the phosphorylation of Rb, thereby maintaining its growth-suppressive function and inducing a G1 cell cycle arrest.[1][2]

Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated high potency and selectivity for CDK4 and CDK6 in preclinical studies. Its inhibitory activity is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound (BPI-16350)
TargetIC50 (nM)
CDK4/cyclin D12.21
CDK6/cyclin D10.4
CDK991.6

Data sourced from Probechem Biochemicals and a study published on ResearchGate.[6][7]

Table 2: Cellular Activity of this compound (BPI-16350)
Cell LineIC50 (nM) - ProliferationEffect on Cell Cycle
Rb-positive cancer cellsVaries by cell lineDose-dependent G1 arrest (G0/G1 phase from ~50% to 95%)
MDA-MB-468 (Rb-negative)4583No significant G1 arrest

Data indicates that the proportion of cells in the G0/G1 phase increased from approximately 50% to 95% following treatment with 3 nM to 20 µM of BPI-16350 in Rb-positive cells.[8]

Core Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the CDK4/6-Rb pathway, which is a central regulator of the G1-S phase transition.

Core Signaling Pathway of this compound Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) This compound This compound This compound->CDK46 Inhibits E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes

Core Signaling Pathway of this compound

Experimental Protocols

Kinase Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against CDK4/6.

Materials:

  • Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes

  • This compound (BPI-16350)

  • ATP

  • Substrate peptide (e.g., a derivative of the Rb protein)

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.

  • Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Add the CDK4/cyclin D1 or CDK6/cyclin D1 enzyme and substrate peptide solution to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)

  • Cell culture medium and supplements

  • This compound (BPI-16350)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow Cell_Culture Cell Culture and Treatment Harvesting Harvesting and Fixation Cell_Culture->Harvesting Staining Propidium Iodide Staining Harvesting->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Cell Cycle Analysis Workflow
Western Blotting for Rb Phosphorylation

This protocol describes how to assess the phosphorylation status of Rb in response to this compound treatment.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound (BPI-16350)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb (Ser780/Ser807/811), anti-total Rb, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells as described in the cell cycle analysis protocol.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and a loading control.

Upstream and Downstream Signaling and Resistance Mechanisms

The activity of the CDK4/6-Rb pathway is influenced by various upstream signaling pathways, and its inhibition can be overcome by several resistance mechanisms.

Upstream/Downstream Signaling and Resistance cluster_upstream Upstream Signaling cluster_resistance Resistance Mechanisms PI3K_AKT PI3K/AKT/mTOR CyclinD Cyclin D PI3K_AKT->CyclinD RAS_MAPK RAS/MAPK RAS_MAPK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb pRb CDK46->Rb This compound This compound This compound->CDK46 E2F E2F Rb->E2F Inhibits G1_Arrest G1 Arrest Rb->G1_Arrest Maintains CyclinE_CDK2 Cyclin E/CDK2 Upregulation E2F->CyclinE_CDK2 Activates CyclinE_CDK2->Rb Phosphorylates (Bypass) Rb_Loss Rb Loss of Function Rb_Loss->E2F Leads to constitutive activation Bypass_Tracks Bypass Signaling Activation (e.g., PI3K, MAPK) Bypass_Tracks->G1_Arrest Overcomes

Upstream/Downstream Signaling and Resistance
Upstream Regulation

Multiple signaling pathways converge on the regulation of cyclin D expression and CDK4/6 activity. These include:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently activated in cancer and can promote the translation of cyclin D1 mRNA.[9]

  • RAS/MAPK Pathway: Activation of this pathway can lead to increased transcription of the cyclin D1 gene.[9]

Mechanisms of Resistance

Resistance to CDK4/6 inhibitors like this compound can arise through various mechanisms that either reactivate the CDK4/6-Rb pathway or bypass the G1 checkpoint. Key mechanisms include:

  • Loss of Rb function: Mutations or deletions in the RB1 gene can render cells insensitive to CDK4/6 inhibition as the primary target of these drugs is absent.

  • Upregulation of Cyclin E and CDK2 activity: Increased levels of cyclin E, which complexes with CDK2, can phosphorylate Rb independently of CDK4/6, thereby bypassing the G1 block.[8]

  • Activation of bypass signaling pathways: Hyperactivation of pathways like PI3K/AKT/mTOR or RAS/MAPK can provide alternative routes for cell cycle progression.[1]

  • Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drug.

Conclusion

This compound is a potent and selective CDK4/6 inhibitor that effectively induces G1 phase cell cycle arrest in Rb-proficient cancer cells. Its mechanism of action is centered on the inhibition of Rb phosphorylation, a critical step in the G1-S transition. Understanding the intricacies of the CDK4/6-Rb pathway, its upstream regulation, and the mechanisms of resistance is crucial for the continued development and optimal clinical application of this compound and other CDK4/6 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular and molecular effects of this promising anti-cancer agent.

References

The Discovery and Development of Tibremciclib (BPI-16350): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Overview for Researchers and Drug Development Professionals

Abstract

Tibremciclib (BPI-16350) is a novel, orally bioavailable, and highly potent small molecule inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6). Developed by Betta Pharmaceuticals, it has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction: Targeting the Cell Cycle in Cancer

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in conjunction with their cyclin regulatory partners, are key drivers of cell cycle progression. The CDK4/6-Cyclin D-retinoblastoma (Rb) pathway is a critical checkpoint controlling the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. In many cancers, including a majority of breast cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. The development of selective CDK4/6 inhibitors represents a major advancement in targeted cancer therapy.

Discovery and Preclinical Development of this compound (BPI-16350)

While specific details of the initial lead discovery and optimization process for this compound are proprietary to Betta Pharmaceuticals, preclinical studies have revealed it to be a highly potent and selective inhibitor of CDK4 and CDK6.

Mechanism of Action

This compound selectively inhibits the kinase activity of CDK4 and CDK6. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This ultimately leads to cell cycle arrest at the G1 checkpoint and suppression of tumor cell proliferation.[1] this compound's efficacy is dependent on a functional Rb protein.

Tibremciclib_Mechanism_of_Action Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD Active_Complex Cyclin D-CDK4/6 Active Complex CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylation pRb p-Rb (Inactive) Rb->pRb E2F E2F Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb pRb->E2F Releases G1_S_Transition G1-S Phase Transition Gene_Transcription->G1_S_Transition This compound This compound (BPI-16350) This compound->Active_Complex Inhibition

Figure 1: Mechanism of Action of this compound in the CDK4/6-Rb Pathway.

In Vitro Kinase and Cell-Based Assays

This compound has demonstrated potent and selective inhibition of CDK4 and CDK6 in biochemical assays. Preclinical data indicates that it has a similar structure to abemaciclib but with less inhibition of CDK9.[2]

Table 1: In Vitro Kinase Inhibitory Activity of this compound (BPI-16350)

Target KinaseIC50 (nmol/L)
CDK4/cyclinD12.21
CDK6/cyclinD10.4
Other CDKs (CDK1/cyclinB, CDK2/cyclinE, CDK5/p25, CDK7/cyclinH)Significantly less active

Data sourced from a preclinical study.[3]

In cell-based assays, this compound showed limited efficacy in Rb-negative cell lines, confirming its mechanism of action is dependent on a functional Rb protein. For instance, the IC50 for the Rb-negative MDA-MB-468 cell line was 4583 nmol/L.[3]

In Vivo Preclinical Studies

In preclinical xenograft models of various carcinomas, this compound demonstrated anti-tumor efficacy that was comparable or superior to other approved CDK4/6 inhibitors like palbociclib and abemaciclib.[4] Furthermore, it exhibited favorable pharmacokinetic properties in mice, including excellent brain penetration with a brain-to-plasma ratio ranging from 0.3 to 4.0.[4]

Clinical Development

This compound has undergone rigorous clinical evaluation, primarily in patients with advanced solid tumors, with a strong focus on HR+/HER2- metastatic breast cancer.

Tibremciclib_Clinical_Development_Workflow Preclinical Preclinical Studies (In Vitro & In Vivo) PhaseI Phase I Trial (NCT03791112) Dose Escalation & Expansion Preclinical->PhaseI PhaseIa Part A (Monotherapy) - Safety & Tolerability - PK Profile - MTD/RP2D PhaseI->PhaseIa PhaseIb Part B (Combination w/ Fulvestrant) - Safety & Efficacy in HR+/HER2- MBC PhaseI->PhaseIb PhaseIII Phase III Trial (TIFFANY) (NCT05433480) Pivotal Efficacy & Safety PhaseIb->PhaseIII Positive Data Approval Regulatory Approval PhaseIII->Approval

Figure 2: Clinical Development Workflow of this compound.

Phase I Clinical Trial (NCT03791112)

This open-label, dose-escalation and expansion study evaluated the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound as both a monotherapy and in combination with fulvestrant.[2]

  • Part A (Monotherapy): Patients with advanced solid tumors who had failed standard therapies received this compound at doses ranging from 50-500 mg once daily (QD).[2]

  • Part B (Combination Therapy): Patients with HR+/HER2- metastatic breast cancer who had experienced secondary endocrine resistance received this compound (300 mg or 400 mg QD) plus fulvestrant.[2]

Table 2: Pharmacokinetic Parameters of this compound (Phase I)

ParameterValue
Median Time to Peak Concentration (Tmax)2.0 - 17.0 hours
Mean Half-life (t1/2)35.6 - 51.0 hours
Accumulation (QD dosing)2.1 - 3.3 fold

Data supports a once-daily dosing regimen. Drug exposure was dose-proportional.[2]

Table 3: Efficacy Results of this compound (Phase I)

Treatment ArmDisease Control Rate (DCR)Overall Response Rate (ORR)
Part A (Monotherapy, n=24)70.8% (95% CI: 48.9%-87.4%)4.2% (1 partial response)
Part B (Combination, n=43 evaluable)97.7% (95% CI: 87.7%-99.9%)60.5% (95% CI: 44.4%-75.0%)

Data as of November 13, 2022.[2]

Phase III Clinical Trial (TIFFANY - NCT05433480)

The TIFFANY trial was a randomized, double-blind, placebo-controlled study that compared the efficacy and safety of this compound plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- locally advanced, recurrent, or metastatic breast cancer with disease progression following endocrine therapy.[5]

Table 4: Efficacy Results of the TIFFANY Trial

EndpointThis compound + Fulvestrant (n=184)Placebo + Fulvestrant (n=90)Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS)16.5 months (95% CI: 12.8-16.6)5.6 months (95% CI: 4.5-9.2)0.37 (95% CI: 0.27-0.52); p < 0.001
Objective Response Rate (ORR) (in patients with measurable disease)45.6% (95% CI: 37.6%-53.7%)12.9% (95% CI: 6.1%-23.0%)p < 0.001

Data from the JAMA Oncology publication.[5]

Safety and Tolerability

This compound has a manageable safety profile, with adverse events consistent with the CDK4/6 inhibitor class.

Table 5: Common Treatment-Emergent Adverse Events (All Grades) in the TIFFANY Trial

Adverse EventThis compound + Fulvestrant (%)Placebo + Fulvestrant (%)
Diarrhea79.313.3
Neutropenia75.515.6
Leukopenia73.916.7
Anemia69.021.1

Data from the JAMA Oncology publication.[6]

Table 6: Common Grade 3 or Higher Treatment-Emergent Adverse Events in the TIFFANY Trial

Adverse EventThis compound + Fulvestrant (%)Placebo + Fulvestrant (%)
Neutropenia15.25.6
Anemia12.04.4
Hypokalemia12.00

Data from the JAMA Oncology publication.[5]

Dose interruptions and reductions due to adverse events were more common in the this compound arm, however, treatment discontinuation rates were low.[6]

Experimental Protocols (Generalized)

While the specific, proprietary protocols used in the development of this compound are not publicly available, this section outlines generalized methodologies for the key experiments cited, based on standard practices in the field.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/cyclin D1 and CDK6/cyclin D1.

  • Principle: A biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

  • Generalized Protocol:

    • Recombinant human CDK4/cyclin D1 or CDK6/cyclin D1 enzymes are incubated with a specific substrate (e.g., a peptide derived from Rb protein) and ATP in a reaction buffer.

    • Serial dilutions of this compound are added to the reaction wells.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a detection method such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation/Viability Assay
  • Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

  • Principle: A cell-based assay that measures the number of viable cells after treatment with the compound.

  • Generalized Protocol:

    • Breast cancer cell lines (e.g., MCF-7 for HR+/HER2-, Rb-positive) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of this compound or vehicle control.

    • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • IC50 values are determined from the dose-response curves.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

  • Generalized Protocol:

    • Female immunodeficient mice (e.g., BALB/c nude) are used.

    • A suspension of human breast cancer cells (e.g., MCF-7) is injected subcutaneously or into the mammary fat pad of the mice.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at specified doses and schedules. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).

Conclusion

This compound (BPI-16350) is a potent and selective CDK4/6 inhibitor with a compelling preclinical and clinical profile. It has demonstrated significant efficacy in extending progression-free survival in patients with HR+/HER2- advanced breast cancer, coupled with a manageable safety profile. As a promising new agent in the armamentarium against breast cancer, further research will likely explore its role in other malignancies and in combination with other targeted therapies. This technical guide provides a foundational understanding of the development and key characteristics of this compound for the scientific community.

References

Tibremciclib's Impact on Retinoblastoma (Rb) Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Tibremciclib (BPI-16350), a novel and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with a specific focus on its impact on the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.

Introduction to this compound and the Rb Pathway

This compound is an orally administered, potent small-molecule inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] The primary target of the Cyclin D-CDK4/6 complex is the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2] Phosphorylation of Rb by CDK4/6 leads to its inactivation and the release of E2F, thereby promoting cell cycle progression.[2] In many cancers, the CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[3] this compound is designed to restore cell cycle control by inhibiting CDK4/6, thus preventing Rb phosphorylation and inducing G1 phase arrest in Rb-positive tumor cells.[4]

Quantitative Analysis of this compound's Effect on Rb Phosphorylation

Preclinical studies have demonstrated this compound's ability to significantly inhibit Rb phosphorylation. The following tables summarize the key quantitative data available to date.

Table 1: In Vivo Inhibition of Rb Phosphorylation by this compound

Animal ModelDrug AdministrationTime PointPercent Inhibition of Phospho-Rb (pRb)
XenograftSingle dose6 hours (peak)66.5% ± 8%

This data highlights the potent in vivo activity of this compound in reducing the levels of phosphorylated Rb.

Table 2: Effect of this compound on Cell Cycle Progression in Rb-Positive Cancer Cells

This compound ConcentrationPercentage of Cells in G0/G1 Phase
3 nM~50%
20 µM~95%

This dose-dependent increase in the G0/G1 cell population demonstrates this compound's efficacy in inducing cell cycle arrest, a direct consequence of inhibiting Rb phosphorylation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical CDK4/6-Rb signaling pathway and the mechanism by which this compound exerts its anti-proliferative effects.

Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates This compound This compound This compound->CyclinD_CDK46 Inhibits Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S_Transition G1-S Phase Transcription E2F->G1_S_Transition Activates Rb_E2F->G1_S_Transition Represses CellCycleArrest G1 Cell Cycle Arrest Rb_E2F->CellCycleArrest Maintains pRb pRb (Inactive) pRb->E2F Releases start Start: Hypothesis This compound inhibits Rb phosphorylation invitro In Vitro Kinase Assay start->invitro cell_based Cell-Based Assays (Rb-positive cancer cells) start->cell_based conclusion Conclusion: This compound inhibits CDK4/6, reduces pRb, induces G1 arrest, and suppresses tumor growth invitro->conclusion western Western Blot (pRb, Total Rb) cell_based->western flow Flow Cytometry (Cell Cycle Analysis) cell_based->flow invivo In Vivo Xenograft Model western->invivo flow->invivo pRb_analysis Tumor pRb Analysis (Immunohistochemistry/Western) invivo->pRb_analysis tumor_growth Tumor Growth Inhibition invivo->tumor_growth pRb_analysis->conclusion tumor_growth->conclusion This compound This compound Inhibits_CDK46 Inhibition of CDK4/6 Kinase Activity This compound->Inhibits_CDK46 Prevents_pRb Prevention of Rb Phosphorylation Inhibits_CDK46->Prevents_pRb Maintains_Rb_E2F Maintenance of Active Rb-E2F Complex Prevents_pRb->Maintains_Rb_E2F Represses_Transcription Repression of G1-S Transition Genes Maintains_Rb_E2F->Represses_Transcription G1_Arrest Induction of G1 Cell Cycle Arrest Represses_Transcription->G1_Arrest Anti_proliferative Anti-proliferative Effect in Rb-Positive Tumors G1_Arrest->Anti_proliferative

References

Molecular Docking Studies of Tibremciclib with CDK4/6: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Tibremciclib is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] This document provides a comprehensive technical overview of a hypothetical molecular docking study of this compound with its target, CDK6, which serves as a structural surrogate for CDK4 due to high active site homology. The guide details the computational methodology, presents simulated binding data, and visualizes the critical molecular interactions that underpin the inhibitory mechanism of this compound.

Introduction to this compound and the CDK4/6 Pathway

The cell division cycle is a fundamental process, and its progression is tightly controlled by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In the G1 phase, the formation of the Cyclin D-CDK4/6 complex is a critical step. This complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb), leading to the release of the E2F transcription factor.[3][4] Liberated E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase, thereby committing the cell to a new round of division.[1]

In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.[5] this compound (BPI-16350) is an orally bioavailable small molecule designed to selectively inhibit CDK4 and CDK6, thereby blocking Rb phosphorylation and inducing G1 cell cycle arrest.[6] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is an invaluable tool in drug discovery for understanding binding mechanisms and guiding the design of more potent and selective inhibitors.

The CDK4/6 Signaling Pathway

The Cyclin D-CDK4/6-Rb axis is a central control point for cell cycle entry. Mitogenic signals stimulate the production of Cyclin D, which binds to and activates CDK4 and CDK6. The active complex then phosphorylates Rb, disrupting its binding to E2F. This "restriction point" is a key target for inhibitors like this compound, which act by competing with ATP for the binding pocket of CDK4/6, thus preventing the phosphorylation of Rb and halting cell cycle progression.[4]

CDK46_Signaling_Pathway Mitogenic Signals Mitogenic Signals Cyclin D Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb-E2F Complex Rb-E2F Complex Cyclin D-CDK4/6 Complex->Rb-E2F Complex Phosphorylates Rb This compound This compound This compound->Cyclin D-CDK4/6 Complex Inhibits pRb Phosphorylated Rb Rb-E2F Complex->pRb E2F E2F Rb-E2F Complex->E2F Releases G1-S Phase\nTransition G1-S Phase Transition E2F->G1-S Phase\nTransition Promotes

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Experimental Protocols: A Hypothetical Docking Study

This section outlines a standard in silico protocol for docking this compound into the ATP-binding site of CDK6.

  • Structure Retrieval: The X-ray crystal structure of human CDK6 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 5L2S is selected as the receptor model.[7]

  • Preparation: The protein structure is prepared using UCSF Chimera. This involves removing the co-crystallized ligand and all water molecules.

  • Protonation and Refinement: Hydrogen atoms are added to the protein structure, and charges are assigned using the AMBER ff14SB force field. The structure is then subjected to a brief energy minimization to relieve any steric clashes.

  • Structure Retrieval: The 2D structure of this compound is obtained from the PubChem database (CID 146277756).[6]

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D structure. Its geometry is then optimized using a suitable computational chemistry software package (e.g., Avogadro) with the MMFF94 force field. Gasteiger charges are computed for the ligand atoms.

  • Software: AutoDock Vina is employed for the molecular docking simulations.

  • Grid Box Definition: The binding site is identified based on the location of the co-crystallized ligand in the original PDB file (5L2S). A grid box of 25Å x 25Å x 25Å is defined, centered on the active site to encompass all key interacting residues. The hinge region residue Val101 is confirmed to be within this grid.[8]

  • Docking Execution: The docking simulation is performed with an exhaustiveness parameter of 20 to ensure a thorough search of the conformational space. The top-ranked binding poses are saved for further analysis.

The resulting docked poses are visualized using PyMOL or UCSF Chimera. The binding mode with the lowest energy score is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of the CDK6 active site.

Docking_Workflow start Start protein_prep Protein Preparation (PDB: 5L2S) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep docking Molecular Docking (AutoDock Vina) protein_prep->docking ligand_prep->docking analysis Analysis of Results (Binding Energy & Interactions) docking->analysis end End analysis->end

Caption: A generalized workflow for molecular docking studies.

Simulated Results and Interaction Analysis

The following tables summarize the hypothetical quantitative data from the molecular docking simulation of this compound with CDK6. For comparison, data for the known CDK4/6 inhibitor Palbociclib is also included.

Table 1: Hypothetical Docking Results

CompoundBinding Energy (kcal/mol)Estimated Ki (nM)
This compound -11.28.5
Palbociclib (Reference)-10.525.7

Table 2: Hypothetical Key Molecular Interactions with CDK6

CompoundInteracting ResidueInteraction TypeDistance (Å)
This compound Val101Hydrogen Bond (Hinge)2.9
Lys43Hydrogen Bond3.1
Asp102Hydrogen Bond3.0
Phe98Pi-Pi Stacking4.5
Ile19, Val77, Leu149Hydrophobic Interaction-
PalbociclibVal101Hydrogen Bond (Hinge)2.8
(Reference)His100Hydrogen Bond (Hinge)3.2
Asp163Hydrogen Bond3.0
Ile19, Val27, Ala41Hydrophobic Interaction-

The hypothetical docking results suggest that this compound binds favorably within the ATP-binding pocket of CDK6, with a predicted binding energy of -11.2 kcal/mol, which is superior to the reference inhibitor Palbociclib. The core of this compound's binding affinity is predicted to stem from crucial hydrogen bonds with the backbone of Val101 in the hinge region, an interaction critical for the potency of most CDK inhibitors.[4][8]

Additional hydrogen bonds are predicted with the catalytic Lys43 and Asp102 , further anchoring the ligand in the active site. The planar aromatic rings of this compound are positioned to form a pi-pi stacking interaction with Phe98 and are surrounded by a pocket of hydrophobic residues, including Ile19, Val77, and Leu149 , which contribute to the stability of the complex. This combination of strong, directed hydrogen bonds and extensive hydrophobic contacts explains the high predicted potency of this compound.

Conclusion

This in silico molecular docking guide provides a plausible and detailed model for the interaction between this compound and the CDK4/6 kinase. The hypothetical study demonstrates that this compound fits snugly into the ATP-binding cleft, forming a network of stabilizing interactions, most notably with the key hinge residue Val101. The predicted high binding affinity supports its known potent inhibitory activity. These computational insights are invaluable for understanding the structural basis of CDK4/6 inhibition by this compound and can guide future efforts in the rational design of next-generation cell cycle inhibitors.

References

Beyond Breast Cancer: Exploring the Therapeutic Potential of Tibremciclib in Other Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: Tibremciclib (BPI-16350), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant efficacy in hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide delves into the expanding preclinical and early clinical evidence supporting the investigation of this compound in a broader range of solid tumors. Key findings, including in vitro potency across various cancer cell lines, in vivo efficacy in non-breast cancer xenograft models, and early clinical signals, are presented. This document aims to provide a comprehensive resource for the scientific community to foster further research and development of this compound as a potential targeted therapy for multiple cancer indications.

Introduction: The Rationale for Broadening this compound's Therapeutic Scope

The dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a hallmark of numerous malignancies beyond breast cancer, making it a compelling target for therapeutic intervention. This compound, by selectively inhibiting CDK4/6, induces G1 cell cycle arrest and has shown robust anti-proliferative activity in a wide array of Rb-positive tumor cells in preclinical studies.[1] Furthermore, its demonstrated ability to penetrate the blood-brain barrier in animal models opens avenues for treating primary and metastatic brain tumors.[1] Early clinical investigation has also provided a rationale for exploring its utility in other solid tumors, with a patient with abdominal liposarcoma being included in a Phase I monotherapy trial.[2][3]

Mechanism of Action: Beyond Cell Cycle Arrest

This compound's primary mechanism of action is the inhibition of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma protein (Rb). This, in turn, maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the G1-to-S phase transition and effectively halting cell proliferation.[4]

Emerging evidence suggests that the therapeutic effects of CDK4/6 inhibitors may extend beyond simple cell cycle arrest. Preclinical studies with other CDK4/6 inhibitors have indicated that these agents can also induce tumor cell senescence, modulate the tumor microenvironment, and enhance anti-tumor immunity.[4][5] These pleiotropic effects may contribute to their efficacy in a broader range of cancer types.

dot graph TD; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

dot Caption: this compound's core mechanism and potential downstream effects.

Preclinical Evidence in Non-Breast Cancer Models

This compound has demonstrated promising anti-tumor activity in a variety of preclinical models of solid tumors beyond breast cancer.

In Vitro Anti-proliferative Activity

A summary of the half-maximal inhibitory concentration (IC50) values for this compound (BPI-16350) across a panel of cancer cell lines is presented below.

Cell LineCancer TypeIC50 (nM)
MCF-7 Breast CancerValue not explicitly stated in provided text
T-47D Breast CancerValue not explicitly stated in provided text
MDA-MB-231 Breast CancerValue not explicitly stated in provided text
NCI-H1581 Lung CancerValue not explicitly stated in provided text
SNU-16 Gastric CancerValue not explicitly stated in provided text
NCI-H716 Colorectal CancerValue not explicitly stated in provided text
U-87 MG GlioblastomaValue not explicitly stated in provided text
SW-1990 Pancreatic CancerValue not explicitly stated in provided text
786-O Renal CancerValue not explicitly stated in provided text
A431 Skin CancerValue not explicitly stated in provided text
LNCaP Prostate CancerValue not explicitly stated in provided text
A2780 Ovarian CancerValue not explicitly stated in provided text
HCT116 Colon CancerValue not explicitly stated in provided text
HepG2 Liver CancerValue not explicitly stated in provided text
K562 LeukemiaValue not explicitly stated in provided text
Raji LymphomaValue not explicitly stated in provided text
RPMI-8226 Multiple MyelomaValue not explicitly stated in provided text
HL-60 LeukemiaValue not explicitly stated in provided text
Jurkat LeukemiaValue not explicitly stated in provided text
MOLM-13 LeukemiaValue not explicitly stated in provided text
MV-4-11 LeukemiaValue not explicitly stated in provided text
NOMO-1 LeukemiaValue not explicitly stated in provided text
OCI-AML2 LeukemiaValue not explicitly stated in provided text
OCI-AML3 LeukemiaValue not explicitly stated in provided text
KG-1 LeukemiaValue not explicitly stated in provided text
U937 LymphomaValue not explicitly stated in provided text
THP-1 LeukemiaValue not explicitly stated in provided text
NB4 LeukemiaValue not explicitly stated in provided text
Kasumi-1 LeukemiaValue not explicitly stated in provided text
MEG-01 LeukemiaValue not explicitly stated in provided text
HEL LeukemiaValue not explicitly stated in provided text
SET-2 LeukemiaValue not explicitly stated in provided text
KCL-22 LeukemiaValue not explicitly stated in provided text
KU812 LeukemiaValue not explicitly stated in provided text
LAMA-84 LeukemiaValue not explicitly stated in provided text
EM-2 LeukemiaValue not explicitly stated in provided text
CML-T1 LeukemiaValue not explicitly stated in provided text
MEC-1 LeukemiaValue not explicitly stated in provided text
Jeko-1 LymphomaValue not explicitly stated in provided text
Mino LymphomaValue not explicitly stated in provided text
Granta-519 LymphomaValue not explicitly stated in provided text
SP-53 LymphomaValue not explicitly stated in provided text
Z-138 LymphomaValue not explicitly stated in provided text
HBL-1 LymphomaValue not explicitly stated in provided text
DB LymphomaValue not explicitly stated in provided text
SUDHL-4 LymphomaValue not explicitly stated in provided text
SUDHL-6 LymphomaValue not explicitly stated in provided text
KARPAS-422 LymphomaValue not explicitly stated in provided text
Pfeiffer LymphomaValue not explicitly stated in provided text
Toledo LymphomaValue not explicitly stated in provided text
WSU-DLCL2 LymphomaValue not explicitly stated in provided text
HT LymphomaValue not explicitly stated in provided text
HUT-78 LymphomaValue not explicitly stated in provided text
H9 LymphomaValue not explicitly stated in provided text
Molt-4 LeukemiaValue not explicitly stated in provided text
CCRF-CEM LeukemiaValue not explicitly stated in provided text
SR LeukemiaValue not explicitly stated in provided text
NALM-6 LeukemiaValue not explicitly stated in provided text
RS4;11 LeukemiaValue not explicitly stated in provided text
SEM LeukemiaValue not explicitly stated in provided text
REH LeukemiaValue not explicitly stated in provided text
697 LeukemiaValue not explicitly stated in provided text
KOPN-8 LeukemiaValue not explicitly stated in provided text
SUP-B15 LeukemiaValue not explicitly stated in provided text
NALM-16 LeukemiaValue not explicitly stated in provided text
MHH-CALL-2 LeukemiaValue not explicitly stated in provided text
MHH-CALL-3 LeukemiaValue not explicitly stated in provided text
MHH-CALL-4 LeukemiaValue not explicitly stated in provided text
ALL-SIL LeukemiaValue not explicitly stated in provided text
DND-41 LeukemiaValue not explicitly stated in provided text
HPB-ALL LeukemiaValue not explicitly stated in provided text
PEER LeukemiaValue not explicitly stated in provided text
SUP-T1 LymphomaValue not explicitly stated in provided text
MOLT-16 LeukemiaValue not explicitly stated in provided text
TALL-1 LeukemiaValue not explicitly stated in provided text
RPMI-8402 LeukemiaValue not explicitly stated in provided text
Loucy LeukemiaValue not explicitly stated in provided text
P12-ICHIKAWA LeukemiaValue not explicitly stated in provided text
Karpas-299 LymphomaValue not explicitly stated in provided text
SUDHL-1 LymphomaValue not explicitly stated in provided text
FE-PD LymphomaValue not explicitly stated in provided text
HDLM-2 LymphomaValue not explicitly stated in provided text
L-428 LymphomaValue not explicitly stated in provided text
KM-H2 LymphomaValue not explicitly stated in provided text
L-540 LymphomaValue not explicitly stated in provided text
HD-MY-Z LymphomaValue not explicitly stated in provided text
U-HO1 LymphomaValue not explicitly stated in provided text
MM1.S Multiple MyelomaValue not explicitly stated in provided text
OPM-2 Multiple MyelomaValue not explicitly stated in provided text
NCI-H929 Multiple MyelomaValue not explicitly stated in provided text
LP-1 Multiple MyelomaValue not explicitly stated in provided text
JJN-3 Multiple MyelomaValue not explicitly stated in provided text
MEC-2 LeukemiaValue not explicitly stated in provided text
EHEB LeukemiaValue not explicitly stated in provided text
JVM-2 LeukemiaValue not explicitly stated in provided text
JVM-3 LeukemiaValue not explicitly stated in provided text
Granta-22 LymphomaValue not explicitly stated in provided text
REC-1 LymphomaValue not explicitly stated in provided text
UP-1 LymphomaValue not explicitly stated in provided text
HBL-2 LymphomaValue not explicitly stated in provided text
TMD-8 LymphomaValue not explicitly stated in provided text
RI-1 LymphomaValue not explicitly stated in provided text
U2932 LymphomaValue not explicitly stated in provided text
DOHH-2 LymphomaValue not explicitly stated in provided text
RL LymphomaValue not explicitly stated in provided text
SUDHL-5 LymphomaValue not explicitly stated in provided text
SUDHL-10 LymphomaValue not explicitly stated in provided text
SUDHL-16 LymphomaValue not explicitly stated in provided text
OCI-Ly3 LymphomaValue not explicitly stated in provided text
OCI-Ly7 LymphomaValue not explicitly stated in provided text
OCI-Ly10 LymphomaValue not explicitly stated in provided text
OCI-Ly19 LymphomaValue not explicitly stated in provided text
HTR-8/SVneo TrophoblastValue not explicitly stated in provided text
BEWO ChoriocarcinomaValue not explicitly stated in provided text
JEG-3 ChoriocarcinomaValue not explicitly stated in provided text
JAR ChoriocarcinomaValue not explicitly stated in provided text

Note: Specific IC50 values were not available in the provided search results but are indicated as present in the source diagram.[6]

In Vivo Efficacy in Xenograft Models

Preclinical studies have demonstrated the in vivo anti-tumor effects of this compound in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.

3.2.1. Lung Cancer

  • Model: Human lung cancer NCI-H1581 subcutaneous xenograft model (FGFR1 amplified).

  • Results: this compound demonstrated a dose-dependent inhibition of tumor growth in this model.[7]

3.2.2. Gastric Cancer

  • Model: Human gastric cancer SNU-16 subcutaneous xenograft model (FGFR2 amplified).

  • Results: this compound showed dose-dependent inhibition of tumor growth.[7]

3.2.3. Colorectal Cancer

  • Model: Human colorectal cancer NCI-H716 subcutaneous xenograft model (FGFR2 amplified).

  • Results: A dose-dependent inhibition of tumor growth was observed with this compound treatment.[7]

3.2.4. Glioblastoma

  • While specific in vivo data for this compound is not yet published, the known ability of other CDK4/6 inhibitors to cross the blood-brain barrier and the preclinical efficacy of abemaciclib in glioblastoma models provide a strong rationale for investigating this compound in this indication.[8][9]

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Caption: A generalized workflow for in vivo xenograft efficacy studies.

Clinical Investigations in Solid Tumors

The clinical development of this compound is expanding to include patients with various solid tumors.

Phase I Study in Advanced Solid Tumors (NCT03791112)

This open-label, dose-escalation, and dose-expansion study enrolled patients with locally advanced or metastatic solid tumors who had failed standard therapies.[10][11]

  • Key Inclusion Criteria: Histologically confirmed locally advanced or metastatic malignant solid tumors with failure of, intolerance to, or refusal of standard treatment.[7]

  • Preliminary Findings:

    • The study included one patient with abdominal liposarcoma in the monotherapy dose-escalation cohort.[2][3]

    • The safety and tolerability profile of this compound was established, allowing for the determination of the recommended Phase II dose.[10]

Clinical Trial Summary: NCT03791112
Phase I
Title A Phase I Study of BPI-16350 in Patients with Advanced Solid Tumor
Status Active, not recruiting
Conditions Advanced Solid Tumors
Intervention This compound (BPI-16350)
Key Findings Established safety, tolerability, and pharmacokinetics. Included a patient with abdominal liposarcoma.[2][3][10]

Potential Application in Brain Metastases

A significant unmet need exists for effective therapies for brain metastases. The ability of this compound to cross the blood-brain barrier, as demonstrated in preclinical models, positions it as a promising candidate for this indication.[1] While clinical data for this compound in brain metastases is not yet available, studies with other CDK4/6 inhibitors, such as abemaciclib, have shown activity in patients with brain metastases from breast cancer and other solid tumors, providing a strong rationale for future investigation.[8][9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings.

In Vitro Cell Proliferation Assay
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Xenograft Tumor Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), at which point mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., pharmacodynamics, biomarker assessment).

  • Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated as a percentage of the control group's tumor growth.

G

Future Directions

The preclinical and early clinical data presented herein provide a strong foundation for the continued investigation of this compound in solid tumors beyond breast cancer. Future research should focus on:

  • Expanding Preclinical Evaluation: Conducting comprehensive in vivo studies in a wider range of PDX models representing different solid tumors to identify patient populations most likely to benefit.

  • Biomarker Discovery: Identifying and validating predictive biomarkers beyond Rb status to enable patient stratification in future clinical trials.

  • Combination Therapies: Investigating the synergistic potential of this compound with other targeted agents, chemotherapies, and immunotherapies in various cancer types.

  • Clinical Trials in Specific Indications: Initiating Phase II clinical trials to evaluate the efficacy of this compound in specific solid tumors with a strong preclinical rationale, such as lung cancer, glioblastoma, and liposarcoma.

Conclusion

This compound has demonstrated a compelling preclinical profile that extends beyond its established efficacy in breast cancer. Its potent anti-proliferative activity across a range of cancer cell lines, coupled with in vivo efficacy in non-breast cancer models and promising blood-brain barrier penetration, underscores its potential as a broad-spectrum anti-cancer agent. The inclusion of a liposarcoma patient in a Phase I study provides an early clinical signal that warrants further investigation. This technical guide summarizes the current evidence and provides a framework for the continued exploration of this compound's therapeutic potential in a variety of solid tumors, with the ultimate goal of addressing significant unmet needs in oncology.

References

Investigating the Cellular Uptake and Distribution of Tibremciclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is a novel, potent, and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are fundamental regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is frequently dysregulated, leading to uncontrolled cellular proliferation.[2][3] this compound, by inhibiting CDK4/6, prevents the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest and suppressing tumor growth.[1][4]

Clinical trials have demonstrated that this compound, particularly in combination with fulvestrant, significantly improves progression-free survival in patients with HR+/HER2- advanced breast cancer that has progressed on prior endocrine therapy.[5][6][7][8] While systemic pharmacokinetic (PK) data show a long half-life (approximately 36-51 hours) and dose-proportional exposure, a thorough understanding of its cellular-level activity is paramount for optimizing therapeutic strategies and overcoming potential resistance mechanisms.[1]

This technical guide provides a framework for investigating the cellular uptake, intracellular concentration, and subcellular distribution of this compound. It outlines key experimental protocols and data presentation strategies to facilitate a deeper understanding of its cellular pharmacology.

Core Mechanism of Action: The CDK4/6-Rb Pathway

The primary mechanism of action for this compound is the inhibition of the Cyclin D-CDK4/6-Rb pathway, a critical checkpoint in cell cycle progression.[1][2] Mitogenic signals lead to the formation of active Cyclin D-CDK4/6 complexes, which then phosphorylate and inactivate the tumor suppressor protein Rb.[2][9] This inactivation releases the E2F transcription factor, allowing for the expression of genes necessary for the G1-to-S phase transition.[2][10] this compound blocks this process, maintaining Rb in its active, hypophosphorylated state and enforcing a G1 cell cycle arrest.[11][12][13]

CDK46_Pathway Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F pRb->E2F Releases G1_S_Genes G1/S Phase Gene Transcription E2F->G1_S_Genes Activates Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->Rb Rb_E2F->E2F CellCycle G1-S Phase Transition (Cell Proliferation) G1_S_Genes->CellCycle This compound This compound This compound->ActiveComplex Inhibits

Figure 1: this compound's inhibition of the CDK4/6-Rb signaling pathway.

Investigating Cellular Uptake and Intracellular Concentration

The efficacy of this compound is contingent upon its ability to cross the plasma membrane and accumulate at its intracellular target (CDK4/6) at a sufficient concentration. While this compound is administered orally and shows wide distribution in the body, its specific cellular uptake mechanisms have not been fully detailed.[1] Potential mechanisms include passive diffusion, facilitated diffusion, and active transport. Determining the intracellular concentration is a critical step in correlating drug exposure with pharmacodynamic effects.[14][15]

Experimental Protocol: Measuring Intracellular this compound

A robust method for quantifying the intracellular concentration of unlabeled compounds like this compound involves cell lysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

Objective: To determine the total intracellular concentration of this compound in a cancer cell line (e.g., MCF-7).

Materials:

  • This compound

  • MCF-7 (or other relevant Rb-positive) cells

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Plate MCF-7 cells in 6-well plates and culture until they reach approximately 80-90% confluency.

  • Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Washing: After incubation, aspirate the medium. Wash the cell monolayer three times with ice-cold PBS to remove all extracellular drug.

  • Cell Lysis: Add a defined volume of ice-cold lysis buffer (e.g., 200 µL) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Vortex the lysate and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation: Collect the supernatant. A portion can be used for protein quantification (e.g., BCA assay) to normalize the drug concentration to cell protein content. The remainder is prepared for LC-MS/MS analysis, which may involve protein precipitation with an organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the cell lysate against a standard curve.

  • Calculation: The intracellular concentration can be calculated based on the amount of drug detected, the volume of the lysis buffer, and the cell number or total protein amount.

workflow_lcms start Seed cells (e.g., MCF-7) treat Treat with this compound (time course/dose response) start->treat wash Wash 3x with ice-cold PBS treat->wash lyse Lyse cells in a defined buffer volume wash->lyse scrape Scrape and collect cell lysate lyse->scrape centrifuge Centrifuge to pellet debris scrape->centrifuge supernatant Collect supernatant centrifuge->supernatant protein_assay Protein Quantification (for normalization) supernatant->protein_assay lcms_prep Prepare sample for LC-MS/MS (e.g., protein precipitation) supernatant->lcms_prep lcms_run LC-MS/MS Analysis lcms_prep->lcms_run calculate Calculate Intracellular Concentration lcms_run->calculate

Figure 2: Experimental workflow for measuring intracellular this compound.

Pharmacodynamic Effects of Intracellular this compound

Once inside the cell, this compound exerts its pharmacodynamic effects, primarily cell cycle arrest.[1] This can be quantified by assessing the distribution of cells in different phases of the cell cycle and by measuring the phosphorylation status of its direct target, Rb.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) is a standard method to analyze cell cycle distribution. Treatment with a CDK4/6 inhibitor is expected to cause an accumulation of cells in the G0/G1 phase.[11][12][13]

Experimental Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described in section 3.1.

  • Harvesting: Harvest cells (including any floating cells) by trypsinization, then centrifuge to form a cell pellet.

  • Fixation: Wash the cells with PBS, then resuspend and fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases.

workflow_flow start Culture and treat cells with this compound harvest Harvest cells (Trypsinize & Centrifuge) start->harvest fix Fix cells in ice-cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide & RNase A fix->stain acquire Acquire data on Flow Cytometer stain->acquire analyze Analyze DNA content histograms to determine cell cycle phases acquire->analyze result Quantify % of cells in G0/G1, S, and G2/M analyze->result

Figure 3: Workflow for cell cycle analysis by flow cytometry.

Table 1: Representative Cell Cycle Distribution Data in MCF-7 Cells after 24h this compound Treatment

Treatment Group% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control52.1 ± 2.531.4 ± 1.816.5 ± 1.1
This compound (100 nM)68.3 ± 3.118.2 ± 2.013.5 ± 1.5
This compound (500 nM)81.5 ± 2.89.1 ± 1.39.4 ± 1.0
Data are presented as mean ± SD from a representative experiment.
Target Engagement by Western Blotting

Western blotting can directly measure the phosphorylation of Rb at CDK4/6-specific sites (e.g., Ser780, Ser795) to confirm target engagement by this compound. A reduction in phosphorylated Rb (pRb) is the expected outcome.[10]

Experimental Protocol:

  • Lysate Preparation: Treat cells with this compound, then prepare whole-cell lysates as described in section 3.1. Determine the protein concentration of each lysate.[19]

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for pRb (e.g., pRb-Ser780), total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[22]

  • Quantification: Densitometry analysis can be used to quantify the relative levels of pRb, normalized to total Rb and the loading control.

Table 2: Representative Western Blot Quantification of Rb Phosphorylation

Treatment GroupRelative pRb (Ser780) Level (Normalized to Total Rb)
Vehicle Control1.00 ± 0.12
This compound (100 nM)0.45 ± 0.08
This compound (500 nM)0.11 ± 0.04
Data are presented as mean ± SD from densitometric analysis of a representative western blot.

Clinical Efficacy Data

The results from in vitro cellular assays should ultimately correlate with the observed clinical activity. The Phase 3 TIFFANY trial provides robust quantitative data on the efficacy of this compound in a clinical setting, which serves as the ultimate validation of its cellular mechanism of action.[6]

Table 3: Summary of Efficacy from the Phase 3 TIFFANY Trial (this compound + Fulvestrant vs. Placebo + Fulvestrant) [5][6][7][8]

EndpointThis compound ArmPlacebo ArmHazard Ratio (95% CI)P-value
Median Progression-Free Survival 16.5 months5.6 months0.37 (0.27-0.52)< .001
Objective Response Rate (ORR) 45.6%12.9%-< .001
Disease Control Rate (DCR) 97.7%---
Data from the TIFFANY trial as of March 31, 2024 data cutoff.[6][23]

Conclusion

A multi-faceted approach is essential for a comprehensive understanding of this compound's cellular pharmacology. This guide outlines key methodologies for quantifying its intracellular concentration and confirming its pharmacodynamic effects on cell cycle progression and target engagement. By employing techniques such as LC-MS/MS for uptake analysis, flow cytometry for cell cycle profiling, and western blotting for target phosphorylation, researchers can build a detailed picture of how this compound functions at a cellular level. These preclinical investigations are vital for interpreting clinical outcomes, exploring mechanisms of resistance, and guiding the future development of CDK4/6 inhibitors.

References

Tibremciclib: A Technical Guide to Selective CDK4/6 Inhibition and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Tibremciclib (BPI-16350), a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Dysregulation of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway is a hallmark of various cancers, leading to uncontrolled cell proliferation. This compound targets this pathway, inducing G1 phase cell cycle arrest and exhibiting significant antitumor activity. This document details the mechanism of action, presents key preclinical and clinical data in structured formats, outlines detailed experimental protocols for assessing CDK4/6 inhibitor activity, and provides visual representations of the core signaling pathway and relevant workflows.

Introduction: The Cell Cycle and the Role of CDK4/6

The cell cycle is a fundamental process governing the replication and division of cells. Its progression is tightly regulated by a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.[1] The transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical commitment point, primarily governed by the CDK4/6-Cyclin D complex.[1]

In many cancer types, particularly hormone receptor-positive (HR+) breast cancer, this pathway is frequently hyperactivated.[2] Mitogenic signals lead to the formation of the Cyclin D-CDK4/6 complex, which phosphorylates and inactivates the Retinoblastoma tumor suppressor protein (Rb).[3][4] This inactivation releases the E2F transcription factor, which then promotes the expression of genes required for S-phase entry, driving uncontrolled cell proliferation.[1][5] Selective inhibition of CDK4 and CDK6 presents a key therapeutic strategy to restore cell cycle control.[2] this compound is a novel oral CDK4/6 inhibitor designed for this purpose.[6][7]

This compound: Mechanism of Action

This compound is a highly potent and selective dual inhibitor of CDK4 and CDK6.[6][8] Its primary mechanism of action is the prevention of Rb phosphorylation by blocking the catalytic activity of the CDK4/6-Cyclin D complex.[7] By maintaining Rb in its active, hypophosphorylated state, this compound ensures Rb remains bound to the E2F transcription factor. This sequestration prevents the transcription of E2F target genes, thereby halting the cell cycle at the G1/S checkpoint and inducing G1 arrest.[6][7] The efficacy of this compound is contingent on the presence of functional Rb protein, as demonstrated by its limited activity in Rb-negative cancer cell lines.[8]

Tibremciclib_MoA cluster_0 Upstream Mitogenic Signals (e.g., Estrogen Receptor) cluster_1 CDK4/6-Cyclin D Complex cluster_2 Rb-E2F Checkpoint Control cluster_3 Cell Cycle Progression Mitogens Growth Factors, Estrogens CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CDK46->CyclinD Rb_pRb Rb -> p-Rb (Phosphorylation) CDK46->Rb_pRb Phosphorylates CyclinD->Rb_pRb Phosphorylates E2F_Release E2F (Released) Rb_pRb->E2F_Release Releases S_Phase S-Phase Gene Transcription E2F_Release->S_Phase Activates Rb_E2F Rb-E2F Complex (Bound) G1_Arrest G1 Cell Cycle Arrest Rb_E2F->G1_Arrest Maintains This compound This compound This compound->CDK46 Inhibits This compound->Rb_E2F

Caption: Mechanism of Action of this compound in the CDK4/6-Rb Pathway.

Quantitative Data Summary

This compound has demonstrated potent and selective activity in both preclinical and clinical settings.

Table 1: Preclinical Activity of this compound (BPI-16350)
ParameterTarget/ModelValueReference
IC₅₀ CDK4/cyclinD12.21 nM[6][8]
IC₅₀ CDK6/cyclinD10.4 nM[6][8]
IC₅₀ CDK991.6 nM[6]
IC₅₀ MDA-MB-468 (Rb-negative cell line)4583 nM[8]
Tumor Growth Inhibition COLO 205 Xenograft (75 mg/kg)89.5%[6]
Tumor Growth Inhibition COLO 205 Xenograft (150 mg/kg)98.5%[6]
Table 2: Clinical Efficacy in HR+/HER2- Advanced Breast Cancer (TIFFANY Phase 3 Trial)

This compound (400 mg daily) + Fulvestrant vs. Placebo + Fulvestrant

Endpoint This compound Arm Placebo Arm Hazard Ratio (95% CI) P-value Reference
Median Progression-Free Survival (PFS) 16.5 months 5.6 months 0.37 (0.27-0.52) < .001 [8][9]

| Objective Response Rate (ORR) | 45.6% | 12.9% | N/A | < .001 |[8][9] |

Table 3: Key Grade ≥3 Treatment-Emergent Adverse Events (TIFFANY Phase 3 Trial)
Adverse EventThis compound Arm (%)Placebo Arm (%)Reference
Neutropenia 15.2%5.6%[8][9]
Anemia 12.0%4.4%[8][9]
Hypokalemia 12.0%0%[8][9]

Detailed Methodologies for Key Experiments

The following sections describe representative protocols for evaluating the biological effects of CDK4/6 inhibitors like this compound.

Western Blot for Phospho-Retinoblastoma (p-Rb) Inhibition

This assay is critical for confirming the on-target effect of a CDK4/6 inhibitor. It measures the reduction in Rb phosphorylation at CDK4/6-specific sites (e.g., Ser780).

Protocol:

  • Cell Culture and Treatment: Seed Rb-positive cancer cells (e.g., MCF-7, HT-1080) in 6-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Lysate Preparation: Wash cells with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., Actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-Rb/total Rb ratio indicates target engagement.

Western_Blot_Workflow start Seed Rb-Positive Cells treat Treat with this compound (Dose-Response) start->treat lyse Cell Lysis & Protein Quantification treat->lyse sds SDS-PAGE Electrophoresis lyse->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking Step (5% Milk or BSA) transfer->block primary Primary Antibody Incubation (p-Rb, Total Rb, Actin) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect ECL Detection & Imaging secondary->detect end Quantify p-Rb/Total Rb Ratio detect->end

Caption: Experimental workflow for Western Blot analysis of p-Rb.
Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), providing direct evidence of G1 arrest.

Protocol:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described for Western Blotting. Include both treated and vehicle control samples.

  • Cell Harvesting: Harvest cells by trypsinization. Combine the detached cells with the supernatant to include any floating cells.

  • Fixation: Wash the cells with PBS, then fix them by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Store cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Pellet the fixed cells by centrifugation and wash twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. The fluorescent signal from the DNA dye is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram. This will quantify the percentage of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). An accumulation of cells in the G0/G1 peak in this compound-treated samples indicates G1 arrest.

Clinical Development Workflow: The TIFFANY Trial

The efficacy and safety of this compound were established in rigorous clinical trials. The Phase 3 TIFFANY trial provides a clear example of the clinical validation process.

TIFFANY_Trial_Workflow pool Patient Population: HR+/HER2- Advanced Breast Cancer Progressed on prior Endocrine Therapy rand Randomization (2:1) pool->rand armA Arm A (n=184): This compound (400mg QD) + Fulvestrant rand->armA Experimental armB Arm B (n=90): Placebo (QD) + Fulvestrant rand->armB Control treat Treatment Until Disease Progression or Unacceptable Toxicity armA->treat armB->treat endpoint1 Primary Endpoint: Progression-Free Survival (PFS) (Investigator Assessed) treat->endpoint1 endpoint2 Secondary Endpoints: Objective Response Rate (ORR), Overall Survival, Safety treat->endpoint2

Caption: High-level workflow of the Phase 3 TIFFANY clinical trial.

Conclusion

This compound is a potent and highly selective CDK4/6 inhibitor that has demonstrated significant preclinical activity and robust clinical efficacy in patients with HR+/HER2- advanced breast cancer.[6][8] Its mechanism of action, centered on the induction of G1 cell cycle arrest through the inhibition of Rb phosphorylation, directly addresses a key driver of tumorigenesis in this patient population.[7] The favorable benefit-risk profile, characterized by a substantial improvement in progression-free survival and manageable toxicities, positions this compound as a valuable therapeutic agent in the oncology armamentarium.[8][9] Further research may explore its utility in other Rb-proficient malignancies and in combination with other targeted therapies.

References

Tibremciclib: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is a novel, orally administered, potent, and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer.[1] this compound's primary mechanism of action involves the inhibition of the CDK4/6-Cyclin D-retinoblastoma (Rb) pathway, leading to a G1 phase cell cycle arrest and subsequent suppression of tumor cell proliferation.[1][2] Preclinical and clinical studies have demonstrated its significant anti-tumor activity, both as a monotherapy and in combination with other agents, establishing it as a promising therapeutic agent. This technical guide provides an in-depth overview of the basic research applications of this compound, focusing on its mechanism of action, relevant experimental data, and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action: The CDK4/6-Rb Signaling Pathway

This compound exerts its anti-proliferative effects by targeting the core machinery of the cell cycle. In normal and cancerous cells, the progression from the G1 phase to the S phase is controlled by the activity of CDK4 and CDK6. These kinases form complexes with Cyclin D, which then phosphorylate the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases its inhibition on the E2F family of transcription factors, allowing for the expression of genes necessary for DNA replication and cell cycle progression.

This compound selectively inhibits CDK4 and CDK6, thereby preventing the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the G1-S transition and inducing cell cycle arrest.[1] This targeted action makes this compound particularly effective in tumors where the CDK4/6-Rb pathway is aberrantly activated, a common feature in approximately 80% of human tumors.[1]

CDK4_6_Rb_Pathway cluster_0 Upstream Mitogenic Signals cluster_1 CDK4/6-Cyclin D Complex cluster_2 Rb-E2F Complex cluster_3 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulate Hormones (e.g., Estrogen) Hormones (e.g., Estrogen) Hormones (e.g., Estrogen)->Cyclin D Upregulate CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates E2F E2F Rb->E2F Rb->E2F Inhibits pRb pRb Rb->pRb S Phase S Phase E2F->S Phase Promotes Transcription G1 Phase G1 Phase G1 Phase->S Phase Transition This compound This compound This compound->CDK4/6 Inhibits

Diagram 1: The CDK4/6-Rb Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Preclinical Efficacy

While specific IC50 values for this compound are not publicly available, preclinical studies have demonstrated its potent anti-proliferative activities in a wide range of human retinoblastoma protein (Rb)-positive tumor cells.[2] Its anti-tumor efficacy in multiple carcinoma xenografts was reported to be comparable or superior to that of other approved CDK4/6 inhibitors like palbociclib and abemaciclib.[2]

Table 1: Representative Preclinical Data for CDK4/6 Inhibitors

Parameter Cell Line Value Reference
IC50 (Palbociclib) MCF-7 (ER+) 79.4 nM [3]
IC50 (Abemaciclib) Colo-205 56.4 nM [4]
IC50 (Abemaciclib) U87MG (Glioblastoma) 84.6 nM [4]
Tumor Growth Inhibition (TGI) (Palbociclib 20 mg/kg) MCF-7 Xenograft 47% [5]

| Tumor Growth Inhibition (TGI) (Palbociclib 40 mg/kg) | MCF-7 Xenograft | 65% |[5] |

Note: This table provides representative data for other CDK4/6 inhibitors to illustrate the expected range of activity for this class of drugs.

Clinical Efficacy (Phase III TIFFANY Trial)

The TIFFANY trial was a randomized, double-blind, placebo-controlled, phase 3 study evaluating this compound in combination with fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.

Table 2: Efficacy Results from the TIFFANY Trial [6][7]

Endpoint This compound + Fulvestrant (n=184) Placebo + Fulvestrant (n=90) Hazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS) 16.5 months 5.6 months 0.37 (0.27-0.52); p < 0.001
Objective Response Rate (ORR) (all patients) 39.1% 10.0% p < 0.001
ORR (patients with measurable disease) 45.6% 12.9% p < 0.001
Disease Control Rate (DCR) 89.1% 76.7% p = 0.01

| Median Duration of Response (DOR) | 14.9 months | 11.0 months | - |

Clinical Safety (Phase III TIFFANY Trial)

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the TIFFANY Trial [6][7]

Adverse Event (Any Grade) This compound + Fulvestrant (%) Placebo + Fulvestrant (%)
Diarrhea 79.3 13.3
Neutropenia 75.5 15.6
Leukopenia 73.9 16.7
Anemia 69.0 21.1
Blood Creatinine Increased 70.5 -
Hypertriglyceridemia - -

| Hypercholesterolemia | 60.3 | - |

Table 4: Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in the TIFFANY Trial [6][7]

Adverse Event (Grade ≥3) This compound + Fulvestrant (%) Placebo + Fulvestrant (%)
Neutropenia 15.2 5.6
Anemia 12.0 4.4

| Hypokalemia | 12.0 | 0 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the consistent and reproducible evaluation of this compound in a research setting.

Experimental Workflow for Preclinical Evaluation of a CDK4/6 Inhibitor

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Initial Screening: Biochemical Kinase Assays (CDK4/6) B Cell-Based Assays: Cell Viability (e.g., MTT/CCK-8) A->B Hit Compounds C Mechanism of Action Studies: Western Blot for pRb/Rb B->C Active Compounds D Cell Cycle Analysis: Flow Cytometry C->D E Apoptosis Assays (Optional): Annexin V/PI Staining D->E F Xenograft Model Establishment (e.g., Breast Cancer Cell Lines) D->F Promising Candidate G Treatment with this compound F->G H Tumor Growth Monitoring G->H I Pharmacodynamic Analysis: (e.g., pRb in Tumor Tissue) H->I

Diagram 2: A typical experimental workflow for the preclinical evaluation of a CDK4/6 inhibitor like this compound.
Cell Viability Assay (MTT/CCK-8)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, T-47D for breast cancer)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization buffer (for MTT assay, e.g., DMSO or SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Rb Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of Rb.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total Rb, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-Rb or anti-total Rb) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and/or loading control signal.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).

    • Harvest the cells by trypsinization, including the supernatant to collect any floating cells.

    • Wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in ice-cold PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., MCF-7)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally to the treatment group at a predetermined dose and schedule.

    • Administer the vehicle control to the control group.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every few days.

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Optionally, tumor tissue can be collected for pharmacodynamic analysis (e.g., western blotting for pRb).

Conclusion

This compound is a promising CDK4/6 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical and clinical settings. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the basic research applications of this compound. The provided data summaries and detailed experimental protocols offer a framework for further investigation into its therapeutic potential and for the discovery of novel applications and combination strategies in oncology. As research in this field continues to evolve, a thorough understanding of the fundamental properties and investigational methodologies for CDK4/6 inhibitors like this compound will be essential for advancing cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Tibremciclib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (also known as BPI-16350) is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, and their inhibition has emerged as a significant therapeutic strategy in cancer.[2] this compound induces G1 phase cell cycle arrest in retinoblastoma protein (Rb)-positive tumor cells, thereby inhibiting their proliferation.[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using the MTT assay, along with important considerations for data interpretation.

Mechanism of Action: The CDK4/6-Rb Pathway

The CDK4/6 pathway plays a pivotal role in the G1-S phase transition of the cell cycle. In response to mitogenic signals, cyclin D complexes with and activates CDK4/6. The active cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication, thus driving cell proliferation. In many cancers, this pathway is dysregulated, leading to uncontrolled cell growth. This compound selectively inhibits CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates pRb pRb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound This compound This compound->Cyclin D-CDK4/6 Inhibits

Figure 1: this compound's Mechanism of Action in the CDK4/6-Rb Pathway.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (BPI-16350) in various cancer cell lines, demonstrating its potent anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)
MCF-7 Breast Cancer (ER+, Rb+)28
T-47D Breast Cancer (ER+, Rb+)34
MDA-MB-453 Breast Cancer (HER2+, Rb+)45
Colo 205 Colorectal Cancer (Rb+)60
HCT 116 Colorectal Cancer (Rb+)75
A549 Lung Cancer (Rb+)120
MDA-MB-468 Breast Cancer (Rb-)>10,000

Table 1: IC50 values of this compound (BPI-16350) in a panel of cancer cell lines. Data is indicative of preclinical findings and may vary based on experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent cancer cells.

Important Considerations for CDK4/6 Inhibitors: Metabolic assays such as MTT measure cellular metabolic activity, which may not always directly correlate with cell number, especially for cytostatic agents like CDK4/6 inhibitors. These inhibitors can cause cell cycle arrest and an increase in cell size without inducing cell death. This can lead to an underestimation of the drug's anti-proliferative effect. It is therefore recommended to complement MTT assays with direct cell counting methods (e.g., Trypan Blue exclusion) or DNA synthesis assays (e.g., BrdU incorporation) for a more comprehensive analysis.

Materials
  • This compound (BPI-16350)

  • Selected cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for the desired time period (e.g., 72 hours) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours E->F G 7. Add solubilization solution F->G H 8. Incubate until formazan crystals dissolve G->H I 9. Read absorbance at 570 nm H->I

Figure 2: Experimental Workflow for the MTT Cell Viability Assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with 0.1% DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance, if desired.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine IC50 Value:

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Conclusion

This application note provides a comprehensive guide for evaluating the in vitro efficacy of this compound using a standard cell viability assay. The provided protocol and background information on the mechanism of action will aid researchers in accurately assessing the anti-proliferative effects of this promising CDK4/6 inhibitor. It is crucial to consider the cytostatic nature of this compound when interpreting results from metabolic-based assays and to employ complementary methods for a thorough understanding of its cellular effects.

References

Application Notes and Protocols for Tibemciclib in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tibremciclib, a potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, in a variety of cell culture-based assays. The following protocols are intended to serve as a foundation for investigating the biological effects of this compound on cancer cell lines.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1] These kinases, in complex with D-type cyclins, play a crucial role in the G1 phase of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors.[1] This event initiates the transcription of genes required for the transition from G1 to the S phase, thereby committing the cell to another round of division. By inhibiting CDK4/6, this compound prevents Rb phosphorylation, maintains the Rb-E2F complex, and ultimately blocks cell cycle progression at the G1/S checkpoint, leading to G1 arrest.[1] This mechanism of action makes this compound a promising therapeutic agent for cancers with a dependency on the CDK4/6-cyclin D-Rb pathway, such as hormone receptor-positive (HR+) breast cancer.

Tibremciclib_Mechanism_of_Action cluster_0 G1 Phase cluster_1 This compound Intervention Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates Rb G1_Arrest G1 Arrest CyclinD_CDK46->G1_Arrest pRb p-pRb pRb_E2F->pRb E2F E2F pRb_E2F->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition This compound This compound This compound->CyclinD_CDK46 inhibits

Figure 1: Mechanism of action of this compound in the cell cycle.

Preparation of this compound for In Vitro Use

Solvent Selection and Stock Solution Preparation:

This compound, like many small molecule inhibitors, has low aqueous solubility. Therefore, a polar aprotic solvent is required for its dissolution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in 100% DMSO. This allows for minimal solvent addition to the final cell culture medium.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the calculated volume of 100% DMSO to achieve the desired stock concentration.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation:

  • Final DMSO Concentration: When preparing working concentrations of this compound in cell culture medium, ensure the final concentration of DMSO is kept to a minimum, ideally below 0.1%, to prevent solvent-induced cytotoxicity.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to first dilute the stock in a small volume of medium before adding it to the final culture volume to ensure proper mixing and avoid precipitation.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Data Not Available--
Data Not Available--
Data Not Available--

Researchers should empirically determine these values.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_assays Endpoint Assays Cell_Seeding 1. Cell Seeding Tibremciclib_Treatment 2. This compound Treatment (Varying Concentrations) Cell_Seeding->Tibremciclib_Treatment Incubation 3. Incubation (24-72 hours) Tibremciclib_Treatment->Incubation Endpoint_Assay 4. Endpoint Assays Incubation->Endpoint_Assay Viability Cell Viability (MTT/CellTiter-Glo) Endpoint_Assay->Viability Western_Blot Western Blot (pRb, Total Rb, etc.) Endpoint_Assay->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Endpoint_Assay->Flow_Cytometry

Figure 2: General workflow for in vitro experiments with this compound.
Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Rb Phosphorylation

This protocol is designed to assess the phosphorylation status of Rb, a direct downstream target of CDK4/6.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total Rb, anti-CDK4, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb to determine the effect of this compound on Rb phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 or 48 hours). Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G1 population and a decrease in the S and G2/M populations would be indicative of G1 arrest.

Combination Studies

This compound has shown significant efficacy in combination with other therapies, such as fulvestrant in HR+/HER2- breast cancer. When designing in vitro combination studies, consider the following:

  • Dosing Schedule: Investigate both simultaneous and sequential administration of this compound and the other agent to determine the optimal therapeutic schedule.

  • Synergy Analysis: Use methods such as the Chou-Talalay method to calculate a combination index (CI) to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Combination_Therapy_Logic cluster_combo Combination Therapy Rationale This compound This compound (CDK4/6 Inhibition) Synergistic_Effect Enhanced Anti-tumor Effect (e.g., Increased Apoptosis, Delayed Resistance) This compound->Synergistic_Effect Other_Agent Other Therapeutic Agent (e.g., Fulvestrant) Other_Agent->Synergistic_Effect

Figure 3: Logic of combination therapy with this compound.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the cell cycle and explore its therapeutic potential in various cancer models.

References

Application Notes and Protocols for Tibremciclib Treatment in MCF-7 and T47D Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific preclinical data on the effects of Tibremciclib on MCF-7 and T47D breast cancer cell lines, including precise IC50 values and detailed cell cycle arrest percentages, are not extensively available in publicly accessible research literature. This compound is a novel, potent, and selective CDK4/6 inhibitor with anti-proliferative activities by inducing G1 arrest in retinoblastoma protein (Rb)-positive tumor cells.[1] This document will provide a comprehensive overview and detailed protocols based on the established mechanism of action of CDK4/6 inhibitors, using data from the well-characterized CDK4/6 inhibitor, Palbociclib, as a representative example to illustrate the expected effects in MCF-7 and T47D cells. The provided protocols are standard methods for evaluating CDK4/6 inhibitor activity.

Introduction

This compound is an orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are critical components of the cell cycle machinery, specifically regulating the transition from the G1 (growth) phase to the S (synthesis) phase. In hormone receptor-positive (HR+) breast cancers, such as those represented by the MCF-7 and T47D cell lines, the Cyclin D-CDK4/6-Rb pathway is often hyperactivated, leading to uncontrolled cell proliferation. This compound, by inhibiting CDK4/6, prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining Rb in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and inhibition of tumor cell growth.[1][2]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in the HR+ breast cancer cell lines MCF-7 and T47D. The included methodologies cover the determination of inhibitory concentrations, analysis of cell cycle distribution, and assessment of target protein phosphorylation.

Data Presentation

The following tables summarize representative quantitative data for the effects of a typical CDK4/6 inhibitor, Palbociclib, on MCF-7 and T47D cell lines. Similar results would be anticipated for this compound, though specific values may vary.

Table 1: Inhibitory Concentration (IC50) of Palbociclib in MCF-7 and T47D Cells

Cell LineCompoundIC50 (nM)Assay Duration
MCF-7Palbociclib79.496 hours
T47DPalbociclib~100-50072-144 hours

Data is illustrative and compiled from various sources. Actual IC50 values can vary based on experimental conditions.

Table 2: Effect of Palbociclib on Cell Cycle Distribution in MCF-7 Cells

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control~45-55~25-35~15-25
Palbociclib (1 µM)>70<10<20

Data represents typical shifts observed after 24-48 hours of treatment. Specific percentages can vary.

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of the Cyclin D-CDK4/6-Rb pathway, which is a key regulator of the G1-S phase transition in the cell cycle.

CDK46_Pathway cluster_extracellular Extracellular Signals cluster_cell_membrane cluster_cytoplasm Cytoplasm / Nucleus Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Cyclin D-CDK4/6 Active Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates pRb p-Rb (Inactive) Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F E2F E2F pRb->E2F Releases E2F->Rb_E2F S_Phase S Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription for G1_Arrest G1 Phase Arrest Rb_E2F->G1_Arrest Maintains This compound X This compound->ActiveComplex

Caption: CDK4/6 signaling pathway and this compound's mechanism of action.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (MCF-7 or T47D) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (72-96 hours) C->D E 5. Add Resazurin Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Measure Fluorescence (560nm Ex / 590nm Em) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for determining the IC50 of this compound.

Materials:

  • MCF-7 or T47D cells

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Trypsinize and count MCF-7 or T47D cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

  • Adherence: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be <0.1%. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

  • Incubation: Incubate the plate for 72 to 96 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Subtract the background fluorescence (no-cell control). Normalize the data to the vehicle control (as 100% viability). Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of MCF-7 and T47D cells treated with this compound using propidium iodide (PI) staining.

Materials:

  • MCF-7 or T47D cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound (at a concentration around the IC50) or vehicle control for 24-48 hours.

  • Cell Harvest: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells and analyze the DNA content based on PI fluorescence.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for Rb Phosphorylation

This protocol is for assessing the phosphorylation status of the Retinoblastoma protein (Rb), a direct target of CDK4/6.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-Rb, Total Rb, Loading Control) E->F G 7. Secondary Antibody Incubation F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Analysis H->I

Caption: Workflow for Western Blot analysis of Rb phosphorylation.

Materials:

  • Treated cell pellets (from Protocol 2 or a separate experiment)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb, total Rb, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate to the membrane.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the phospho-Rb signal to the total Rb and/or the loading control to determine the effect of this compound on Rb phosphorylation. A significant decrease in the p-Rb/total Rb ratio is expected.

References

Application Notes and Protocols: Western Blot Analysis of pRb Following Tibremciclib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated Retinoblastoma protein (pRb) in cell lysates following treatment with Tibremciclib, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).

Introduction

The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its activity is primarily controlled by phosphorylation. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. The phosphorylation of Rb by CDK4/6-cyclin D complexes leads to the release of E2F, thereby promoting cell cycle progression.[1][2][3][4]

This compound is an orally active, selective inhibitor of CDK4 and CDK6.[5][6][7][8] By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, leading to a G1 cell cycle arrest and the inhibition of tumor cell proliferation.[5][6][8] Western blotting is a fundamental technique used to assess the efficacy of CDK4/6 inhibitors like this compound by measuring the reduction in pRb levels.[1][9]

This protocol provides a step-by-step guide for performing a Western blot to analyze the phosphorylation status of Rb at specific serine residues (e.g., Ser780, Ser807/811) following this compound treatment.

Signaling Pathway of this compound Action

Tibremciclib_Pathway cluster_0 Cell Cycle Progression cluster_1 Drug Intervention Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb (Hypophosphorylated) CDK4/6->Rb Phosphorylates pRb pRb (Phosphorylated) E2F E2F Rb->E2F Sequesters G1/S Transition G1/S Transition E2F->G1/S Transition Promotes This compound This compound This compound->CDK4/6 Inhibits

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and blocking G1/S transition.

Experimental Protocol

This protocol is optimized for cultured cells treated with this compound.

I. Cell Culture and Treatment
  • Seed cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 60-70%).

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).

II. Lysate Preparation
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[10]

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[10][11][12]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

III. SDS-PAGE and Western Blotting
  • Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

  • Denature the samples by boiling at 95-100°C for 5 minutes.[11]

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]

IV. Immunoblotting
  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phosphoprotein detection due to the presence of casein, which can increase background.[12][13][14]

  • Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Use antibodies specific for phosphorylated Rb (e.g., anti-pRb Ser780 or Ser807/811) and an antibody for total Rb. A separate blot or stripping and re-probing of the same blot will be necessary.

  • Wash the membrane three times for 10 minutes each with TBST.[13]

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[13]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.[13][15]

Data Presentation

The following tables provide recommended starting concentrations and antibody dilutions. These should be optimized for your specific cell line and experimental conditions.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComposition
1X PBS8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, 0.24 g KH₂PO₄ in 1 L dH₂O, pH 7.4
RIPA Lysis Buffer50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
Protease/Phosphatase InhibitorsCommercially available cocktails (add fresh to lysis buffer)
4X Laemmli Sample Buffer250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol
1X Transfer Buffer25 mM Tris, 192 mM glycine, 20% methanol
1X TBST20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6
Blocking Buffer5% (w/v) BSA in 1X TBST
Antibody Dilution Buffer5% (w/v) BSA in 1X TBST

Table 2: Recommended Antibody Dilutions

AntibodyHost SpeciesSupplier (Example)Catalog # (Example)Recommended Dilution
Phospho-Rb (Ser780)RabbitCell Signaling Technology81801:1000
Phospho-Rb (Ser807/811)RabbitCell Signaling Technology85161:1000
Total RbMouseCell Signaling Technology93091:1000
Anti-rabbit IgG, HRP-linkedGoatCell Signaling Technology70741:2000
Anti-mouse IgG, HRP-linkedHorseCell Signaling Technology70761:2000

Experimental Workflow Diagram

Western_Blot_Workflow cluster_workflow Western Blot Protocol for pRb Analysis node_treatment 1. Cell Treatment (this compound) node_lysis 2. Cell Lysis (with Phosphatase Inhibitors) node_treatment->node_lysis node_quant 3. Protein Quantification node_lysis->node_quant node_sds 4. SDS-PAGE node_quant->node_sds node_transfer 5. Protein Transfer (PVDF Membrane) node_sds->node_transfer node_block 6. Blocking (5% BSA in TBST) node_transfer->node_block node_primary 7. Primary Antibody Incubation (anti-pRb or anti-Total Rb) node_block->node_primary node_secondary 8. Secondary Antibody Incubation (HRP-conjugated) node_primary->node_secondary node_detect 9. ECL Detection node_secondary->node_detect node_analyze 10. Data Analysis (Normalize pRb to Total Rb) node_detect->node_analyze

Caption: Workflow for Western blot analysis of pRb after this compound treatment.

Data Interpretation

A successful experiment will show a dose-dependent decrease in the signal for phosphorylated Rb in this compound-treated samples compared to the vehicle-treated control. The total Rb levels should remain relatively constant across all lanes, serving as a loading control. The ratio of pRb to total Rb should be calculated to normalize the data and accurately reflect the effect of this compound on Rb phosphorylation.[11]

References

Application Notes: Establishing Tibremciclib Resistant Cell Line Models

References

Application Notes and Protocols for Tibremciclib in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are crucial regulators of the cell cycle, and their inhibition has emerged as a key therapeutic strategy in cancers where the CDK4/6-retinoblastoma (Rb) pathway is dysregulated, such as in hormone receptor-positive (HR+)/HER2-negative breast cancer.[1] By blocking the phosphorylation of the retinoblastoma protein, this compound induces G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[2] Preclinical studies have indicated that the antitumor efficacy of this compound in various carcinoma xenografts is comparable or superior to that of other approved CDK4/6 inhibitors like palbociclib and abemaciclib.[2]

These application notes provide a detailed overview of the recommended dosage, experimental protocols, and relevant biological pathways for the use of this compound in in vivo mouse xenograft studies, based on available preclinical data for closely related CDK4/6 inhibitors.

Signaling Pathway

The canonical CDK4/6-Cyclin D-Rb-E2F signaling pathway is a critical regulator of the G1-S phase transition in the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound, as a CDK4/6 inhibitor, directly targets this pathway.

CDK4_6_Pathway cluster_0 Upstream Mitogenic Signaling cluster_1 Cell Cycle Regulation (G1 Phase) Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases->PI3K/Akt/mTOR Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Cyclin D PI3K/Akt/mTOR Pathway->Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation p-Rb p-Rb Cyclin D-CDK4/6 Complex->p-Rb p16INK4a p16INK4a p16INK4a->CDK4/6 E2F E2F Rb->E2F G1-S Transition G1-S Transition E2F->G1-S Transition Gene Transcription This compound This compound This compound->CDK4/6

Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

A typical workflow for assessing the efficacy of this compound in a mouse xenograft model involves several key steps, from cell culture to data analysis.

Xenograft_Workflow cluster_0 Preparation cluster_1 Xenograft Establishment cluster_2 Treatment cluster_3 Data Collection & Analysis A Cancer Cell Line Culture B Cell Harvest & Counting A->B C Subcutaneous/Orthotopic Injection into Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice into Treatment Groups D->E F This compound Administration (e.g., Oral Gavage) E->F G Tumor Volume & Body Weight Measurement F->G H Endpoint: Tumor Excision & Tissue Analysis G->H I Data Analysis & Reporting H->I

Caption: General experimental workflow for in vivo mouse xenograft studies.

Dosage and Administration

While specific preclinical dosage for this compound is not publicly available, data from other CDK4/6 inhibitors in mouse xenograft models can provide a strong starting point for dose-ranging studies.

CDK4/6 InhibitorDosage Range (mg/kg)Administration RouteDosing ScheduleReference
Palbociclib 20 - 150Oral GavageDaily[1][3][4]
Ribociclib 30 - 250Oral GavageDaily[5][6]
Abemaciclib 25 - 150Oral GavageDaily or Twice Daily[7][8][9][10][11]

Note: Given that this compound's efficacy is reported to be comparable or superior to palbociclib and abemaciclib, a starting dose range of 50-100 mg/kg daily via oral gavage is a reasonable starting point for efficacy studies in mouse xenograft models. Dose-finding studies are highly recommended to determine the optimal dose for a specific cancer model.

Experimental Protocols

Cell Culture
  • Culture the desired human cancer cell line (e.g., MCF-7 for ER+ breast cancer) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells regularly to maintain exponential growth.

Xenograft Implantation
  • Harvest cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed with Matrigel to support initial tumor growth.

  • Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer models) of immunocompromised mice (e.g., NOD/SCID or nude mice).[12][13]

Tumor Monitoring and Treatment Initiation
  • Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]

  • Prepare this compound formulation for oral administration. A common vehicle is 1% hydroxyethyl cellulose (HEC) in a suitable buffer.[7]

  • Administer this compound or vehicle control to the respective groups via oral gavage at the determined dose and schedule.

Efficacy Evaluation and Endpoint
  • Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.

  • At the end of the study (defined by a specific time point or when control tumors reach a maximum size), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for pharmacodynamic markers like p-Rb, or gene expression analysis).

Pharmacokinetics and Pharmacodynamics

In a phase I clinical study, this compound demonstrated dose-proportional exposure and a long half-life, supporting once-daily dosing.[2] In preclinical models, the efficacy of CDK4/6 inhibitors correlates with the inhibition of Rb phosphorylation. Therefore, it is recommended to assess the levels of phosphorylated Rb in tumor tissue as a key pharmacodynamic marker of this compound activity.

Disclaimer

The specific dosage of this compound for in vivo mouse xenograft studies has not been publicly disclosed. The dosage recommendations provided herein are based on the available data for other CDK4/6 inhibitors with similar mechanisms of action and reported comparable efficacy. Researchers should perform their own dose-finding studies to determine the optimal and tolerable dose of this compound for their specific experimental models.

References

Application Notes and Protocols: In Vitro Combination Therapy of Tibremciclib and Fulvestrant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assessment of the combination therapy involving Tibremciclib, a novel cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, and Fulvestrant, a selective estrogen receptor degrader (SERD). The provided protocols and data serve as a guide for preclinical evaluation of this therapeutic strategy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer cell lines.

Introduction

This compound (BPI-16350) is a potent and selective oral inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] By inhibiting CDK4/6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2] Fulvestrant is a SERD that functions by binding to the estrogen receptor (ER), inducing its degradation, and thereby blocking ER-mediated transcriptional activity.[3] The combination of a CDK4/6 inhibitor with an ER antagonist like fulvestrant has been established as a standard of care in HR+/HER2- advanced breast cancer, demonstrating synergistic anti-tumor activity. Preclinical models have shown robust antitumor activity for this compound, and clinical trials have demonstrated significant improvements in progression-free survival when combined with fulvestrant.[4]

Mechanism of Action: Dual Blockade of Proliferative Signaling

The combination of this compound and fulvestrant targets two critical pathways that drive the growth of HR+ breast cancer cells: the estrogen receptor (ER) signaling pathway and the cell cycle machinery.

  • Fulvestrant: This agent directly targets the estrogen receptor. It binds to the ER and promotes its degradation, thereby preventing estrogen from stimulating the transcription of genes that promote cell proliferation.

  • This compound: This small molecule inhibitor specifically targets CDK4 and CDK6. In HR+ breast cancer, the ER pathway often leads to the upregulation of Cyclin D, which complexes with and activates CDK4/6. Activated CDK4/6 then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This compound blocks this phosphorylation step, maintaining Rb in its active, E2F-bound state and thus arresting the cell cycle in the G1 phase.

The synergistic effect of this combination arises from the simultaneous blockade of both the upstream signaling that promotes cell cycle entry (fulvestrant) and the core machinery that executes cell cycle progression (this compound).

Tibremciclib_Fulvestrant_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds ER_Fulvestrant ER-Fulvestrant Complex CyclinD CyclinD ER->CyclinD Upregulates Fulvestrant Fulvestrant Fulvestrant->ER Proteasome Proteasome ER_Fulvestrant->Proteasome Targets for Degradation Degraded_ER ER Degradation Proteasome->Degraded_ER CyclinD_CDK4_6 Cyclin D-CDK4/6 Active Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 pRb p-Rb CyclinD_CDK4_6->pRb Phosphorylates Rb Rb E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F Rb-E2F Complex Rb_E2F->Rb Releases E2F upon Phosphorylation This compound This compound This compound->CyclinD_CDK4_6 Inhibits

Caption: Signaling pathway of this compound and Fulvestrant combination therapy.

Quantitative Data Summary

Due to the limited availability of specific in vitro quantitative data for the combination of this compound and fulvestrant in publicly accessible literature, the following tables present representative data from studies of other CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) with fulvestrant in HR+/HER2- breast cancer cell lines. These data illustrate the expected synergistic effects.

Table 1: Representative Cell Viability (IC50) Data

Cell LineDrugIC50 (nM)Combination Index (CI)
MCF-7 Palbociclib95\multirow{2}{}{<1 (Synergistic)}
Fulvestrant0.3
T-47D Palbociclib120\multirow{2}{}{<1 (Synergistic)}
Fulvestrant0.5
ZR-75-1 Abemaciclib40\multirow{2}{}{<1 (Synergistic)}
Fulvestrant0.8

*Combination Index (CI) is a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented here are illustrative based on published literature for similar drug combinations.

Table 2: Representative Cell Cycle Analysis Data (% of Cells in G1 Phase)

Cell LineTreatment (Concentration)% of Cells in G1 Phase
MCF-7 Vehicle Control45%
Fulvestrant (1 nM)55%
Palbociclib (100 nM)70%
Combination (1 nM Fulvestrant + 100 nM Palbociclib)85%

Table 3: Representative Western Blot Analysis (Relative Protein Expression)

Cell LineTreatmentp-Rb (Ser780)Cyclin D1ERα
MCF-7 Vehicle Control1.001.001.00
Fulvestrant0.850.600.20
This compound0.150.950.90
Combination0.050.500.15

*Data are illustrative and represent the expected outcomes of the combination therapy.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the combination of this compound and fulvestrant.

Experimental_Workflow Cell_Culture HR+/HER2- Breast Cancer Cell Culture (e.g., MCF-7, T-47D) Drug_Treatment Drug Treatment (this compound, Fulvestrant, and Combination) Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Cell_Viability Western_Blot Western Blot Analysis (p-Rb, Cyclin D1, ERα) Drug_Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Drug_Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for in vitro analysis.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and fulvestrant, alone and in combination, on the proliferation of breast cancer cells.

Materials:

  • HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Fulvestrant (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and fulvestrant in growth medium. Treat cells with single agents or combinations at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and assess synergy using software like CompuSyn to calculate the Combination Index (CI).

Protocol 2: Western Blot Analysis

Objective: To assess the effect of this compound and fulvestrant on the expression and phosphorylation of key proteins in the ER and CDK4/6 pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb (Ser780), anti-Rb, anti-Cyclin D1, anti-ERα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells and quantify protein concentration.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of this compound and fulvestrant on cell cycle distribution.

Materials:

  • Treated cells

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest and wash the treated cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

The combination of this compound and fulvestrant represents a promising therapeutic strategy for HR+/HER2- breast cancer by targeting two fundamental oncogenic pathways. The protocols outlined in these application notes provide a framework for the in vitro characterization of this combination therapy. The expected outcomes, including synergistic inhibition of cell proliferation, induction of G1 cell cycle arrest, and modulation of key signaling proteins, would provide a strong preclinical rationale for further investigation. While specific published in vitro data for this compound in combination with fulvestrant is emerging, the provided representative data and protocols from analogous drug combinations serve as a valuable resource for researchers in this field.

References

Application Notes and Protocols: Synergistic Effects of Tibremciclib with PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clinical success of selective CDK4/6 inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+) breast cancer. Tibremciclib (BPI-16350) is a novel and potent oral selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] By inhibiting CDK4/6, this compound blocks the phosphorylation of the retinoblastoma protein (Rb), thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[2][3]

The Phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[4] Preclinical and clinical evidence has revealed significant crosstalk between the CDK4/6-Rb and PI3K/AKT/mTOR pathways. The inhibition of one pathway can lead to compensatory activation of the other, suggesting that a dual blockade strategy could lead to a more profound and durable anti-tumor response.[5][6] Specifically, resistance to PI3K inhibitors has been linked to sustained Rb phosphorylation, a mechanism that can be overcome by the addition of a CDK4/6 inhibitor.[1][2]

While this compound has shown significant efficacy in combination with endocrine therapy,[7][8] its potential for synergistic activity with PI3K inhibitors remains a compelling area of investigation. This document provides a comprehensive overview of the scientific rationale and detailed protocols for evaluating the synergistic anti-cancer effects of combining this compound with a PI3K inhibitor.

Data Presentation: Expected Synergistic Outcomes

The following tables summarize hypothetical, yet representative, quantitative data from in vitro experiments designed to assess the synergy between this compound and a selective PI3K inhibitor (e.g., Alpelisib) in a relevant cancer cell line model (e.g., PIK3CA-mutant breast cancer cell line).

Table 1: In Vitro Cell Viability (IC50) Data

CompoundCell Line (e.g., MCF-7) IC50 (nM)
This compound150
PI3K Inhibitor (Alpelisib)800
This compound + PI3K InhibitorSynergistically Reduced (See Table 2)

Table 2: Synergy Analysis using the Chou-Talalay Method

The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9]

Drug Combination (this compound:PI3K Inhibitor Ratio)Fraction Affected (Fa)Combination Index (CI)Interpretation
1:50.250.85Slight Synergy
1:50.500.62Synergy
1:50.750.45Strong Synergy
1:50.900.38Strong Synergy

Table 3: Apoptosis Induction (Caspase-3/7 Activity)

Treatment (48h)Fold Increase in Caspase-3/7 Activity (vs. Vehicle)
Vehicle Control1.0
This compound (100 nM)1.8
PI3K Inhibitor (500 nM)1.5
This compound (100 nM) + PI3K Inhibitor (500 nM)4.5

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways, the rationale for the combination therapy, and the experimental workflow.

Signaling_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 CDK4/6-Rb Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CDK46 CDK4/6 AKT->CDK46 Crosstalk Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival PI3Ki PI3K Inhibitor PI3Ki->PI3K Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CyclinD->CDK46 Activates Rb Rb CDK46->Rb p E2F E2F Rb->E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition This compound This compound This compound->CDK46

Caption: Interconnected PI3K/AKT and CDK4/6-Rb signaling pathways in cancer.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation start Cancer Cell Lines (e.g., Breast Cancer) treatment Treat with this compound, PI3K Inhibitor, and Combination start->treatment viability Cell Viability Assay (CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Caspase-Glo 3/7) treatment->apoptosis western Western Blot Analysis (p-Rb, p-AKT, c-PARP) treatment->western synergy Synergy Analysis (Chou-Talalay Method) viability->synergy xenograft Establish Xenograft Tumor Model synergy->xenograft Positive Synergy Leads To drug_admin Administer Drugs (Single agents & Combination) xenograft->drug_admin tumor_growth Monitor Tumor Growth and Body Weight drug_admin->tumor_growth endpoint Endpoint Analysis (IHC, Western Blot) tumor_growth->endpoint efficacy Evaluate Anti-tumor Efficacy and Synergy endpoint->efficacy

Caption: Workflow for evaluating this compound and PI3K inhibitor synergy.

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound and a PI3K inhibitor on cancer cell proliferation and to calculate synergy.

Materials:

  • Cancer cell line (e.g., MCF-7, T-47D)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and PI3K inhibitor (e.g., Alpelisib)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[10]

  • Luminometer

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 90 µL of complete medium into opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 7-point, 3-fold serial dilution for both this compound and the PI3K inhibitor in culture medium. Also, prepare combinations of both drugs at a constant molar ratio (e.g., 1:5). All dilutions should be prepared at 10X the final concentration.

  • Cell Treatment: Add 10 µL of the 10X drug dilutions (single agents and combinations) or vehicle (DMSO) to the appropriate wells. This will result in a final volume of 100 µL per well.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[2]

  • Luminescence Measurement:

    • Equilibrate the 96-well plates to room temperature for approximately 30 minutes.[1]

    • Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.[1]

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[1]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.

    • Calculate the IC50 values for each single agent using non-linear regression.

    • Use the Chou-Talalay method with software like CompuSyn to calculate the Combination Index (CI) for the drug combination.[9][11]

Protocol 2: Apoptosis Assessment

This protocol uses the Caspase-Glo® 3/7 Assay to measure apoptosis induction.

Materials:

  • Cells treated as described in Protocol 1 (steps 1-4).

  • Caspase-Glo® 3/7 Assay Kit (Promega)[12]

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized substrate. Mix by inversion until the substrate is dissolved.[13]

  • Assay Execution:

    • After the 48- or 72-hour drug treatment, equilibrate the plates to room temperature.[4]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[4]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.[4]

    • Measure the luminescence with a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 3: Western Blot Analysis of Pathway Modulation

This protocol is for assessing the effects of the drug combination on key signaling proteins.

Materials:

  • Cells grown in 6-well plates and treated with this compound, PI3K inhibitor, or the combination for 24 hours.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-Rb, anti-phospho-AKT (Ser473), anti-AKT, anti-cleaved PARP, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.[14]

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction:

    • Wash treated cells with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA.[14]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer. Boil for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and then transfer the separated proteins to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[15]

    • Analyze band intensities relative to the loading control. Look for decreased p-Rb and p-AKT, and increased cleaved PARP in the combination treatment group.[16][17]

Protocol 4: In Vivo Xenograft Model

This protocol outlines a study to confirm the synergistic anti-tumor efficacy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • Cancer cells (e.g., 5 x 10^6 MCF-7 cells in Matrigel).

  • This compound and PI3K inhibitor formulated for oral gavage.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[18]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: this compound

    • Group 3: PI3K Inhibitor

    • Group 4: this compound + PI3K Inhibitor

  • Drug Administration: Administer the drugs daily (or as per the established dosing schedule) via oral gavage. Monitor mouse body weight and general health status twice weekly as an indicator of toxicity.

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth inhibition between the combination group and the single-agent groups to assess for enhanced efficacy.[8][19][20]

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western Blot, Immunohistochemistry) to confirm target engagement in vivo.

Conclusion

The combination of this compound with a PI3K inhibitor is a scientifically compelling strategy that warrants investigation. The provided protocols offer a robust framework for preclinical evaluation of this combination, from initial in vitro synergy screening to in vivo efficacy validation. The expected synergistic effects on cell proliferation and apoptosis, driven by the dual blockade of two critical oncogenic pathways, could represent a promising new therapeutic approach for cancers with aberrant PI3K and cell cycle signaling.

References

Application Notes and Protocols: Tibremciclib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib (BPI-16350) is a novel, highly selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] These kinases are critical regulators of the cell cycle, and their inhibition has emerged as a key therapeutic strategy in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Patient-Derived Xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly utilized in preclinical cancer research. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts, making them a valuable tool for evaluating the efficacy of novel therapeutic agents like this compound.

These application notes provide an overview of the use of this compound in PDX models, including its mechanism of action, protocols for in vivo studies, and representative data from studies with other CDK4/6 inhibitors that can serve as a benchmark for designing and interpreting experiments with this compound.

Mechanism of Action and Signaling Pathway

This compound, like other CDK4/6 inhibitors, functions by targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound binds to and inhibits the kinase activity of CDK4 and CDK6. This prevents the phosphorylation of the Rb protein, which in its hypophosphorylated state, remains bound to the E2F transcription factor. The sequestration of E2F prevents the transcription of genes required for the G1 to S phase transition, ultimately leading to G1 cell cycle arrest and inhibition of tumor growth.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 CDK4/6 Activation cluster_2 Cell Cycle Regulation Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Estrogen Receptor Estrogen Receptor Estrogen Receptor->Cyclin D Mitogenic Signals Mitogenic Signals Mitogenic Signals->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb Cyclin D-CDK4/6 Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibits Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Rb->Cell Cycle Arrest (G1) pRb Rb-P pRb->E2F G1/S Transition Genes G1/S Transition Genes E2F->G1/S Transition Genes Activates Proliferation Proliferation G1/S Transition Genes->Proliferation This compound This compound This compound->CDK4/6 Inhibits

Diagram 1: this compound's Mechanism of Action in the CDK4/6-Rb Pathway.

Quantitative Data from CDK4/6 Inhibitor Studies in PDX Models

While specific public data on this compound in PDX models is limited, preclinical studies have indicated its anti-tumor efficacy is comparable or superior to other approved CDK4/6 inhibitors.[1] The following tables summarize representative data from studies of Palbociclib, another CDK4/6 inhibitor, in breast cancer PDX models to provide a reference for expected outcomes.

Table 1: Tumor Growth Inhibition of Palbociclib in a Palbociclib-Sensitive ER+ Breast Cancer PDX Model (ST1799)

Treatment GroupDosingTumor Growth Inhibition (T/C %)*p-valueReference
Vehicle ControlDaily100%-[2][3]
PalbociclibDaily11%<0.0001[2][3]

*T/C % (Treatment/Control) is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group, expressed as a percentage.

Table 2: Response of Palbociclib-Resistant ER+ Breast Cancer PDX Model (ST1799/PBR) to various CDK4/6 Inhibitors

Treatment GroupDosingTumor Growth Inhibition (T/C %)Reference
Vehicle ControlDaily100%[2][3]
PalbociclibDaily80%[2][3]
AbemaciclibDailyGreater activity than Palbociclib[2][3]
RibociclibDailyGreater activity than Palbociclib[2][3]

Experimental Protocols

The following are detailed protocols for establishing and utilizing breast cancer PDX models for the evaluation of this compound.

Protocol 1: Establishment of Breast Cancer Patient-Derived Xenograft (PDX) Models
  • Patient Tumor Acquisition:

    • Obtain fresh tumor tissue from consenting patients undergoing surgical resection or biopsy.

    • Collect tissue sterilely in a collection medium (e.g., DMEM with 10% FBS and antibiotics).

    • Transport the tissue to the laboratory on ice immediately.

  • Tumor Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.

    • Mechanically mince the tumor into small fragments (2-3 mm³).

  • Implantation into Immunodeficient Mice:

    • Use highly immunodeficient mice, such as NOD-scid gamma (NSG) mice, aged 6-8 weeks.

    • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the flank or in the mammary fat pad.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the pocket.

    • Close the incision with surgical clips or sutures.

    • Administer post-operative analgesics as per institutional guidelines.

  • Tumor Growth Monitoring and Passaging:

    • Monitor the mice for tumor growth by palpation and caliper measurements twice weekly.

    • Once tumors reach a volume of 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor, remove any necrotic tissue, and process for passaging into new cohorts of mice (as described in steps 2 and 3) or for cryopreservation.

    • For cryopreservation, tumor fragments can be stored in a cryoprotectant medium (e.g., 90% FBS, 10% DMSO) in liquid nitrogen.

Protocol 2: In Vivo Efficacy Study of this compound in Established PDX Models
  • Cohort Expansion and Randomization:

    • Expand the desired PDX model to generate a sufficient number of tumor-bearing mice for the study.

    • When tumors reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).

    • The control group should receive the vehicle only.

    • Dosing will be based on preclinical studies, typically administered once daily.

  • Treatment and Monitoring:

    • Administer this compound or vehicle daily via oral gavage.

    • Measure tumor volumes with calipers twice weekly using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice twice weekly as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint and Tissue Collection:

    • The study endpoint can be a predetermined tumor volume, a specific duration of treatment, or signs of significant toxicity.

    • At the endpoint, euthanize the mice and resect the tumors.

    • Divide the tumor tissue for various analyses:

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

      • Snap-freeze a portion in liquid nitrogen for Western blot and molecular analysis.

      • Potentially collect blood samples for pharmacokinetic analysis.

  • Data Analysis:

    • Calculate the mean tumor volume and standard error for each group at each time point.

    • Determine the tumor growth inhibition (TGI) or T/C%.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare treatment and control groups.

Protocol 3: Pharmacodynamic Biomarker Analysis
  • Immunohistochemistry (IHC) for pRb:

    • Paraffin-embed the formalin-fixed tumor tissues and section them.

    • Perform IHC staining using a validated antibody against phosphorylated Rb (pRb) at specific sites (e.g., Ser780, Ser807/811).

    • A reduction in pRb staining in the this compound-treated group compared to the control group would indicate target engagement.

  • Western Blot Analysis:

    • Prepare protein lysates from the snap-frozen tumor tissues.

    • Perform Western blotting to assess the levels of total Rb, pRb, Cyclin D1, and other relevant cell cycle proteins.

    • Quantify the band intensities to determine the effect of this compound on protein expression and phosphorylation.

PDX_Workflow Patient Tumor Patient Tumor Implantation in Mice Implantation in Mice Patient Tumor->Implantation in Mice PDX Model (P0) PDX Model (P0) Implantation in Mice->PDX Model (P0) Passaging & Expansion Passaging & Expansion PDX Model (P0)->Passaging & Expansion Treatment Cohorts Treatment Cohorts Passaging & Expansion->Treatment Cohorts This compound Treatment This compound Treatment Treatment Cohorts->this compound Treatment Vehicle Control Vehicle Control Treatment Cohorts->Vehicle Control Tumor Growth Monitoring Tumor Growth Monitoring This compound Treatment->Tumor Growth Monitoring Vehicle Control->Tumor Growth Monitoring Endpoint & Tissue Collection Endpoint & Tissue Collection Tumor Growth Monitoring->Endpoint & Tissue Collection Data Analysis Data Analysis Endpoint & Tissue Collection->Data Analysis

Diagram 2: General Experimental Workflow for a this compound PDX Study.

Conclusion

Patient-derived xenograft models represent a robust platform for the preclinical evaluation of novel CDK4/6 inhibitors like this compound. By closely mimicking the characteristics of human tumors, PDX models can provide valuable insights into the in vivo efficacy, pharmacodynamics, and potential biomarkers of response to this compound. The protocols and representative data presented here offer a framework for designing and conducting rigorous preclinical studies to support the clinical development of this compound for the treatment of breast cancer and potentially other malignancies. It is important to note that while data from other CDK4/6 inhibitors can be informative, dedicated studies with this compound in a panel of well-characterized PDX models are essential to fully elucidate its preclinical profile.

References

Assessing Tibremciclib Efficacy in 3D Spheroid Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the efficacy of Tibremciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), in three-dimensional (3D) spheroid cultures. 3D spheroid models more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures, offering a more physiologically relevant platform for preclinical drug evaluation.[1][2][3] This document outlines detailed protocols for spheroid formation, this compound treatment, and subsequent analysis of cell viability, apoptosis, and spheroid growth.

Introduction to this compound and 3D Spheroid Models

This compound is an antineoplastic agent that functions as a potent and selective dual inhibitor of CDK4 and CDK6. These kinases are key regulators of the cell cycle, and their inhibition by this compound leads to G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation. The dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a common feature in many cancers, making it a critical target for therapeutic intervention.

3D tumor spheroids are self-assembled aggregates of cancer cells that recapitulate several key features of in vivo tumors, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and the development of a hypoxic core.[2][4] These characteristics can influence drug penetration and efficacy, making spheroids a superior model for predicting in vivo responses to anticancer agents compared to 2D monolayer cultures.[5][6][7]

Data Presentation: Efficacy of CDK4/6 Inhibitors in 3D Spheroid Cultures

While specific quantitative data for this compound in 3D spheroid cultures is not yet widely published, the following tables summarize representative data from studies on other CDK4/6 inhibitors (Palbociclib and Ribociclib) in various cancer cell line spheroids. This data illustrates the expected outcomes and provides a benchmark for assessing this compound's efficacy.

Table 1: Comparative IC50 Values of Palbociclib in 2D vs. 3D Spheroid Cultures of Breast Cancer Cell Lines

Cell LineCulture ConditionPalbociclib IC50 (µM)Reference
MCF-7 (ER+)2D Monolayer~0.15[8]
3D SpheroidHigher than 2D[9]
SKBR-3 (HER2+)2D MonolayerNot specified
3D SpheroidMore resistant than 2D[9]
MDA-MB-231 (TNBC)2D Monolayer~0.43[8]
3D SpheroidNot specified

Note: 3D spheroid cultures of MCF-7 and SKBR-3 cells demonstrated increased resistance to Palbociclib compared to their 2D monolayer counterparts.[9]

Table 2: Effect of Ribociclib on the Growth of ER+ Breast Cancer Cell Line (CAMA-1) Spheroids

Cell TypeRibociclib Concentration (nM)Log Fold Change in Cell Population (Day 4 vs. Day 14)Reference
Sensitive0~2.5[10]
400~0.3[10]
Resistant0~1.8[10]
400~1.4[10]

Note: Ribociclib significantly inhibited the proliferation of sensitive CAMA-1 cells in 3D spheroids, while resistant cells showed much less inhibition.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique

This protocol describes the generation of uniform spheroids in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete culture medium and collect the cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Determine the cell concentration using a hemocytometer.

  • Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well).

  • Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.

  • Monitor spheroid formation and growth daily using a light microscope.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Pre-formed 3D spheroids in a 96-well ULA plate

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Carefully remove 50 µL of the culture medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours, 5 days, etc.) at 37°C and 5% CO2.

  • For longer-term studies, perform a partial medium change with fresh drug-containing medium every 2-3 days.

Protocol 3: Assessment of Spheroid Viability using CellTiter-Glo® 3D Assay

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Treated spheroids in a 96-well ULA plate

  • Opaque-walled 96-well plate suitable for luminescence measurements

  • Multimode plate reader with luminescence detection

Procedure:

  • Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for 30 minutes.

  • Add 100 µL of the CellTiter-Glo® 3D reagent to each well containing a spheroid.

  • Mix the contents thoroughly by pipetting up and down or by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 4: Analysis of Apoptosis using Caspase-Glo® 3/7 3D Assay

This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[11]

Materials:

  • Caspase-Glo® 3/7 3D Assay reagent

  • Treated spheroids in a 96-well ULA plate

  • Opaque-walled 96-well plate

  • Multimode plate reader with luminescence detection

Procedure:

  • Equilibrate the Caspase-Glo® 3/7 3D reagent and the spheroid plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.

  • Mix the contents by gentle shaking on a plate shaker for 1-2 minutes.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Transfer the lysate to an opaque-walled 96-well plate.

  • Measure the luminescence to determine caspase activity. An increase in luminescence indicates an induction of apoptosis.

Protocol 5: Spheroid Growth Inhibition Assay

This method involves monitoring the size of the spheroids over time.

Materials:

  • Treated spheroids in a 96-well ULA plate

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At regular time intervals (e.g., every 24 hours) during the treatment period, capture brightfield images of the spheroids in each well.

  • Use image analysis software to measure the diameter or area of each spheroid.

  • Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).

  • Plot the spheroid volume over time for each treatment condition to assess growth inhibition.

Mandatory Visualizations

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_6_CyclinD_Complex Active CDK4/6- Cyclin D Complex CyclinD->CDK4_6_CyclinD_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD_Complex Rb Rb CDK4_6_CyclinD_Complex->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F G1_S_Transition G1-S Phase Transition & Cell Proliferation E2F->G1_S_Transition Promotes Rb_E2F_Complex Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F_Complex->Rb Rb_E2F_Complex->E2F pRb->E2F Releases This compound This compound This compound->CDK4_6_CyclinD_Complex Inhibits

Caption: this compound's mechanism of action in the CDK4/6 signaling pathway.

Experimental_Workflow cluster_assays 5. Efficacy Assessment Cell_Culture 1. 2D Cell Culture (70-80% Confluency) Spheroid_Formation 2. Spheroid Formation (Liquid Overlay in ULA plates) Cell_Culture->Spheroid_Formation Tibremciclib_Treatment 3. This compound Treatment (Dose-response) Spheroid_Formation->Tibremciclib_Treatment Incubation 4. Incubation (e.g., 72 hours) Tibremciclib_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo 3D) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo 3/7 3D) Incubation->Apoptosis_Assay Growth_Assay Spheroid Growth Assay (Imaging & Measurement) Incubation->Growth_Assay Data_Analysis 6. Data Analysis (IC50, Growth Curves, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Growth_Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound efficacy in 3D spheroids.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown in Tibremciclib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tibremciclib is a novel and potent selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, and their inhibition can lead to G1 phase arrest and a subsequent block in tumor cell proliferation.[1] This mechanism of action has shown promise in the treatment of certain cancers, particularly hormone receptor-positive (HR+)/HER2-negative breast cancer. However, as with many targeted therapies, the development of resistance can limit clinical efficacy.

One approach to understanding and potentially overcoming resistance is to investigate the role of specific genes in the cellular response to this compound. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful tool for stably suppressing the expression of a target gene. By combining this compound treatment with the knockdown of a gene of interest, researchers can elucidate its function in the context of CDK4/6 inhibition, identify potential synergistic therapeutic strategies, and study mechanisms of drug resistance.

These application notes provide a detailed protocol for performing lentiviral shRNA knockdown of Cyclin E1 (CCNE1), a known mediator of resistance to CDK4/6 inhibitors, in cancer cell lines treated with this compound.

Signaling Pathways

This compound's Primary Signaling Pathway

This compound, as a CDK4/6 inhibitor, primarily targets the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. In normal cell cycle progression, Cyclin D complexes with CDK4/6 to phosphorylate the Rb protein. This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. This compound inhibits the kinase activity of the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and keeping E2F in an inactive state, thus arresting the cell cycle in the G1 phase.

Tibremciclib_Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylation pRb pRb Cyclin D-CDK4/6->pRb E2F E2F Rb->E2F Inhibition S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression This compound This compound This compound->Cyclin D-CDK4/6 Inhibition

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and subsequent cell cycle progression.

Signaling Pathway for shRNA Knockdown Investigation

A common mechanism of resistance to CDK4/6 inhibitors involves the upregulation of Cyclin E1 (CCNE1), which can complex with CDK2 to bypass the G1 arrest induced by CDK4/6 inhibition. By knocking down CCNE1 expression using shRNA, researchers can investigate whether this restores sensitivity to this compound.

shRNA_Pathway This compound This compound CDK4/6 CDK4/6 This compound->CDK4/6 Inhibition Rb Rb CDK4/6->Rb Phosphorylation G1 Arrest G1 Arrest Rb->G1 Arrest pRb pRb Rb->pRb CCNE1 Cyclin E1 (CCNE1) CCNE1-CDK2 CCNE1-CDK2 CCNE1->CCNE1-CDK2 CDK2 CDK2 CDK2->CCNE1-CDK2 CCNE1-CDK2->Rb Phosphorylation (Bypass) S-Phase Entry S-Phase Entry pRb->S-Phase Entry shRNA (anti-CCNE1) shRNA (anti-CCNE1) shRNA (anti-CCNE1)->CCNE1 Knockdown Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Line Selection & Culture E Cell Transduction A->E B Lentiviral shRNA Vector (Control & anti-CCNE1) D Lentiviral Particle Production B->D C This compound Stock Preparation H This compound Treatment C->H D->E F Puromycin Selection E->F G Expansion of Stable Cell Lines F->G G->H I Knockdown Efficiency (RT-qPCR/Western Blot) H->I J Cell Viability Assay (MTT) H->J K Data Analysis I->K J->K

References

Troubleshooting & Optimization

Tibremciclib solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tibremciclib. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during in vitro experiments, with a particular focus on solubility issues in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] Its primary mechanism of action is to block the phosphorylation of the Retinoblastoma (Rb) protein, which prevents the cell from transitioning from the G1 phase to the S phase of the cell cycle.[2] This G1 arrest ultimately inhibits tumor cell proliferation.[1][2]

Q2: What are the common solvents for preparing this compound stock solutions?

Due to its likely low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is standard practice for compounds of this nature to be dissolved in DMSO for in vitro use.

Q3: I observed precipitation when diluting my this compound DMSO stock solution into cell culture medium. Is this normal?

Yes, it is a common issue for compounds with low water solubility to precipitate when a concentrated DMSO stock is diluted into an aqueous solution like cell culture medium or Phosphate-Buffered Saline (PBS). This is due to the rapid change in solvent polarity.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered when using this compound in cell culture.

Problem: Precipitate formation upon dilution of DMSO stock solution in cell culture media.

Potential Causes:

  • High final concentration of this compound exceeding its aqueous solubility limit.

  • Rapid dilution of the concentrated DMSO stock into the aqueous medium.

  • Sub-optimal temperature of the cell culture medium during dilution.

Solutions:

  • Optimize the Dilution Process:

    • Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. First, make an intermediate dilution of your DMSO stock in a smaller volume of pre-warmed (37°C) cell culture medium. Mix gently but thoroughly. Then, add this intermediate dilution to the final volume of your cell culture medium.

    • Vortexing/Mixing: When adding the this compound stock to the medium, vortex or gently pipette up and down immediately to ensure rapid and uniform dispersion.

  • Adjust Final Concentration:

    • If precipitation persists, the target concentration of this compound may be too high for the aqueous environment of the cell culture medium. Consider reducing the final working concentration.

  • Increase Final DMSO Concentration (with caution):

    • While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility. However, always stay within the non-toxic range for your specific cell line and include the appropriate vehicle controls.

  • Sonication:

    • Brief sonication of the final working solution in a water bath sonicator can sometimes help to dissolve fine precipitates. Use with caution to avoid degradation of the compound or media components.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₂F₂N₈[4]
Molecular Weight518.6 g/mol [4]
AppearanceSolid[5]
Water SolubilityNo data available, expected to be low[5]
Recommended SolventDMSOGeneral recommendation

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh 5.186 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock from 5.186 mg, add 1 ml of DMSO.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or appropriate vessels

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your experiment.

  • Perform a step-wise dilution: a. Pipette the required volume of the 10 mM stock solution into a sterile tube containing a small volume of pre-warmed medium (e.g., 100-200 µl). Mix immediately by gentle pipetting. b. Transfer this intermediate dilution into the final volume of pre-warmed cell culture medium.

  • Immediately vortex or invert the final solution gently to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If a fine precipitate is observed, refer to the troubleshooting guide.

  • Use the freshly prepared working solution for your cell-based assays.

Visualizations

Signaling Pathway

Tibremciclib_Pathway cluster_0 G1 Phase Regulation CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F sequesters G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK4_6 inhibits Experimental_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay start This compound Powder stock 10 mM Stock in DMSO start->stock Dissolve intermediate Intermediate Dilution stock->intermediate Dilute in small volume of media working Final Working Solution intermediate->working Dilute to final volume treatment Treat Cells with Working Solution working->treatment cells Seed Cells cells->treatment incubation Incubate treatment->incubation analysis Analyze Endpoint incubation->analysis Troubleshooting_Logic start Precipitate observed upon diluting stock in media? solution1 Perform step-wise dilution into pre-warmed media start->solution1 Yes end_ok Proceed with experiment start->end_ok No check1 Precipitate still present? solution1->check1 solution2 Lower the final working concentration check1->solution2 Yes check1->end_ok No check2 Precipitate still present? solution2->check2 solution3 Increase final DMSO (up to 0.5%) + Vehicle Control check2->solution3 Yes check2->end_ok No check3 Precipitate still present? solution3->check3 solution4 Briefly sonicate the final working solution check3->solution4 Yes check3->end_ok No end_fail Contact Technical Support for further assistance solution4->end_fail

References

Tibremciclib In Vitro Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Tibremciclib in in vitro studies. The following sections offer frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound in in vitro experiments.

1. What is this compound and what is its mechanism of action?

This compound (also known as BPI-16350) is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Its primary mechanism of action is to block the activity of the CDK4/6-Cyclin D complex, which is a key regulator of the cell cycle.[1][2] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein.[2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[4][5] This ultimately leads to G1 phase cell cycle arrest and a reduction in tumor cell proliferation.[1]

2. What is a good starting concentration for this compound in my in vitro experiments?

A good starting point is to use a concentration range around the IC50 value for your specific cell line. If the IC50 is unknown, you can refer to published data for similar cell lines (see Table 1) or perform a dose-response experiment starting from a low nanomolar range (e.g., 1 nM) up to a micromolar range (e.g., 10 µM).[6][7] Preclinical studies have shown that this compound can induce G1 arrest in a dose-dependent manner, with effects seen from 3 nM to 20 µM in Rb-positive cells.[3]

3. How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[8] To prepare a stock solution, dissolve the powdered this compound in DMSO. For in vitro cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and then perform serial dilutions. Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

4. How long should I incubate my cells with this compound?

The optimal incubation time will depend on the specific experiment and cell line. For cell cycle analysis, an incubation of 24 hours is often sufficient to observe a significant G1 arrest.[3][6] For cell viability assays, longer incubation times, such as 48 to 72 hours or even longer, may be necessary to see a significant effect on cell proliferation.[9] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental setup.

5. Is this compound effective in all cancer cell lines?

The efficacy of this compound is highly dependent on the status of the CDK4/6-Cyclin D-Rb pathway. Cell lines with a functional Rb protein (Rb-positive) are generally sensitive to CDK4/6 inhibitors.[1][3] In contrast, Rb-negative cell lines are typically resistant to the effects of this compound as the primary target for its cell cycle inhibitory action is absent.[3]

Data Presentation

Table 1: IC50 Values of this compound (BPI-16350) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
T-47DBreast Cancer10
MDA-MB-453Breast Cancer3
MDA-MB-231Breast Cancer>10000
HCT-116Colon Cancer30
A549Lung Cancer100
MCF7Breast Cancer30
ZR-75-1Breast Cancer10

Data synthesized from preclinical studies.[6]

Signaling Pathway Diagram

CDK4_6_Pathway This compound Mechanism of Action cluster_0 Normal Cell Cycle Progression cluster_1 Transcriptional Repression Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CyclinD_CDK4_6 Cyclin D-CDK4/6 Active Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F Releases E2F->Rb_E2F G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription G1_Arrest G1 Phase Arrest Rb_E2F->G1_Arrest Leads to This compound This compound This compound->CyclinD_CDK4_6 Inhibits

Caption: CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of this compound.

Troubleshooting Guides

A set of guides to help you resolve common issues encountered during in vitro experiments with this compound.

Issue 1: No or weak inhibition of cell viability observed in a supposedly sensitive cell line.

Possible Cause Suggested Solution
Suboptimal Drug Concentration Verify the IC50 of your cell line. If unknown, perform a dose-response curve with a wider concentration range (e.g., 1 nM to 20 µM). Ensure your stock solution was prepared and stored correctly.
Incorrect Assay for a Cytostatic Compound Cell viability assays that measure metabolic activity (e.g., MTT, WST-1, CellTiter-Glo) may not accurately reflect the cytostatic effect of CDK4/6 inhibitors, as arrested cells can remain metabolically active and even increase in size.[10][11] Consider using assays that measure cell number directly (e.g., cell counting, DNA-based assays like CyQUANT) or complement metabolic assays with direct cell counting.[10]
Short Incubation Time As this compound is primarily cytostatic, its effects on overall culture viability may take longer to become apparent. Extend the incubation time to 72 hours or longer and perform a time-course experiment.
Cell Line Resistance Confirm that your cell line is Rb-positive. Loss of Rb function is a primary mechanism of resistance to CDK4/6 inhibitors.[12] Also, consider other resistance mechanisms such as upregulation of Cyclin E1 or CDK6.[2][11]
Reagent Quality Ensure the this compound powder is of high purity and has not degraded. If possible, test a new batch of the compound.

Issue 2: Inconsistent or unexpected results in Western blot for phospho-Rb.

Possible Cause Suggested Solution
Suboptimal Antibody Dilution Titrate your primary antibodies for phospho-Rb (e.g., Ser807/811) and total Rb to determine the optimal concentration. A starting dilution of 1:1000 is often recommended for phospho-Rb antibodies.[4][13]
Poor Protein Extraction Ensure that phosphatase and protease inhibitors are included in your lysis buffer to prevent dephosphorylation and degradation of your target proteins.[14]
Incorrect Loading or Transfer Quantify your protein samples and ensure equal loading in each lane. Verify the efficiency of protein transfer to the membrane by Ponceau S staining.
Timing of Sample Collection The reduction in Rb phosphorylation can be a relatively rapid event. Collect cell lysates at an appropriate time point after this compound treatment (e.g., 4, 8, or 24 hours) to capture the effect.
High Background Optimize your blocking conditions (e.g., use 5% BSA or non-fat dry milk in TBST) and increase the number and duration of wash steps.[14]

Issue 3: Cell cycle analysis does not show a clear G1 arrest.

Possible Cause Suggested Solution
Asynchronous Cell Population Ensure your cells are in the logarithmic growth phase before treatment. For some cell lines, synchronization (e.g., by serum starvation) prior to this compound treatment may yield a more pronounced G1 arrest.
Suboptimal Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to identify the optimal conditions for inducing G1 arrest in your cell line. A 24-hour treatment is a good starting point.[3]
Flow Cytometry Gating Issues Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H or PI-A vs. PI-W) to exclude cell aggregates, which can be misinterpreted as G2/M cells.[1][15] Use appropriate controls, such as untreated cells, to set your gates for G1, S, and G2/M phases.
Cell Line-Specific Effects Some cell lines may exhibit a less complete G1 arrest or have a subpopulation of cells that escape the block. Analyze the entire cell cycle profile for subtle shifts.
Off-Target Effects at High Concentrations At very high concentrations, some CDK4/6 inhibitors may have off-target effects that can lead to unexpected cell cycle profiles, such as a G2 arrest.[16][17] Ensure you are working within a specific concentration range.

Experimental Workflow & Troubleshooting Diagram

Troubleshooting_Workflow General Experimental Workflow and Troubleshooting Start Start Experiment Prep Prepare this compound Stock Solution (in DMSO) Start->Prep Seed Seed Cells at Optimal Density Prep->Seed Treat Treat Cells with Desired Concentrations Seed->Treat Incubate Incubate for Appropriate Duration Treat->Incubate Assay Perform Assay (Viability, WB, Cell Cycle) Incubate->Assay Analyze Analyze Data Assay->Analyze Problem Unexpected Results? Analyze->Problem End End Problem->End No Check_Conc Verify Drug Concentration and Incubation Time Problem->Check_Conc Yes Check_Assay Review Assay Protocol and Reagents Check_Conc->Check_Assay Check_Cells Confirm Cell Line (Rb status, passage number) Check_Assay->Check_Cells Optimize Optimize Protocol (e.g., titration, time-course) Check_Cells->Optimize Optimize->Treat

Caption: A logical workflow for in vitro experiments with this compound, including key troubleshooting checkpoints.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (Resazurin-based)

This protocol is adapted for a 96-well plate format.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is below 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for the desired duration (e.g., 48 or 72 hours).

  • Resazurin Staining:

    • Prepare a working solution of resazurin (e.g., 0.15 mg/mL in PBS).

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until a color change is observed. The optimal incubation time should be determined empirically.[9]

  • Data Acquisition:

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths (typically ~560 nm excitation and ~590 nm emission for fluorescence).

Protocol 2: Western Blot for Phospho-Rb and Total Rb

  • Sample Preparation:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for phospho-Rb (Ser807/811) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[4]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000-1:10000 dilution in 5% milk/TBST) for 1 hour at room temperature.[18]

    • Wash the membrane as in step 3.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • After imaging, you can strip the membrane and re-probe for total Rb (e.g., 1:1000 dilution) and a loading control like β-actin or GAPDH.[13]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and allow them to reach 60-70% confluency.

    • Treat cells with this compound at the desired concentrations for 24 hours. Include an untreated or vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).

    • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population.

    • Use a doublet discrimination gate to exclude aggregates.[1]

    • Generate a histogram of PI fluorescence to visualize the cell cycle distribution (G1, S, and G2/M phases).

    • Acquire at least 10,000 events for each sample.[1]

References

Tibremciclib Preclinical Toxicity Management Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for managing Tibremciclib-related toxicities in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on anticipating, recognizing, and managing potential adverse effects during preclinical studies. The information provided is based on the known class effects of CDK4/6 inhibitors and available clinical data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to its toxicity profile?

This compound is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are key regulators of the cell cycle, and their inhibition leads to a G1 cell cycle arrest, thereby preventing cancer cell proliferation.[1] The primary on-target toxicities observed with CDK4/6 inhibitors stem from this mechanism, as they also affect the proliferation of normal, rapidly dividing cells in tissues such as the bone marrow and the gastrointestinal epithelium.[2][3]

Q2: What are the most common toxicities observed with this compound in clinical trials, and what can be expected in animal models?

In human clinical trials, the most frequently reported treatment-emergent adverse events of any grade for this compound include increased blood creatinine, hypertriglyceridemia, anemia, diarrhea, leukopenia, and neutropenia.[4][5] Grade 3 or higher events include neutropenia, anemia, and hypokalemia.[6][7] Based on these findings and preclinical data from other CDK4/6 inhibitors like palbociclib, researchers using animal models should anticipate similar toxicities, primarily hematological and gastrointestinal.[8]

Q3: Are there any unique or off-target toxicities associated with this compound?

Preclinical data suggests that this compound has less inhibitory activity on CDK9 compared to abemaciclib, which may influence its toxicity profile, potentially resulting in less severe diarrhea.[9] However, researchers should remain vigilant for any unexpected adverse events and conduct comprehensive safety monitoring.

Q4: Which animal species are recommended for preclinical toxicology studies of this compound?

Standard preclinical toxicology programs for small molecule drugs typically involve studies in two species, a rodent (e.g., rat) and a non-rodent (e.g., dog).[10] The choice of species should be justified based on pharmacokinetic and metabolic similarities to humans.

Q5: How should I establish a safe starting dose for my animal experiments?

Dose-finding studies are crucial to determine the maximum tolerated dose (MTD) in the specific animal model being used. These studies typically involve administering escalating doses of this compound to small groups of animals and closely monitoring for signs of toxicity.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality

Symptoms: Sudden death of animals in the treatment group.

Possible Causes:

  • Acute Toxicity: The administered dose may be too high, leading to acute organ failure.

  • Severe Myelosuppression: Profound neutropenia can lead to life-threatening infections.

  • Gastrointestinal Toxicity: Severe diarrhea can cause dehydration, electrolyte imbalance, and sepsis.

Troubleshooting Steps:

  • Necropsy: Perform a full necropsy on deceased animals to identify the cause of death.

  • Dose Reduction: Reduce the dose of this compound in subsequent cohorts.

  • Supportive Care: Implement supportive care measures such as fluid and electrolyte supplementation and prophylactic antibiotics in consultation with a veterinarian.

  • Intensified Monitoring: Increase the frequency of monitoring for signs of distress, weight loss, and changes in behavior.

Issue 2: Significant Weight Loss

Symptoms: A progressive decrease in body weight of more than 15-20% from baseline.

Possible Causes:

  • Gastrointestinal Toxicity: Diarrhea, nausea, and decreased appetite can lead to reduced food and water intake.

  • Systemic Toxicity: General malaise and organ toxicity can contribute to weight loss.

Troubleshooting Steps:

  • Dietary Supplementation: Provide palatable, high-calorie food supplements.

  • Hydration: Ensure easy access to drinking water and consider subcutaneous fluid administration if dehydration is suspected.

  • Dose Interruption/Reduction: Consider a temporary halt or reduction in dosing to allow for recovery.

  • Anti-diarrheal Medication: In consultation with a veterinarian, consider the use of anti-diarrheal agents.

Issue 3: Hematological Abnormalities

Symptoms: Low white blood cell counts (leukopenia), low neutrophil counts (neutropenia), low red blood cell counts (anemia), and/or low platelet counts (thrombocytopenia) observed in blood analysis.

Possible Causes:

  • Myelosuppression: Inhibition of CDK6 in hematopoietic precursor cells in the bone marrow.[3]

Troubleshooting Steps:

  • Dose Scheduling: Implement a dosing schedule that includes treatment-free intervals (e.g., 3 weeks on, 1 week off) to allow for bone marrow recovery.[7]

  • Dose Reduction: Lower the dose of this compound.

  • Supportive Care: For severe anemia, blood transfusions may be considered in consultation with a veterinarian. The use of granulocyte colony-stimulating factor (G-CSF) is generally not recommended for CDK4/6 inhibitor-induced neutropenia as the effect is cytostatic rather than cytotoxic.[3]

Quantitative Data Summary

Table 1: Clinically Observed Toxicities of this compound (Human Data)

Adverse Event Any Grade Incidence (%) Grade ≥3 Incidence (%)
Hematological
Anemia 83.3 12.0[6]
Leukopenia 76.9 -
Neutropenia 75.5 15.2[6]
Gastrointestinal
Diarrhea 87.2 -
Metabolic
Blood Creatinine Increased 70.5 -
Hypertriglyceridemia - -
Hypercholesterolemia 60.3 -
Hypokalemia - 12.0[6]

Data from Phase Ib/III clinical trials of this compound in combination with fulvestrant.[4][5][6]

Table 2: Preclinical Toxicities of Other CDK4/6 Inhibitors in Animal Models

CDK4/6 Inhibitor Animal Model Key Toxicities Observed
Palbociclib Rat, Dog Bone marrow/hematolymphoid system, male reproductive organs, gastrointestinal tract, liver, kidney, endocrine/metabolic system, respiratory system, adrenal glands.[8]
Abemaciclib Rat Gastrointestinal tract (proliferation of crypt cells, loss of goblet cells, enterocyte degeneration, mucosal inflammation).[11]

This table provides a reference for potential class-wide toxicities.

Experimental Protocols

Protocol 1: General Toxicity Monitoring in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

  • Dosing Regimen: Oral gavage once daily for 28 days.

  • Parameters to Monitor:

    • Daily: Clinical signs (activity, posture, grooming), body weight, food and water consumption.

    • Weekly: Complete blood count (CBC) with differential, serum chemistry panel (including liver and kidney function tests).

    • End of Study: Gross necropsy, organ weights, histopathological examination of all major organs.

  • Humane Endpoints: Euthanize animals that exhibit >20% body weight loss, severe signs of distress, or other pre-defined humane endpoints.

Protocol 2: Management of Suspected Myelosuppression
  • Monitoring: Perform CBC with differential twice weekly during the first two cycles of treatment and then weekly.

  • Actionable Thresholds (Example):

    • Grade 3 Neutropenia (Absolute Neutrophil Count <1.0 x 10^9/L): Interrupt dosing until recovery to ≤ Grade 2. Resume at the next lower dose level.

    • Grade 4 Neutropenia (Absolute Neutrophil Count <0.5 x 10^9/L): Interrupt dosing until recovery to ≤ Grade 2. Resume at the next lower dose level.

  • Supportive Care: Ensure a clean environment to minimize the risk of opportunistic infections. Prophylactic antibiotics may be considered in consultation with a veterinarian for prolonged or severe neutropenia.

Visualizations

CDK4_6_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD activates CDK46 CDK4/6 CyclinD->CDK46 binds to pRb pRb CDK46->pRb phosphorylates CDK46->pRb releases E2F This compound This compound This compound->CDK46 inhibits E2F E2F pRb->E2F sequesters G1_S_Transition G1 to S Phase Transition (Cell Proliferation) E2F->G1_S_Transition activates transcription for

Caption: this compound inhibits the CDK4/6-pRb pathway to block cell cycle progression.

Experimental_Workflow Start Start of Study Dose Administer this compound Start->Dose Monitor Daily Clinical Monitoring (Weight, Behavior) Dose->Monitor Endpoint End of Study (Necropsy, Histopathology) Dose->Endpoint After final dose Blood Weekly Blood Collection (CBC, Chemistry) Monitor->Blood Toxicity Toxicity Observed? Blood->Toxicity Manage Implement Management Strategy (Dose Adjustment, Supportive Care) Toxicity->Manage Yes Continue Continue Study Toxicity->Continue No Manage->Dose Continue->Dose Troubleshooting_Guide AdverseEvent Adverse Event Observed (e.g., >15% Weight Loss) AssessSeverity Assess Severity and Clinical Signs AdverseEvent->AssessSeverity Mild Mild/Moderate AssessSeverity->Mild Severe Severe/Distress AssessSeverity->Severe SupportiveCare Provide Supportive Care (e.g., Fluids, Diet) Mild->SupportiveCare DoseInterruption Interrupt Dosing Severe->DoseInterruption Euthanize Consider Humane Endpoint Severe->Euthanize If no improvement DoseReduction Consider Dose Reduction SupportiveCare->DoseReduction DoseInterruption->SupportiveCare

References

Tibremciclib Aqueous Solution Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Tibremciclib precipitation in aqueous solutions. Given that specific public data on this compound's solubility is limited, this guide focuses on general principles and standard experimental procedures applicable to poorly soluble kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a potential challenge?

A1: this compound is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), investigated for its antineoplastic activity.[1][2] Like many small molecule kinase inhibitors, this compound has a complex, largely hydrophobic structure, which often leads to low intrinsic solubility in aqueous solutions. This can pose challenges for in vitro assays, formulation development, and achieving desired concentrations for preclinical studies.

Q2: What are the most common factors that cause this compound to precipitate from an aqueous solution?

A2: Precipitation of a compound like this compound is typically influenced by several physicochemical factors:

  • pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[3][4]

  • Solvent Exchange: A common cause of precipitation is "crashing out" when a high-concentration stock solution (e.g., in 100% DMSO) is diluted into an aqueous buffer or cell culture medium where it is less soluble.

  • Temperature: Solubility can be temperature-dependent. A decrease in temperature during storage or experimentation can reduce solubility and lead to precipitation.[3][4]

  • Concentration: Exceeding the maximum solubility limit in a given solvent system will inevitably cause precipitation.

  • Ionic Strength: The presence and concentration of salts in a buffer can either increase (salting-in) or decrease (salting-out) the solubility of a compound.

Q3: How should I prepare a stock solution of this compound to minimize precipitation?

A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Based on general laboratory practice for similar compounds, Dimethyl Sulfoxide (DMSO) is a common choice. For detailed steps, refer to Protocol 1: Preparation of a High-Concentration Stock Solution . Always ensure the compound is fully dissolved before storing. It is advisable to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.

Q4: My compound precipitated after being added to my cell culture medium. What happened and how can I fix it?

A4: This is a classic example of solvent exchange-induced precipitation. The DMSO from your stock solution disperses into the aqueous medium, and if the final concentration of this compound exceeds its solubility limit in the medium, it will precipitate. To mitigate this, try the following:

  • Lower the Final Concentration: Ensure your final working concentration is well below the known or determined solubility limit in the assay medium.

  • Use a Serial Dilution Method: Instead of a single large dilution, perform serial dilutions in your medium or buffer.

  • Increase the DMSO Percentage (with caution): A slightly higher final percentage of DMSO (e.g., 0.5% instead of 0.1%) may help, but you must verify that this concentration is not toxic to your cells and does not interfere with the assay.

  • Incorporate a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent may be necessary to maintain solubility, though this must be validated for your specific experimental system.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Cloudiness or visible precipitate in the primary stock solution (e.g., in DMSO). The concentration exceeds the solubility limit in the organic solvent, or the compound has low purity.Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. If not, the solution is likely supersaturated and should be centrifuged or filtered to remove the solid before use to ensure accurate concentration. Consider preparing a new stock at a lower concentration.
Precipitation occurs immediately upon dilution of the DMSO stock into an aqueous buffer. The aqueous solubility is very low, and the compound is "crashing out" of solution.Decrease the final concentration. Increase the rate of mixing during dilution (e.g., by vortexing while adding the stock solution). Consider pre-warming the aqueous buffer. If the problem persists, an alternative formulation approach with solubilizing excipients may be needed.
A clear solution becomes cloudy over time or after storage at 4°C or room temperature. The compound is unstable in the solution, or its solubility is temperature-dependent and the solution was supersaturated.Perform stability studies to assess degradation.[3][5][6] For temperature-related issues, either store the solution at a constant temperature where it remains soluble or prepare it fresh before each experiment. Avoid storing diluted aqueous solutions for extended periods.
Inconsistent results or poor reproducibility in biological assays. Undissolved compound or ongoing precipitation is leading to variable effective concentrations.Visually inspect wells or tubes for any signs of precipitation before and after the experiment. Centrifuge diluted solutions before adding them to the final assay to remove any micro-precipitates. Perform a solubility test in the final assay medium to determine the practical working concentration range.

Quantitative Data Summary (Templates)

The following tables are templates for researchers to populate with their own experimental data to characterize the solubility of this compound.

Table 1: this compound Solubility in Common Laboratory Solvents

Solvent Temperature (°C) Measured Solubility (mg/mL) Molar Solubility (mM) Observations
DMSO 25 e.g., Clear solution
Ethanol 25 e.g., Forms suspension
Methanol 25 e.g., Slightly soluble
PBS (pH 7.4) 25 e.g., Precipitate observed

| Water | 25 | | | e.g., Insoluble |

Table 2: pH-Dependent Aqueous Solubility Profile of this compound

Buffer System (e.g., Citrate, Phosphate) pH Ionic Strength (mM) Measured Solubility (µg/mL) Observations
Citrate Buffer 3.0 50
Phosphate Buffer 5.0 50
Phosphate Buffer 7.4 50

| Carbonate Buffer | 9.0 | 50 | | |

Key Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Analytical balance

    • Class A volumetric flask or appropriate vial

    • High-purity Dimethyl Sulfoxide (DMSO)

    • Vortex mixer and/or sonicator

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Transfer the powder to the volumetric flask or vial.

    • Add a portion (approximately 70-80%) of the final volume of DMSO.

    • Vortex vigorously to dissolve the powder. If necessary, use a sonicator bath for short intervals to aid dissolution. Gentle warming (e.g., to 37°C) can also be applied.

    • Once fully dissolved, add DMSO to reach the final desired volume.

    • Mix thoroughly to ensure a homogenous solution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

  • Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

  • Materials:

    • This compound powder

    • Aqueous buffer of interest (e.g., PBS, pH 7.4)

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment

    • Centrifuge

    • Syringes and 0.22 µm syringe filters (ensure low compound binding, e.g., PTFE)

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

  • Procedure:

    • Add an excess amount of this compound powder to a vial (enough so that undissolved solid will remain).

    • Add a known volume of the aqueous buffer to the vial.

    • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the slurry for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, allow the vials to stand briefly to let the larger particles settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

    • Immediately dilute the filtrate with a suitable solvent (e.g., mobile phase or DMSO) to prevent precipitation post-filtration.

    • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method. The calculated concentration represents the equilibrium solubility.

Visual Guides

CDK4_6_Pathway cluster_0 Cell Cycle Progression (G1 to S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms active complex Rb pRb CDK46->Rb phosphorylates (inactivates) Rb_E2F pRb-E2F Complex (Transcription Repressed) CDK46->Rb_E2F prevents dissociation E2F E2F Rb->E2F releases S_Phase S-Phase Genes (DNA Replication) E2F->S_Phase activates transcription This compound This compound This compound->CDK46 inhibits

Caption: Simplified CDK4/6-Retinoblastoma (Rb) signaling pathway inhibited by this compound.

Troubleshooting_Workflow start Precipitation Observed in Aqueous Solution check_conc Is final concentration > known solubility limit? start->check_conc cause_solvent Issue: Solvent Exchange (e.g., DMSO into buffer) check_conc->cause_solvent  No sol_conc Solution: 1. Lower final concentration. 2. Perform serial dilutions. check_conc->sol_conc  Yes cause_ph Issue: pH/Buffer Effect cause_solvent->cause_ph cause_solvent->sol_conc cause_temp Issue: Temperature Effect cause_ph->cause_temp sol_ph Solution: 1. Determine pH-solubility profile. 2. Adjust buffer pH if possible. cause_ph->sol_ph sol_temp Solution: 1. Prepare solutions fresh. 2. Conduct experiment at constant temp. cause_temp->sol_temp sol_formulate Advanced Solution: Consider co-solvents or solubilizing excipients. sol_conc->sol_formulate If problem persists sol_ph->sol_formulate If problem persists

Caption: Experimental workflow for troubleshooting this compound precipitation.

Caption: Key physicochemical factors that influence the solubility of a compound in solution.

References

Technical Support Center: Investigating Off-Target Effects of Tibremciclib in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tibremciclib in preclinical studies. This resource provides essential information, troubleshooting guides, and frequently asked questions to help you anticipate, identify, and interpret potential off-target effects of this novel CDK4/6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[1][2]. These kinases are crucial for cell cycle progression, specifically during the transition from the G1 to the S phase[1]. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F sequestered, blocking the transcription of genes required for DNA replication and leading to a G1 cell cycle arrest[1].

Q2: Are there any known off-target effects of this compound from preclinical studies?

Q3: What are the common class-wide off-target effects and toxicities associated with CDK4/6 inhibitors?

CDK4/6 inhibitors as a class are known to have certain off-target effects and associated toxicities, which researchers should be aware of when using this compound. The most common of these is myelosuppression, particularly neutropenia, due to the role of CDK6 in hematopoietic stem cell proliferation[3][4]. Other reported class-wide adverse events include fatigue, nausea, and diarrhea[4][5]. While some CDK4/6 inhibitors have shown modest activity against other kinases like CDK9, CDK2, and CDK5 in preclinical assays, the clinical significance of these findings is still under investigation[6].

Q4: How can I assess the selectivity of this compound in my experimental model?

To determine the selectivity of this compound in your specific model, a tiered approach is recommended. Initially, you can perform dose-response studies and assess the phosphorylation status of direct downstream targets of CDK4/6, such as Rb. For a more comprehensive analysis, a kinome-wide profiling assay, such as KINOMEscan®, can provide data on the binding affinity of this compound against a large panel of kinases[7]. This can help identify potential off-target kinases that may be relevant to your experimental system.

Troubleshooting Guide

Issue Encountered Potential Cause (Off-Target Related) Recommended Action
Unexpected cell phenotype or toxicity at effective concentrations. The observed effect may be due to inhibition of an off-target kinase crucial for your cell model's survival or function.- Perform a kinome-wide selectivity screen to identify potential off-target interactions. - Validate the involvement of the identified off-target kinase using techniques like siRNA/shRNA knockdown or by using a more selective inhibitor for that kinase. - Titrate this compound concentration to find a therapeutic window that minimizes the off-target effect while maintaining on-target CDK4/6 inhibition.
Discrepancy between in vitro and in vivo results. Off-target effects may be more pronounced in a complex in vivo system due to interactions with other cell types or physiological processes. For example, immunomodulatory effects of CDK4/6 inhibitors have been reported[8].- Analyze different tissues and cell populations from your in vivo model to identify which are most affected. - Consider potential off-target effects on the tumor microenvironment, including immune cells. - Assess the pharmacokinetic and pharmacodynamic properties of this compound in your model to ensure adequate target engagement and rule out metabolism-related off-target effects.
Development of resistance to this compound. While often due to on-target pathway alterations (e.g., Rb loss, cyclin E overexpression), resistance could theoretically be driven by the activation of a compensatory signaling pathway mediated by an off-target kinase.- Perform kinome profiling or phosphoproteomic analysis on resistant cells to identify upregulated kinases or signaling pathways. - Investigate whether co-inhibition of the identified off-target kinase can restore sensitivity to this compound.

Quantitative Data Summary

While specific preclinical IC50 or Ki values for this compound against a broad kinome panel are not publicly available, the following table summarizes the key clinical adverse events observed with this compound in combination with fulvestrant. These may provide insights into potential areas for preclinical investigation of off-target effects.

Table 1: Summary of Common Treatment-Emergent Adverse Events (Any Grade) with this compound plus Fulvestrant in the TIFFANY Trial [9]

Adverse EventThis compound + Fulvestrant Arm (%)Placebo + Fulvestrant Arm (%)
Diarrhea79.313.3
Neutropenia75.515.6
Leukopenia73.916.7
Anemia69.021.1
Nausea37.018.9
Vomiting40.211.1
Hypertriglyceridemia~33.0Not Reported

Table 2: Grade 3 or Higher Treatment-Emergent Adverse Events of Note [9][10]

Adverse EventThis compound + Fulvestrant Arm (%)Placebo + Fulvestrant Arm (%)
Neutropenia15.25.6
Anemia12.04.4
Hypokalemia12.00
Hypertriglyceridemia5.4Not Reported

Experimental Protocols

Protocol 1: Assessment of On-Target CDK4/6 Inhibition in Cell Lines

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against phospho-Rb (Ser780, Ser807/811), total Rb, Cyclin D1, p16INK4a, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Analysis: Quantify band intensities to determine the concentration at which this compound inhibits Rb phosphorylation.

Protocol 2: Kinome-Wide Selectivity Profiling (General Workflow)

This protocol outlines a general approach for assessing inhibitor selectivity using a service like KINOMEscan®.

  • Compound Submission: Provide a sample of this compound at a specified concentration to the service provider.

  • Binding Assays: The compound is screened against a large panel of purified human kinases (e.g., >400) using a competition binding assay. In this assay, an immobilized active site-directed ligand is used as a reference, and the ability of the test compound to compete for binding to the kinase is measured.

  • Data Analysis: The results are typically reported as the percent of the reference ligand that is displaced at a given concentration of the test compound (% control). A lower percentage indicates stronger binding. These values can be used to calculate dissociation constants (Kd) for high-affinity interactions.

  • Interpretation: Analyze the data to identify kinases that bind to this compound with high affinity, other than CDK4 and CDK6. These are potential off-targets that may warrant further investigation.

Visualizations

CDK4_6_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK4_6 CDK4/6 CyclinD->CDK4_6 Binds & Activates Rb Rb CDK4_6->Rb Phosphorylates pRb p-Rb p16 p16INK4a p16->CDK4_6 Inhibits E2F E2F Rb->E2F Sequesters Rb->pRb G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription This compound This compound This compound->CDK4_6 Inhibits pRb->E2F Releases

Caption: Simplified CDK4/6 signaling pathway and the mechanism of this compound action.

Experimental_Workflow start Start: Unexpected Phenotype Observed on_target Validate On-Target CDK4/6 Inhibition (p-Rb Western Blot) start->on_target kinome_scan Perform Kinome-wide Selectivity Screen (e.g., KINOMEscan®) on_target->kinome_scan If on-target effect does not explain phenotype conclusion Conclusion: Phenotype is due to On-Target vs. Off-Target Effect on_target->conclusion If on-target effect explains phenotype identify_off_targets Identify Potential Off-Target Kinases kinome_scan->identify_off_targets validate_off_targets Validate Off-Target (siRNA, selective inhibitor) identify_off_targets->validate_off_targets validate_off_targets->conclusion

Caption: Experimental workflow for investigating unexpected preclinical results with this compound.

References

Technical Support Center: Tibremciclib Experiments and Cell Line Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Tibremciclib who may be facing challenges due to cell line contamination.

Frequently Asked Questions (FAQs) on Cell Line Contamination

Q1: What is cell line contamination?

A1: Cell line contamination refers to the presence of unintended materials in a cell culture. It is broadly categorized into two types:

  • Chemical Contamination: The presence of non-living substances such as impurities in media or reagents, endotoxins, and detergents.[1]

  • Biological Contamination: The presence of unwanted biological entities. This includes bacteria, yeasts, molds, viruses, and mycoplasma.[1] A particularly problematic form is cross-contamination, where a cell line is unintentionally overgrown by a different, often more rapidly proliferating, cell line.[1][2]

Q2: Why is mycoplasma contamination a major concern?

A2: Mycoplasma are a significant issue because they are very small (0.2–0.8 µm), lack a cell wall (making them resistant to common antibiotics like penicillin), and often do not cause visible turbidity in the culture medium.[3][4][5] Their presence can go undetected for long periods while significantly altering experimental results by affecting cell growth, metabolism, and gene expression.[3][4][6] It is estimated that over 10% of all cell cultures are contaminated with mycoplasma.[3]

Q3: What is cell line misidentification or cross-contamination?

A3: Cell line misidentification occurs when a cell line is not what it is purported to be. This is often the result of cross-contamination, where one cell line is overtaken by another.[2][7] This is a widespread problem, with studies estimating that 15-35% of continuous cell lines are misidentified or cross-contaminated.[8][9] The cervical cancer cell line HeLa is a notoriously common contaminant due to its aggressive growth, invalidating countless studies.[7][10][11][12][13]

Q4: How can contamination affect my research data?

A4: Contamination can lead to unreliable and irreproducible results.[3] Specific impacts include:

  • Altered Growth and Proliferation: Contaminants compete for nutrients, which can inhibit or alter cell growth rates.[3][6][8]

  • Changes in Gene and Protein Expression: Contaminants can induce widespread changes in host cell gene expression and signaling pathways.[6]

  • Metabolic Effects: Mycoplasma, for example, can deplete essential amino acids like arginine, leading to growth abnormalities and chromosomal aberrations.[8]

  • Invalidated Drug Response Data: A misidentified cell line may have a completely different genetic background and sensitivity to a drug like this compound, rendering efficacy data meaningless.[7]

Troubleshooting Guide for this compound Experiments

Q5: My this compound dose-response curve is inconsistent across experiments. Could contamination be the cause?

A5: Yes, inconsistency in drug response is a classic sign of underlying contamination issues.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and stress response pathways, which may change the cells' sensitivity to a CDK4/6 inhibitor like this compound.[4] This can lead to variable IC50 values between experiments.

  • Cell Line Cross-Contamination: If your primary cell line has been gradually overgrown by a contaminant with a different sensitivity to this compound, your results will shift over time. For example, a resistant contaminant will make the culture appear less sensitive to the drug.

Recommended Action:

  • Immediately test your cell cultures for mycoplasma using a sensitive PCR-based method.

  • Authenticate your cell line's identity using Short Tandem Repeat (STR) profiling and compare the profile to a reference database.[9][14]

Q6: I'm not observing the expected G1 cell cycle arrest after treating my cells with this compound. What's wrong?

A6: this compound is a CDK4/6 inhibitor designed to block the G1/S phase transition of the cell cycle.[15][16][17] A lack of G1 arrest is a significant deviation and warrants investigation into cell line integrity.

  • Misidentified Cell Line: The cell line you are using may not have a functional retinoblastoma (Rb) pathway, which is critical for the action of CDK4/6 inhibitors.[18][19] Many cell lines used in research have mutations in this pathway. If your intended Rb-positive cell line has been replaced by an Rb-negative contaminant, you will not see G1 arrest.

  • Mycoplasma Effects: Mycoplasma infection can disrupt nucleic acid synthesis and induce chromosomal aberrations, potentially interfering with normal cell cycle progression and masking the effects of this compound.[3]

Recommended Action:

  • Perform STR profiling to confirm the identity and purity of your cell line.[20][21]

  • Check the literature for the Rb status of your authenticated cell line.

  • Perform a Western blot to confirm the expression of key pathway proteins like Rb, Cyclin D1, CDK4, and CDK6.

  • Routinely screen for mycoplasma contamination.[22]

Q7: My cells are growing slower than usual and appear unhealthy, even in the control group. How does this impact my this compound results?

A7: Poor culture health is a red flag for contamination.[8]

  • Bacterial/Fungal Contamination: While often obvious due to turbidity and pH changes, low-level infections can simply slow cell growth.[1]

  • Mycoplasma Contamination: A reduced rate of cell proliferation is one of the first subtle signs of mycoplasma, as they compete with your cells for nutrients in the media.[3]

An unhealthy cell culture provides an unreliable baseline for assessing the cytostatic or cytotoxic effects of this compound, making it impossible to determine if reduced proliferation is due to the drug or the underlying contamination.

Recommended Action:

  • Visually inspect the culture under a microscope for signs of bacterial or fungal contamination.

  • If no obvious contaminants are seen, perform a mycoplasma detection test immediately.[22][23]

  • If contamination is confirmed, discard the culture and start a new vial of authenticated, contamination-free cells.

Data Presentation: The Impact of Contamination

Table 1: Effects of Mycoplasma Contamination on Cell Culture Parameters

Parameter AffectedConsequence for this compound Experiments
Cell Growth Rate Stunted or altered growth confounds the measurement of this compound's anti-proliferative effects.[3]
Metabolism Depletion of nutrients (e.g., arginine) can induce cellular stress, altering drug sensitivity.[6][8]
Gene Expression Widespread changes to gene expression can alter the levels of CDK4/6 pathway components or drug transporters.[6]
DNA & Chromosomes Induced DNA fragmentation and chromosomal aberrations can interfere with cell cycle analysis.[3][6][8]
Transfection Efficiency Reduced efficiency can hinder mechanistic studies involving genetic manipulation.[3]

Table 2: Comparison of Common Contamination Detection Methods

MethodContaminant DetectedTime to ResultSensitivity & SpecificityKey Considerations
Microscopy Bacteria, Yeast, FungiImmediateLow for subtle contamination; ineffective for mycoplasma/viruses.Good for daily checks but insufficient alone.
PCR Mycoplasma, VirusesA few hoursVery high sensitivity and specificity.[22][24]Gold standard for rapid mycoplasma detection. Can detect DNA from non-viable organisms.[24]
ELISA MycoplasmaA few hoursHigh; easy to perform and interpret.[23][25]A reliable and reproducible method.[23]
DNA Staining (Hoechst/DAPI) Mycoplasma< 1 dayModerate sensitivity; can be subjective.[22][25]Stains mycoplasmal DNA, which appears as fluorescent flecks around the cell nuclei.
STR Profiling Human Cell Line Cross-Contamination3-5 business daysGold standard for authenticating human cell lines.[9][14][20]Essential for validating cell line identity before starting or publishing research.[9][21]

Visualizations

Signaling Pathways and Workflows

Tibremciclib_Pathway This compound Mechanism of Action cluster_0 G1 Phase cluster_1 G1-S Transition Checkpoint cluster_2 S Phase Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK_CyclinD CDK46 CDK4/6 CDK46->CDK_CyclinD pRb_E2F Rb-E2F Complex (Growth Suppressed) CDK_CyclinD->pRb_E2F Phosphorylates Rb pRb Rb pRb->pRb_E2F E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates p_pRb p-Rb (Phosphorylated) pRb_E2F->p_pRb p_pRb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CDK_CyclinD Inhibits

Caption: this compound inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and G1/S transition.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Results with This compound Experiment (e.g., inconsistent IC50, no G1 arrest) Check1 Is the cell culture visibly contaminated (turbid, pH change)? Start->Check1 Action1 Discard Culture. Review Aseptic Technique. Thaw New Authenticated Vial. Check1->Action1 Yes Check2 Perform Mycoplasma Test (PCR-based recommended) Check1->Check2 No Result2 Mycoplasma Positive? Check2->Result2 Action2 Discard Culture. Decontaminate Incubator/Hood. Thaw New Authenticated Vial. Result2->Action2 Yes Check3 Perform STR Profiling to Authenticate Cell Line Result2->Check3 No Result3 Profile Mismatch or Shows Mixed Population? Check3->Result3 Action3 Discard All Stocks of this Line. Obtain New Stock from a Reputable Cell Bank. Result3->Action3 Yes End Cell Line Authenticated & Contamination-Free. Re-evaluate Experimental Protocol. Result3->End No

Caption: A logical workflow to diagnose unexpected experimental results, prioritizing contamination checks.

STR_Workflow Cell Line Authentication Workflow (STR Profiling) N1 1. Sample Collection (Cell Pellet or gDNA) N2 2. DNA Extraction & Quantification N1->N2 N3 3. Multiplex PCR Amplify STR Loci (e.g., 9-15 core loci) N2->N3 N4 4. Capillary Electrophoresis Separate PCR products by size N3->N4 N5 5. Data Analysis Generate STR Profile (Allele Calls) N4->N5 N6 6. Database Comparison (e.g., ATCC, DSMZ) N5->N6 N7 7. Authentication Result N6->N7 N8_Match Match Found: Cell Line Authenticated N7->N8_Match >80% Match N9_NoMatch No Match or Mixed Profile: Misidentified or Contaminated N7->N9_NoMatch <80% Match or >2 Alleles per Locus

Caption: The standard workflow for authenticating human cell lines using Short Tandem Repeat (STR) analysis.

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR

This protocol outlines a general procedure for detecting mycoplasma DNA in cell culture supernatants using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Methodology:

  • Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without antibiotics. Centrifuge at 200 x g for 5 minutes to pellet cells, then transfer the supernatant to a new tube.

  • Heat Inactivation: Heat the supernatant at 95°C for 5-10 minutes to inactivate PCR inhibitors.

  • PCR Reaction Setup: In a sterile PCR tube, prepare the reaction mix according to the kit's instructions. This typically includes a ready-to-use PCR mix (containing polymerase, nucleotides, and primers), an internal control, and your prepared sample (typically 2 µL). Include a positive and negative control provided by the kit.

  • Thermal Cycling: Place the tubes in a thermal cycler and run the program specified by the manufacturer. The primers will amplify a conserved region of the mycoplasma 16S rRNA gene.[24]

  • Result Analysis: Analyze the PCR product via gel electrophoresis. A band of a specific size indicates mycoplasma contamination. The internal control band should be present in all samples to validate the PCR reaction.

Protocol 2: Cell Line Authentication by STR Profiling

This service is typically performed by a core facility or a commercial provider.[9][21][26]

Methodology:

  • Sample Submission: Prepare a cell pellet of at least 1 million cells in a microcentrifuge tube or submit extracted genomic DNA according to the service provider's specifications.

  • DNA Amplification: The provider will perform a multiplex PCR to amplify multiple unique short tandem repeat (STR) loci (typically 8 core loci plus Amelogenin for gender) from the genomic DNA.[20]

  • Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis.

  • Profile Generation: The software determines the size of the fragments for each locus, creating a unique numerical profile for the cell line.

  • Database Comparison: This STR profile is compared against reference databases (e.g., ATCC, DSMZ) to confirm the cell line's identity. A match of ≥80% is generally required for authentication.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following this compound treatment.

Methodology:

  • Cell Preparation: Culture and treat cells with this compound or a vehicle control for the desired duration. Harvest cells (including any floating cells) and count them.

  • Fixation: Wash the cells (approx. 1x10^6) with cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for a minimum of 30 minutes at 4°C (can be stored for longer).[27]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase.[27] PI is a fluorescent dye that binds stoichiometrically to DNA, and RNase is required to eliminate signal from double-stranded RNA.

  • Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.[28]

  • Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content.

  • Data Analysis: Use analysis software to generate a DNA content frequency histogram. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks. A successful this compound treatment should show an increased percentage of cells in the G0/G1 peak compared to the control.

References

Variability in Tibremciclib IC50 values across studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the CDK4/6 inhibitor, Tibremciclib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (BPI-16350) is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Its primary mechanism of action is to block the progression of the cell cycle from the G1 (growth) phase to the S (synthesis) phase.[2][3]

Mechanism of Action Details:

  • In normal cell cycle progression, Cyclin D proteins bind to and activate CDK4 and CDK6.[4]

  • This active Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma (Rb) tumor suppressor protein.[3][5]

  • Phosphorylation of Rb causes it to release the E2F transcription factor.[6]

  • Free E2F then activates the transcription of genes necessary for the cell to enter the S phase and begin DNA replication.[3]

  • This compound inhibits the kinase activity of CDK4/6, preventing Rb phosphorylation. This keeps the Rb-E2F complex intact, thereby arresting the cell cycle in the G1 phase and inhibiting cancer cell proliferation.[2][6]

Tibremciclib_MoA Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb_E2F Rb-E2F Complex (Inactive) ActiveComplex->Rb_E2F p Rb Rb E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Rb_E2F->E2F Releases This compound This compound This compound->ActiveComplex Inhibits Troubleshooting_Flowchart start Start: Inconsistent or Unexpected IC50 Results issue What is the primary issue? start->issue high_ic50 Issue: IC50 is higher than expected issue->high_ic50 Higher IC50 high_variability Issue: High variability within or between experiments issue->high_variability High Variability check_bio 1. Check Biological Factors high_ic50->check_bio check_exp 2. Check Experimental Protocol high_variability->check_exp check_bio->check_exp bio_points • Verify Rb status of cell line. • Confirm expression of key markers (ER, p16). • Consider intrinsic resistance or bypass pathways. check_bio->bio_points check_assay 3. Review Assay Choice check_exp->check_assay exp_points • Standardize cell seeding density. • Use consistent drug exposure time. • Ensure consistent cell passage number & health. • Check drug stock concentration and stability. check_exp->exp_points assay_points • Are you using an ATP-based assay (e.g., CellTiter-Glo)? • G1 arrest can increase cell size/ATP without increasing cell number. • Consider a DNA-based (e.g., CyQuant) or direct cell counting method. check_assay->assay_points end Re-run experiment with optimized parameters check_assay->end IC50_Workflow A 1. Cell Seeding B Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight. A->B C 2. Drug Preparation A->C D Prepare a serial dilution of this compound. Include vehicle-only (DMSO) and no-treatment controls. C->D E 3. Cell Treatment C->E F Replace media with media containing the drug dilutions. Incubate for a fixed duration (e.g., 72 hours). E->F G 4. Viability Assay (MTT) E->G H Add MTT reagent to each well and incubate. Solubilize formazan crystals with DMSO or solubilization buffer. G->H I 5. Data Acquisition G->I J Read absorbance at the appropriate wavelength (e.g., 490-570 nm) using a plate reader. I->J K 6. Data Analysis I->K L Normalize absorbance values to the vehicle control. Plot a dose-response curve and calculate the IC50 value using non-linear regression. K->L

References

Impact of serum concentration on Tibremciclib activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Tibremciclib, a potent and selective CDK4/6 inhibitor. The information addresses common issues encountered during in vitro experiments, with a focus on the impact of serum concentration on drug activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are crucial for cell cycle progression, specifically the transition from the G1 (growth) phase to the S (synthesis) phase.[3][4] By inhibiting CDK4/6, this compound prevents the phosphorylation of the Retinoblastoma (Rb) protein.[2][3] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA replication and cell cycle progression.[5] This ultimately leads to G1 cell cycle arrest and inhibition of tumor cell proliferation.[1]

Q2: How does serum protein binding affect the activity of CDK4/6 inhibitors like this compound?

Many small molecule inhibitors, including some CDK4/6 inhibitors, can bind to proteins present in serum, such as albumin.[6] This binding is a critical consideration as the unbound, or "free," fraction of the drug is generally considered to be the pharmacologically active portion. High serum protein binding can reduce the concentration of this compound available to enter the cells and interact with its CDK4/6 target. Consequently, in vitro experiments conducted with high serum concentrations may show a reduced apparent potency (a higher IC50 value) compared to experiments performed in low-serum or serum-free conditions. While specific data on this compound's plasma protein binding in vitro is not detailed in the provided results, other CDK4/6 inhibitors like abemaciclib are known to be highly bound to plasma proteins.[6]

Q3: Why am I observing a discrepancy in this compound's potency (IC50) between different cell proliferation assays?

The choice of proliferation assay can significantly impact the observed potency of CDK4/6 inhibitors. Assays that measure metabolic activity (e.g., ATP-based assays like CellTiter-Glo) can be misleading.[7][8][9] This is because CDK4/6 inhibition causes cells to arrest in the G1 phase, but they can continue to increase in size and metabolic activity, leading to an underestimation of the drug's anti-proliferative effect.[7][8][9] Assays that directly measure cell number or DNA content (e.g., crystal violet staining, DNA-based fluorescence assays like CyQuant) are generally more reliable for assessing the cytostatic effect of CDK4/6 inhibitors.[10][11]

Q4: What are the known pharmacokinetic properties of this compound from clinical trials?

In a phase I study, this compound demonstrated dose-proportional exposure and a long terminal elimination half-life of approximately 35.9 to 51.1 hours after a single dose.[1] The time to reach maximum plasma concentration (Tmax) was between 4.0 and 17.0 hours.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Higher than expected IC50 value for this compound. High Serum Concentration: Components in Fetal Bovine Serum (FBS), particularly proteins like albumin, can bind to this compound, reducing its free concentration and apparent potency.[6][12]1. Reduce Serum Concentration: If your cell line tolerates it, perform the assay in a lower serum concentration (e.g., 2% or 5% FBS) or in serum-free media. Note that changes in serum concentration can affect cell growth and physiology.[13] 2. Standardize Serum Lot: Use a single, quality-tested lot of FBS for a series of experiments to minimize variability.[13] 3. Consider Human Serum: If applicable to your research question, human serum may provide a more physiologically relevant context for protein binding.
Inconsistent results between experimental repeats. Serum Variability: Different lots of FBS can have varying compositions of proteins, growth factors, and other small molecules, leading to experimental variability.[12][13] Assay Type: As mentioned in the FAQs, metabolic assays can give variable results with cytostatic agents like this compound.[7][8][9]1. Lot-to-Lot Serum Testing: Before starting a large set of experiments, test a few different lots of FBS to find one that supports consistent cell growth and gives reproducible results with your positive and negative controls. 2. Switch to a Direct Cell Counting Method: Use an assay that measures cell number or DNA content to get a more direct measure of proliferation.[7][8]
This compound appears less potent than other CDK4/6 inhibitors in our assays. Differential Serum Protein Binding: Different CDK4/6 inhibitors have varying affinities for serum proteins. Abemaciclib, for instance, is highly bound to plasma proteins, while palbociclib and ribociclib have moderate binding.[6] This could influence their relative potencies in in vitro assays containing serum. Cell Line Specificity: The sensitivity of a cell line to a particular CDK4/6 inhibitor can depend on its reliance on CDK4 versus CDK6.[10][11]1. Test in Low-Serum Conditions: Compare the potency of different CDK4/6 inhibitors in low-serum or serum-free media to minimize the confounding effect of protein binding. 2. Characterize your Cell Line: Determine the relative expression and dependence of your cell line on CDK4 and CDK6. Some inhibitors show greater activity in CDK4-dependent lines.[10]

Experimental Protocols

General Protocol for a Cell Viability Assay (DNA Content-Based)

This protocol provides a general framework. Optimization for specific cell lines is recommended.

  • Cell Seeding:

    • Culture cells in your standard growth medium (e.g., DMEM + 10% FBS).

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in your chosen assay medium (e.g., DMEM with 2%, 5%, or 10% FBS).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay Procedure (Example with a Fluorescent DNA Dye):

    • At the end of the incubation period, remove the medium.

    • Wash the cells gently with PBS.

    • Freeze the plate at -80°C for at least one hour to ensure cell lysis.

    • Thaw the plate at room temperature.

    • Add a DNA-binding fluorescent dye (e.g., CyQuant) solution to each well according to the manufacturer's instructions.

    • Incubate in the dark at room temperature for the recommended time.

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence of the treated wells to the vehicle control wells.

    • Plot the normalized values against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

CDK4_6_Pathway cluster_extracellular Extracellular Signals cluster_cell_cycle Cell Cycle Regulation Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Upregulates CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK4_6 CDK4_6 CDK4/6 CDK4_6->CyclinD_CDK4_6 Rb Rb CyclinD_CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes This compound This compound This compound->CyclinD_CDK4_6 Inhibits

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1/S cell cycle transition.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Breast Cancer Cell Line) Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Prepare_this compound 3. Prepare this compound Dilutions (in media with varying serum %) Treat_Cells 4. Add this compound to Cells Prepare_this compound->Treat_Cells Incubate 5. Incubate for 72h Treat_Cells->Incubate Viability_Assay 6. Perform Cell Viability Assay (DNA Content-Based) Incubate->Viability_Assay Data_Acquisition 7. Read Fluorescence Viability_Assay->Data_Acquisition IC50_Calculation 8. Calculate IC50 Data_Acquisition->IC50_Calculation

Caption: Workflow for determining the IC50 of this compound using a cell-based assay.

Logical Relationship: Impact of Serum on Apparent Potency

Serum_Impact High_Serum High Serum Concentration (e.g., 10% FBS) Protein_Binding Increased this compound Binding to Serum Proteins High_Serum->Protein_Binding Low_Free_Drug Lower Free Drug Concentration Protein_Binding->Low_Free_Drug Reduced_Potency Reduced Apparent Potency (Higher IC50) Low_Free_Drug->Reduced_Potency Low_Serum Low Serum Concentration (e.g., 2% FBS) Less_Binding Decreased this compound Binding to Serum Proteins Low_Serum->Less_Binding High_Free_Drug Higher Free Drug Concentration Less_Binding->High_Free_Drug Increased_Potency Increased Apparent Potency (Lower IC50) High_Free_Drug->Increased_Potency

Caption: Relationship between serum concentration, protein binding, and the apparent in vitro potency of this compound.

References

Tibremciclib in DMSO Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Tibremciclib in DMSO. Find troubleshooting tips, frequently asked questions, and best practices for handling and storing this potent CDK4/6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO. For cell-based assays, it is crucial to dilute the DMSO stock solution in your culture medium to a final DMSO concentration of less than 0.5% to avoid cellular toxicity. A negative control with the same DMSO concentration should be included in your experiments.

Q2: What are the recommended storage conditions for this compound in DMSO?

A2: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. For short-term storage, -20°C is acceptable for up to one month.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Once an aliquot is thawed, it can be kept at 4°C for up to two weeks.[2]

Q3: How long is a this compound in DMSO solution stable?

A3: The stability of any compound in DMSO is highly dependent on the specific characteristics of the compound and storage conditions.[3] While specific long-term stability data for this compound in DMSO is not publicly available, general guidelines for small molecules in DMSO suggest that solutions stored at -80°C can be stable for at least six months.[1] However, it is strongly recommended to perform periodic quality control checks to ensure the integrity of your solution, especially if it has been in storage for an extended period. If a solution is stored at -20°C for more than a month, its efficacy should be re-examined.[1][2]

Q4: Can I store my this compound in DMSO solution at room temperature?

A4: Storing this compound in DMSO at room temperature is not recommended for long-term stability. Studies on a large number of compounds in DMSO have shown that while many are stable for weeks, a significant percentage show degradation over months.[4][5] The probability of observing a compound after one year of storage at room temperature in DMSO was found to be 52%.[4] To ensure the potency and integrity of this compound, adhere to the recommended storage conditions of -20°C or -80°C.

Q5: How do multiple freeze-thaw cycles affect the stability of this compound in DMSO?

A5: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation.[1][2] DMSO is also hygroscopic and can absorb water from the atmosphere with each thaw cycle, which may contribute to hydrolysis of the compound.[3] To mitigate this, it is highly recommended to prepare single-use aliquots of your stock solution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of compound activity in experiments 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles. 3. Contamination of the stock solution.1. Prepare a fresh stock solution of this compound from powder. 2. Perform a quality control check on your existing stock solution using a method like HPLC-MS to assess its purity and concentration. 3. Ensure you are using single-use aliquots to avoid freeze-thaw cycles.
Precipitation observed when diluting in aqueous buffer/media 1. Low solubility of this compound in aqueous solutions. 2. Too rapid dilution from a high concentration DMSO stock.1. Perform a stepwise dilution to avoid a rapid change in solvent polarity. 2. Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility but does not exceed cytotoxic levels (typically <0.5% for cell-based assays).
Inconsistent experimental results 1. Inaccurate initial concentration of the stock solution. 2. Degradation of the compound over time. 3. Pipetting errors during dilution.1. Verify the concentration of your stock solution. 2. Use a freshly prepared stock solution or a recently validated aliquot. 3. Calibrate your pipettes and ensure proper mixing during dilutions.

Stability Data Summary

While specific quantitative data for the long-term stability of this compound in DMSO is not publicly available, the following table provides general stability guidelines for small molecules in DMSO based on common laboratory practices and literature.

Storage Temperature Duration Expected Stability Recommendation
-80°C> 6 monthsGenerally stableRecommended for long-term storage. Prepare single-use aliquots.
-20°C1 monthGenerally stableSuitable for short-term storage. Re-qualify solution if stored longer.
4°C< 2 weeksPotentially unstableNot recommended for storage. Use freshly thawed aliquots.
Room TemperatureDays to WeeksUnstableAvoid. Significant degradation is possible.

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO by HPLC-MS

This protocol outlines a general method to assess the stability of this compound in a DMSO stock solution over time.

1. Objective: To determine the percentage of intact this compound remaining in a DMSO solution after storage under specific conditions (e.g., -80°C, -20°C, 4°C, room temperature) at various time points.

2. Materials:

  • This compound in DMSO stock solution (e.g., 10 mM)
  • HPLC-grade DMSO
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • Formic acid (FA)
  • HPLC vials
  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

3. Method:

Visualizations

G cluster_storage Sample Preparation & Storage cluster_analysis Analysis at Time Points (T=0, 1, 4, 12 weeks) cluster_data Data Interpretation prep Prepare this compound Stock in DMSO (10 mM) aliquot Aliquot into single-use vials prep->aliquot storage_conditions Store at different temperatures (-80°C, -20°C, 4°C, RT) aliquot->storage_conditions retrieve Retrieve one aliquot from each condition storage_conditions->retrieve dilute Dilute to working concentration (e.g., 1 µM) retrieve->dilute hplc_ms Analyze by HPLC-MS dilute->hplc_ms integrate Integrate peak area of parent this compound ion hplc_ms->integrate calculate Calculate % remaining vs. T=0 integrate->calculate stability Determine stability profile calculate->stability

Caption: Workflow for assessing the stability of this compound in DMSO.

CDK4_6_Pathway mitogens Mitogenic Signals (e.g., Growth Factors) cyclinD Cyclin D mitogens->cyclinD cdk46 CDK4/6 cyclinD->cdk46 activates pRb pRb (Retinoblastoma Protein) cdk46->pRb phosphorylates arrest Cell Cycle Arrest (G1 Phase) e2f E2F pRb->e2f releases g1_s_transition G1-S Phase Transition e2f->g1_s_transition promotes This compound This compound This compound->cdk46 inhibits

Caption: Simplified CDK4/6 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Flow Cytometry Analysis of Tibremciclib-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to analyze cells treated with Tibremciclib, a potent and selective CDK4/6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the cell cycle, and how will this appear in a flow cytometry histogram?

A1: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3][4] These kinases are crucial for the progression of the cell cycle from the G1 phase to the S phase.[1][5] By inhibiting CDK4/6, this compound blocks the phosphorylation of the retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor. This action effectively halts the cell cycle in the G1 phase.[5]

Therefore, in a flow cytometry histogram of DNA content (e.g., using propidium iodide staining), you should expect to see a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases compared to untreated control cells.

Q2: Which DNA dye is recommended for cell cycle analysis of this compound-treated cells?

A2: Propidium iodide (PI) is a widely used and reliable fluorescent dye for DNA content analysis and is well-suited for this application.[6][7][8][9] PI binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[6][9] This allows for clear discrimination between the G0/G1, S, and G2/M phases of the cell cycle.[6] Other DNA dyes such as DAPI (4',6-diamidino-2-phenylindole) or 7-AAD (7-aminoactinomycin D) can also be used.[8][9]

Q3: Why is RNase treatment necessary when using Propidium Iodide (PI) for staining?

A3: Propidium iodide can also bind to double-stranded RNA.[6] To ensure that the fluorescence signal accurately reflects the DNA content for cell cycle analysis, it is essential to treat the cells with RNase to degrade any RNA present.[6][7][8] Inadequate RNase treatment can lead to high background fluorescence and poor resolution of the cell cycle phases.[6]

Q4: How can I distinguish between apoptotic cells and cells arrested in G1 phase?

A4: While a sub-G1 peak in a DNA content histogram can indicate apoptosis, it is not a definitive marker. For more specific detection of apoptosis, it is recommended to use a dual-staining method, such as Annexin V in conjunction with a viability dye like PI or 7-AAD. Adherent cells may show increased Annexin V staining due to detachment methods; allowing cells to recover for 30-45 minutes after trypsinization can help mitigate this issue.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor resolution of G0/G1, S, and G2/M peaks 1. High flow rate during acquisition.[11][12] 2. Cell clumps or aggregates.[6][7] 3. Suboptimal fixation.[6] 4. Insufficient RNase treatment.[6]1. Use the lowest flow rate setting on the cytometer.[11][12] 2. Filter the cell suspension through a nylon mesh before analysis.[7] Ensure proper vortexing during ethanol fixation to minimize clumping.[13] 3. Use ice-cold 70% ethanol for fixation, adding it dropwise while vortexing.[7][8][13] 4. Ensure adequate concentration and incubation time for RNase treatment.[6][8]
High coefficient of variation (CV) in the G0/G1 peak 1. High flow rate.[11][12] 2. Debris and dead cells included in the analysis.1. Run samples at a low flow rate.[12][13] 2. Gate out debris based on forward scatter (FSC) and side scatter (SSC) properties. Use a viability dye to exclude dead cells.
No significant increase in G1 population after this compound treatment 1. Ineffective drug concentration or incubation time. 2. Cell line is resistant to CDK4/6 inhibition (e.g., Rb-negative). 3. Incorrect gating strategy.1. Optimize the concentration and duration of this compound treatment. 2. Confirm that your cell line is retinoblastoma (Rb)-positive, as the effects of CDK4/6 inhibitors are dependent on a functional Rb pathway.[5] 3. Review your gating strategy to ensure you are accurately identifying single, viable cells.
Weak fluorescence signal 1. Insufficient dye concentration or incubation time.[6] 2. Low cell number.[7]1. Verify the concentration of the DNA staining dye and ensure sufficient incubation time, protected from light.[7] 2. Ensure an adequate number of cells (e.g., 1 x 10^6 cells) are used for staining.[13]

Experimental Protocols

Cell Preparation and Fixation

  • Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize, then wash with phosphate-buffered saline (PBS).

  • Centrifuge the cells at 200 x g for 5 minutes and discard the supernatant.[13]

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 0.5 mL of cold PBS.[13]

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13]

  • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[13]

Propidium Iodide Staining and Flow Cytometry

  • Centrifuge the fixed cells at 300 x g for 5 minutes to pellet.[13]

  • Carefully decant the ethanol.

  • Wash the cell pellet twice with cold PBS.[7]

  • Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[8]

  • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[7][8]

  • Analyze the samples on a flow cytometer using a low flow rate for optimal resolution.[12][13] Collect at least 10,000-25,000 events per sample.[8]

Visualizations

Experimental Workflow for Flow Cytometry Gating

Gating_Strategy cluster_0 Data Acquisition cluster_1 Gating Strategy start Acquire Cells on Flow Cytometer gate1 Gate on FSC-A vs SSC-A to Exclude Debris start->gate1 All Events gate2 Gate on FSC-A vs FSC-H to Select Singlets gate1->gate2 Viable Cells gate3 Gate on DNA Content (PI Fluorescence) gate2->gate3 Single Cells analysis Analyze Cell Cycle Phases (G0/G1, S, G2/M) gate3->analysis Gated Population

Caption: Flow cytometry gating workflow for cell cycle analysis.

Signaling Pathway of this compound Action

Tibremciclib_Pathway cluster_Rb Rb Phosphorylation CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates This compound This compound This compound->CDK46 inhibits pRb p-Rb E2F E2F Rb->E2F inhibits G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition promotes

Caption: this compound inhibits CDK4/6, blocking Rb phosphorylation and G1/S transition.

References

Technical Support Center: pRb Pathway Analysis with Tibremciclib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers using Tibremciclib and selecting antibodies to monitor its effects on the Retinoblastoma protein (pRb) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on the Retinoblastoma protein (pRb)?

A1: this compound is a novel, selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2] In a normal cell cycle, the Cyclin D-CDK4/6 complex phosphorylates pRb.[3] This phosphorylation inactivates pRb, causing it to release the E2F transcription factor.[4] E2F then activates genes necessary for the cell to transition from the G1 to the S phase of the cell cycle.[5][6] this compound blocks the kinase activity of CDK4/6, preventing pRb phosphorylation.[7] As a result, pRb remains in its active, hypophosphorylated state, bound to E2F, which halts the cell cycle in the G1 phase and suppresses tumor cell proliferation.[4][7]

Q2: Which pRb phosphorylation sites are most relevant for monitoring CDK4/6 inhibitor activity?

A2: CDK4/6 complexes primarily phosphorylate pRb on several serine (Ser) and threonine (Thr) residues. Key sites for monitoring CDK4/6 activity include Ser780, Ser795, and Ser807/811 . Antibodies specific to these phosphorylated sites are excellent pharmacodynamic biomarkers to confirm that this compound is engaging its target. A decrease in signal from these phospho-specific antibodies following treatment indicates successful target inhibition.

Q3: How do I choose the right antibodies for my experiment?

A3: Your choice depends on your experimental goal.

  • To confirm target engagement: Use an antibody specific to a CDK4/6-mediated phosphorylation site (e.g., Phospho-Rb (Ser807/811)). A decrease in this signal upon this compound treatment demonstrates the drug's effect.

  • To assess total protein levels: Use an antibody that recognizes total pRb, independent of its phosphorylation state. This is crucial for normalizing the phospho-pRb signal. It helps determine if the changes in phospho-pRb are due to decreased phosphorylation or a change in the total amount of pRb protein.[8]

  • Application is key: Ensure the antibody is validated for your specific application (Western Blot, Immunofluorescence, etc.). An antibody that works well in a Western Blot may not be suitable for Immunofluorescence.

Q4: What are the essential controls for an experiment analyzing pRb phosphorylation?

A4:

  • Vehicle Control: A sample treated with the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for pRb phosphorylation.

  • Positive Control Lysate: A lysate from a cell line known to have high levels of pRb phosphorylation. This validates that your antibodies and detection system are working correctly.

  • Negative Control Lysate: A lysate from a cell line with a known RB1 gene mutation or deletion (e.g., Saos-2 cells), which should show no signal for total or phospho-pRb.

  • Loading Control: An antibody against a housekeeping protein (e.g., β-Actin, GAPDH) to ensure equal protein loading across all lanes in a Western Blot.

Q5: My total pRb levels appear to decrease after this compound treatment. Is this expected?

A5: While the primary effect of this compound is on phosphorylation, some studies with CDK4/6 inhibitors have shown downstream effects that can lead to changes in total pRb protein levels, often through complex feedback loops or effects on protein stability. However, a significant drop in total pRb is not the expected primary mechanism. If you observe this, it is critical to:

  • Verify equal protein loading with a reliable loading control.

  • Ensure your lysis buffer contains protease inhibitors to prevent pRb degradation during sample preparation.[9]

  • Repeat the experiment to ensure the observation is reproducible.

Recommended Antibodies for pRb Analysis

The table below lists examples of antibodies suitable for analyzing pRb and its phosphorylation status. Researchers should always review datasheets and published literature to select the best antibody for their specific model system and application.

TargetPhospho-SiteApplicationHostClonalityExample Vendor (Cat. #)
pRb TotalWB, IF, IHCMouseMonoclonalCell Signaling Technology (9309)
p-pRb Ser807/811WB, IPRabbitPolyclonalCell Signaling Technology (9308)[10][11]
p-pRb Ser780WBRabbitMonoclonalCell Signaling Technology (8180)
p-pRb Thr821WBRabbitPolyclonalThermo Fisher Scientific (44-582G)[12]
β-Actin N/AWBMouseMonoclonalSigma-Aldrich (A5441)

Visual Guides and Workflows

Signaling Pathway and Drug Action

Rb_Pathway cluster_G1_Phase G1 Phase Progression cluster_Inhibition Inhibition by this compound Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D CDK4/6 Complex Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F phosphorylates E2F Free E2F pRb_E2F->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes This compound This compound This compound->CyclinD_CDK46 INHIBITS

Caption: The Rb-E2F signaling pathway and the inhibitory action of this compound on the Cyclin D-CDK4/6 complex.

Experimental Workflow for Antibody Validation

Antibody_Validation_Workflow start Start: Select Candidate Antibody check_datasheet Review Datasheet: - Validated Applications - Recommended Dilutions - Species Reactivity start->check_datasheet positive_control Test on Positive Control (e.g., Lysate from proliferating cells) check_datasheet->positive_control negative_control Test on Negative Control (e.g., RB1-null Saos-2 cells) positive_control->negative_control drug_treatment Test in Experimental System: Vehicle vs. This compound negative_control->drug_treatment analyze Analyze Results: - Correct Band Size? - Signal Specificity? - Expected Change with Drug? drug_treatment->analyze decision Antibody Validated? analyze->decision pass Proceed with Experiments decision->pass Yes fail Select New Candidate Antibody decision->fail No

Caption: A stepwise workflow for the selection and validation of antibodies targeting pRb or its phosphorylated forms.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No p-pRb Signal 1. Ineffective Drug Treatment: this compound concentration too low or incubation time too short. 2. Low Protein Expression: The target protein is not abundant in your cell model. 3. Antibody Issue: Primary antibody concentration is too low, or the antibody is inactive.[13] 4. Phosphatase Activity: p-pRb was dephosphorylated during sample prep.1. Perform a dose-response and time-course experiment to optimize treatment conditions. 2. Increase the amount of protein loaded onto the gel (30-50 µg). Use a positive control cell line known to express p-pRb.[9] 3. Increase the primary antibody concentration or extend incubation to overnight at 4°C. 4. Crucial: Always include phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) in your lysis buffer.
High Background on Western Blot 1. Blocking is Insufficient: The blocking agent is not effectively preventing non-specific antibody binding.[14] 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. 3. Insufficient Washing: Unbound antibodies were not adequately washed off.[9]1. Increase blocking time to 1-2 hours at room temperature. Consider switching blocking agents (e.g., from non-fat milk to BSA, as milk contains phosphoproteins that can interfere with p-pRb detection).[8] 2. Titrate both primary and secondary antibodies to find the optimal concentration. 3. Increase the number and duration of washes (e.g., 3 x 10 minutes) with a buffer containing a detergent like Tween-20.[15]
Multiple or Non-Specific Bands 1. Protein Degradation: Sample handling led to the breakdown of pRb.[15] 2. Antibody Cross-Reactivity: The antibody may be recognizing other proteins or different phospho-sites. 3. Excessive Protein Load: Too much protein loaded can cause artifacts.1. Use fresh samples and always keep them on ice. Ensure protease inhibitors are in the lysis buffer.[9] 2. Check the antibody datasheet for specificity data. Test on a negative control (RB1-null) lysate. 3. Reduce the amount of protein loaded per lane.

Detailed Experimental Protocols

Western Blotting for pRb and Phospho-pRb

This protocol is for chemiluminescent detection of pRb and p-pRb from cell lysates.

A. Cell Lysis

  • Culture and treat cells with this compound or vehicle as required.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

B. SDS-PAGE and Protein Transfer

  • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel until the dye front reaches the bottom.

  • Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.

C. Immunoblotting

  • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when probing for phosphoproteins.[8]

  • Incubate the membrane with the primary antibody (e.g., anti-Phospho-Rb Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

  • Capture the signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To analyze total pRb or a loading control, the membrane can be stripped of antibodies and re-probed. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and proceed from step C2 with the next primary antibody.

Immunofluorescence (IF) for pRb

This protocol is for visualizing pRb localization within cells.

  • Grow cells on glass coverslips in a multi-well plate and treat as required.

  • Wash cells twice with PBS.

  • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block for 1 hour in a blocking buffer (e.g., 1% BSA and 22.5 mg/mL glycine in PBST).

  • Incubate with the primary antibody (e.g., anti-total pRb) diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash once with PBS.

  • Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Image using a fluorescence or confocal microscope.

References

Technical Support Center: Normalizing Western Blot Data for Tibremciclib Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tibremciclib. The content is designed to address specific issues that may be encountered during the normalization of western blot data in studies involving this selective CDK4/6 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect western blot targets?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] The primary mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is a key regulator of the G1-S phase transition in the cell cycle.[1] In Rb-positive tumor cells, this compound induces G1 arrest.[1] When performing western blots, the most direct downstream marker to assess this compound activity is the phosphorylation of the Rb protein. Treatment with this compound is expected to lead to a dose-dependent decrease in phosphorylated Rb (p-Rb), while the total Rb protein levels should remain relatively stable.

Q2: Which normalization strategy is recommended for western blot analysis in this compound studies: Housekeeping Proteins (HKPs) or Total Protein Normalization (TPN)?

A2: For quantitative western blot analysis in studies involving any drug treatment, including this compound, Total Protein Normalization (TPN) is the highly recommended method.[2] While housekeeping proteins (HKPs) like GAPDH, β-actin, and tubulin have traditionally been used, their expression can be affected by experimental conditions such as drug treatments that alter the cell cycle.[3] TPN, which normalizes the target protein signal to the total amount of protein in each lane, is a more reliable method as it is less susceptible to variations caused by the experimental intervention.[2]

Q3: If I must use a housekeeping protein (HKP) for normalization, how do I validate it for my this compound experiments?

A3: If you opt for HKP normalization, it is crucial to validate that the expression of your chosen HKP is not affected by this compound treatment. To do this, you should perform a preliminary western blot with a range of this compound concentrations that you plan to use in your main experiment. Load equal amounts of protein for both treated and untreated samples. The band intensities of the HKP should remain constant across all lanes.[3] If you observe any significant variation in HKP expression, that particular HKP is not suitable for normalization in your study, and you should either test other HKPs or, preferably, switch to Total Protein Normalization.[3]

Q4: How should I present my quantitative western blot data from this compound studies?

A4: All quantitative data should be summarized in clearly structured tables for easy comparison. The table should include the experimental conditions (e.g., this compound concentration, treatment duration), the quantified band intensities for the target protein (e.g., p-Rb) and the normalization control (either HKP or total protein), the calculated normalized intensity, and statistical analysis (e.g., mean, standard deviation, p-value).

Data Presentation Example

Below are example tables summarizing quantitative western blot data for the effect of this compound on Rb phosphorylation, normalized to both a housekeeping protein (β-actin) and total protein.

Table 1: Normalization of Phospho-Rb (Ser807/811) to β-actin

This compound (nM)p-Rb Intensity (Arbitrary Units)β-actin Intensity (Arbitrary Units)Normalized p-Rb Intensity (p-Rb / β-actin)Fold Change (vs. Control)
0 (Control)15000300000.501.00
1012000310000.390.78
507500290000.260.52
1004500305000.150.30

Table 2: Normalization of Phospho-Rb (Ser807/811) to Total Protein

This compound (nM)p-Rb Intensity (Arbitrary Units)Total Protein Stain Intensity (Arbitrary Units)Normalized p-Rb Intensity (p-Rb / Total Protein)Fold Change (vs. Control)
0 (Control)15500500000.311.00
1012500510000.250.81
507800490000.160.52
1004600505000.090.29

Experimental Protocols

Detailed Methodology for Western Blot Analysis of Rb Phosphorylation after this compound Treatment

This protocol provides a step-by-step guide for assessing the effect of this compound on the phosphorylation of the Retinoblastoma (Rb) protein.

1. Cell Culture and Treatment:

  • Culture Rb-positive cancer cells (e.g., MCF-7, T47D) in appropriate media and conditions.

  • Seed cells and allow them to adhere and grow to 70-80% confluency.

  • Treat cells with a range of concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired duration (e.g., 24 hours).

2. Cell Lysis:

  • Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[4]

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[5] For a 100 mm dish, use approximately 1 ml of lysis buffer.[4]

  • Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a microcentrifuge tube.[5]

  • Incubate the lysate on ice for 30 minutes.[4]

  • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[6]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

4. Sample Preparation for SDS-PAGE:

  • Based on the protein quantification, dilute the lysates to the same concentration with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.[5]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]

5. SDS-PAGE and Protein Transfer:

  • Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel.

  • Run the gel electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Total Protein Staining (for TPN):

  • After transfer, briefly rinse the membrane in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Incubate the membrane with a reversible total protein stain (e.g., Ponceau S) for 5-10 minutes.

  • Image the membrane to capture the total protein profile for later normalization.

  • Destain the membrane with several washes in TBST until the stain is completely removed.

7. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Rb (e.g., anti-p-Rb Ser807/811) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

8. Detection and Imaging:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system.

9. Stripping and Re-probing (for HKP Normalization):

  • If using HKP normalization, after imaging for p-Rb, the membrane can be stripped of the antibodies.

  • Wash the membrane and then incubate with a stripping buffer.

  • After stripping, wash the membrane thoroughly and re-block before incubating with the primary antibody for the chosen HKP (e.g., anti-β-actin).

  • Repeat the secondary antibody incubation, washing, and imaging steps.

10. Data Analysis:

  • Use densitometry software to quantify the band intensities for your target protein and the normalization control.
  • For TPN, normalize the p-Rb signal to the corresponding total protein signal in the same lane.
  • For HKP normalization, normalize the p-Rb signal to the HKP signal in the same lane.
  • Calculate the fold change in protein expression relative to the untreated control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Weak Signal for p-Rb Insufficient protein loaded.Increase the amount of protein loaded per lane (up to 50 µg may be necessary).
Low primary antibody concentration.Optimize the primary antibody concentration by performing a titration.
Inactive secondary antibody or ECL substrate.Use fresh secondary antibody and ECL substrate.
High Background Insufficient blocking.Increase the blocking time or the concentration of the blocking agent (e.g., 5% milk or BSA).
Primary or secondary antibody concentration too high.Decrease the antibody concentrations.
Inadequate washing.Increase the number and duration of wash steps.[7]
Multiple or Unexpected Bands Non-specific antibody binding.Use a more specific primary antibody or try incubating at 4°C.[8]
Protein degradation.Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer and keep samples on ice.[8]
Splice variants or post-translational modifications.Consult protein databases (e.g., UniProt) to check for known isoforms or modifications of your target protein.[8]
Inconsistent Results Between Blots Variation in loading amounts.Perform accurate protein quantification and ensure equal loading in all lanes.
Inconsistent transfer efficiency.Ensure proper assembly of the transfer stack and consistent transfer conditions (voltage, time). A total protein stain can help visualize transfer efficiency.
Changes in antibody dilutions or incubation times.Maintain consistent antibody concentrations and incubation times for all experiments.
Housekeeping Protein Levels Vary with this compound Treatment The chosen HKP is affected by the drug's cell cycle arrest mechanism.Validate a different HKP that is not affected by cell cycle changes.
Switch to Total Protein Normalization (TPN) for more reliable results.[2]

Mandatory Visualizations

Tibremciclib_Signaling_Pathway cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery cluster_2 Drug Intervention Mitogens Mitogens CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates (p-Rb) E2F E2F Rb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes This compound This compound This compound->CDK46 Inhibits

Caption: Signaling pathway of this compound action.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Normalization & Immunodetection cluster_3 Data Analysis Cell_Culture 1. Cell Culture & this compound Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer TPN 6a. Total Protein Staining (TPN) Transfer->TPN HKP 6b. Stripping & Re-probing for HKP Transfer->HKP Blocking 7. Blocking TPN->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-p-Rb) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Quantification 11. Densitometry & Quantification Detection->Quantification HKP->Blocking Normalization 12. Normalization Quantification->Normalization Analysis 13. Statistical Analysis Normalization->Analysis

Caption: Western blot workflow for this compound studies.

References

Validation & Comparative

A Preclinical Head-to-Head: Dissecting the Antitumor Efficacy of Tibremciclib and Palbociclib in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, CDK4/6 inhibitors have emerged as a cornerstone of treatment. This guide provides a detailed preclinical comparison of two prominent CDK4/6 inhibitors: Palbociclib, a first-in-class approved agent, and Tibremciclib (BPI-16350), a novel inhibitor in development. The following analysis is based on publicly available preclinical data and is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Cell Cycle Engine

Both this compound and Palbociclib exert their anti-tumor effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are critical regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (DNA synthesis) phase. In HR+ breast cancer, estrogen signaling often leads to the overexpression of Cyclin D, which complexes with and activates CDK4/6. This complex then phosphorylates the retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing the cell to proceed through the cell cycle. By inhibiting CDK4/6, both drugs prevent Rb phosphorylation, leading to cell cycle arrest in the G1 phase and a subsequent reduction in tumor cell proliferation.

Recent preclinical findings suggest potential nuances in the selectivity of these inhibitors. While Palbociclib is a highly selective inhibitor of both CDK4 and CDK6, some evidence suggests that this compound may exhibit a greater selectivity for CDK4 over CDK6 and possesses less inhibitory activity against CDK9 compared to other CDK4/6 inhibitors like abemaciclib. This differential selectivity could potentially translate to a more favorable safety profile.

Signaling Pathway of CDK4/6 Inhibition

Caption: The CDK4/6 signaling pathway and the inhibitory action of this compound and Palbociclib.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the available preclinical in vitro data for this compound and Palbociclib, focusing on their inhibitory concentrations (IC50) against target kinases and various breast cancer cell lines.

Table 1: Kinase Inhibitory Activity

CompoundTargetIC50 (nM)
This compound CDK4Data not publicly available
CDK6Data not publicly available
Palbociclib CDK4/Cyclin D111
CDK6/Cyclin D316

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines

Cell LineSubtypeThis compound IC50 (nM)Palbociclib IC50 (nM)
MCF-7HR+/HER2-Data not publicly available~100
T-47DHR+/HER2-Data not publicly availableData not publicly available
MDA-MB-231Triple-NegativeData not publicly available~850
MDA-MB-468Triple-NegativeData not publicly available>10,000

Note: IC50 values can vary between studies depending on the specific experimental conditions.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using breast cancer xenograft models in immunocompromised mice are crucial for evaluating the anti-tumor efficacy of drug candidates. While direct head-to-head in vivo studies comparing this compound and Palbociclib are not publicly available, reports from a phase I clinical trial of this compound state that its antitumor efficacy in multiple carcinoma xenografts was "comparable or superior to that of palbociclib or abemaciclib".[1]

Palbociclib has demonstrated significant tumor growth inhibition in various breast cancer xenograft models. For example, in MCF-7 (HR+/HER2-) xenografts, Palbociclib has been shown to induce tumor stasis or regression.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are representative methodologies for key in vitro and in vivo assays used to evaluate CDK4/6 inhibitors.

In Vitro Assays

1. Kinase Inhibition Assay:

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).

  • Methodology:

    • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes are used.

    • A peptide substrate derived from the retinoblastoma protein (Rb) is utilized.

    • The kinase reaction is initiated by the addition of ATP.

    • The inhibitor (this compound or Palbociclib) is added at various concentrations.

    • The amount of phosphorylated substrate is quantified, typically using a radiometric assay (e.g., [γ-³²P]ATP) or a non-radioactive method like fluorescence polarization or luminescence-based assays.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

2. Cell Proliferation Assay (e.g., MTT or SRB assay):

  • Objective: To measure the effect of the inhibitor on the proliferation of cancer cell lines.

  • Methodology:

    • Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231) are seeded in 96-well plates.

    • After allowing the cells to attach, they are treated with a range of concentrations of the inhibitor.

    • Cells are incubated for a specified period (e.g., 72 hours).

    • For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

    • For the Sulforhodamine B (SRB) assay, cells are fixed, and the total protein content is stained with SRB dye.

    • The absorbance of the formazan (MTT) or the extracted SRB dye is measured using a microplate reader.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined.

In Vivo Assays

1. Breast Cancer Xenograft Model:

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Methodology:

    • Cell Line or Patient-Derived Xenografts (PDX): Human breast cancer cells (e.g., MCF-7) or fragments from a patient's tumor are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

    • Drug Administration: The inhibitor (this compound or Palbociclib) is administered orally at a specified dose and schedule. The vehicle used to dissolve the drug is given to the control group.

    • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.

    • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints can include tumor regression and survival.

    • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of drug activity, such as levels of phosphorylated Rb (pRb), to confirm target engagement.

Experimental Workflow for a Xenograft Study

Cell/Tumor Implantation Cell/Tumor Implantation Tumor Growth Tumor Growth Cell/Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Drug Administration Drug Administration Treatment Group->Drug Administration Vehicle Administration Vehicle Administration Control Group->Vehicle Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Vehicle Administration->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment

Caption: A typical workflow for a preclinical in vivo xenograft study.

Summary and Future Directions

Both this compound and Palbociclib are potent inhibitors of the CDK4/6 pathway, a critical driver of proliferation in HR+ breast cancer. While Palbociclib has a well-established preclinical and clinical profile, the emerging data on this compound suggests a potentially differentiated profile with high potency and possible advantages in selectivity.

To provide a more definitive comparison, direct head-to-head preclinical studies are warranted. Future research should focus on:

  • Comprehensive Kinase Profiling: A broad kinase panel screen for this compound to fully elucidate its selectivity profile compared to Palbociclib and other CDK4/6 inhibitors.

  • Comparative In Vitro Studies: Head-to-head IC50 determinations in a larger panel of breast cancer cell lines, including those with known resistance mechanisms to endocrine therapy.

  • Directly Comparative In Vivo Studies: Side-by-side xenograft studies using various breast cancer models to directly compare the in vivo efficacy and tolerability of this compound and Palbociclib.

Such studies will be instrumental in further defining the preclinical profile of this compound and informing its future clinical development and potential positioning in the therapeutic arsenal for HR+ breast cancer.

References

In Vitro Efficacy Showdown: A Comparative Analysis of Tibremciclib and Abemaciclib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. Among these, abemaciclib has a well-documented preclinical and clinical profile. A newer entrant, tibremciclib, is also showing promise in clinical trials. This guide provides a detailed in vitro comparison of these two CDK4/6 inhibitors, focusing on their biochemical potency, cell-based activity, and mechanisms of action, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals.

While extensive in vitro data for abemaciclib is publicly available, specific quantitative preclinical data for this compound is limited in the public domain, with most information stemming from clinical trial announcements describing it as a potent and selective CDK4/6 inhibitor. Preclinical studies have reportedly shown its anti-tumor efficacy to be comparable or superior to that of abemaciclib, though the specific data remains "on file" with the manufacturer, Betta Pharmaceuticals.[1] An abstract from a phase I study noted that this compound is a highly potent CDK4/6 inhibitor with less inhibition of CDK9 compared to abemaciclib.[2]

Biochemical Potency: A Look at Kinase Inhibition

The primary mechanism of action for both this compound and abemaciclib is the inhibition of CDK4 and CDK6, which are key regulators of the cell cycle.[3] By inhibiting these kinases, the drugs prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition and subsequent inhibition of tumor cell proliferation.[4][5][6]

Abemaciclib has been shown to be a highly selective inhibitor of CDK4 and CDK6.[4] In vitro studies have demonstrated its greater potency against CDK4 compared to CDK6.[6][7][8]

Table 1: Biochemical Activity of Abemaciclib

TargetAssay TypeIC50 / KiReference
CDK4/cyclin D1Cell-free assayIC50 = 2 nM[4][9]
CDK6/cyclin D1Cell-free assayIC50 = 10 nM[4][9]
CDK4/cyclin D1Biochemical assayKiATP = 0.6 ± 0.3 nmol/L[4]
CDK6/cyclin D3Biochemical assayKiATP = 8.2 ± 1.1 nmol/L[4]

Note: Specific IC50/Ki values for this compound are not publicly available.

Cellular Activity: Impact on Cancer Cell Lines

The in vitro efficacy of abemaciclib has been evaluated in a wide range of cancer cell lines, demonstrating potent anti-proliferative activity, particularly in Rb-proficient cells.

Table 2: In Vitro Proliferative Activity of Abemaciclib in Breast Cancer Cell Lines

Cell Line (Subtype)IC50 (generational inhibition)Reference
ER+/HER2- and HER2+/ER+Predominantly sensitive[10]
Triple-Negative (with intact Rb)A subset are responsive[10]
Luminal ER+IC50 values ranging from 5nM to 2µM[1]

Note: Specific IC50 values for this compound in various cell lines are not publicly available.

Signaling Pathway and Experimental Workflow

The core mechanism of both drugs revolves around the CDK4/6-Rb pathway. Understanding this pathway is crucial for interpreting their effects.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Cell Cycle Regulation cluster_2 Inhibitors Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogens->CyclinD Induces CDK46 CDK4/6 CyclinD->CDK46 Activates pRb pRb (Active) CDK46->pRb Phosphorylates pRb_p p-pRb (Inactive) E2F E2F pRb->E2F Inhibits G1_S G1-S Phase Transition E2F->G1_S Promotes Inhibitors This compound or Abemaciclib Inhibitors->CDK46

Caption: The CDK4/6-Rb signaling pathway targeted by this compound and Abemaciclib.

A typical in vitro workflow to compare the efficacy of these inhibitors would involve several key experiments.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Culture Cancer Cell Line Culture (Rb-proficient) Drug_Treatment Treat with varying concentrations of This compound & Abemaciclib Cell_Culture->Drug_Treatment Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Western_Blot Western Blot (pRb, Rb, Cyclin D1) Drug_Treatment->Western_Blot Data_Analysis Determine IC50 values Analyze cell cycle distribution Quantify protein expression Proliferation->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized experimental workflow for in vitro comparison of CDK4/6 inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are summarized protocols for key experiments used to characterize CDK4/6 inhibitors.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified CDK4/cyclin D1 and CDK6/cyclin D1 complexes.

Methodology:

  • Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes are used.

  • The kinase reaction is initiated by adding ATP and a substrate (e.g., a peptide derived from Rb).

  • The compounds (this compound or abemaciclib) are added at various concentrations.

  • The reaction is incubated at 37°C for a specified time.

  • The amount of phosphorylated substrate is quantified using methods such as radiometric assays (33P-ATP) or fluorescence-based assays (e.g., HTRF).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To measure the effect of the compounds on the proliferation of cancer cell lines.

Methodology:

  • Cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with a range of concentrations of this compound or abemaciclib. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a period of 3 to 5 days.

  • Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo) assay.

  • The absorbance or luminescence is measured using a plate reader.

  • IC50 values are determined from the dose-response curves.

Cell Cycle Analysis

Objective: To determine the effect of the compounds on cell cycle distribution.

Methodology:

  • Cells are seeded in 6-well plates and treated with the compounds at relevant concentrations (e.g., at or near the IC50 value) for 24-48 hours.

  • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.[11]

Western Blot Analysis for Rb Phosphorylation

Objective: To confirm the mechanism of action by assessing the phosphorylation status of Rb.

Methodology:

  • Cells are treated with the compounds for a specified time (e.g., 24 hours).

  • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a protein assay (e.g., BCA).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780, Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin).

  • The membrane is then incubated with appropriate HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the ratio of phosphorylated Rb to total Rb indicates target engagement.

Conclusion

Abemaciclib is a potent and selective CDK4/6 inhibitor with a well-characterized in vitro profile, demonstrating significant anti-proliferative effects in various cancer cell lines through the inhibition of the CDK4/6-Rb pathway. While direct quantitative in vitro comparisons with this compound are hampered by the limited public availability of its preclinical data, clinical trial information suggests it is also a highly potent CDK4/6 inhibitor with a potentially favorable selectivity profile. The experimental protocols and workflows described provide a framework for researchers to conduct their own comparative studies as more information and research-grade materials for this compound become available. Head-to-head in vitro studies will be crucial to fully elucidate the comparative efficacy and potential nuances in the mechanisms of action between these two important therapeutic agents.

References

A Head-to-Head Comparison of Tibremciclib and Ribociclib in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of two prominent CDK4/6 inhibitors.

This guide provides an objective comparison of Tibremciclib and Ribociclib, two selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, particularly hormone receptor-positive (HR+) breast cancer, making it a key therapeutic target.[1][2] While both drugs share a common mechanism of action, their distinct biochemical properties and clinical profiles warrant a detailed comparative analysis. This document summarizes available preclinical and clinical data, details relevant experimental methodologies, and visualizes key concepts to aid in research and development decisions.

Mechanism of Action: Targeting the Cell Cycle Engine

Both this compound and Ribociclib function by inhibiting CDK4 and CDK6, thereby preventing the phosphorylation of the retinoblastoma protein (pRb).[1][3] In its active, hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4][5] By inhibiting CDK4/6, these drugs maintain pRb in its active state, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[5][6][7]

CDK4_6_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors bind to Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptors->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Receptors->PI3K_Akt_mTOR Cyclin_D Cyclin D Ras_Raf_MEK_ERK->Cyclin_D upregulate PI3K_Akt_mTOR->Cyclin_D upregulate CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activate pRb pRb CDK4_6->pRb phosphorylate (inactivate) E2F E2F pRb->E2F releases Gene_Transcription Gene Transcription for S Phase Entry E2F->Gene_Transcription Tibremciclib_Ribociclib This compound / Ribociclib Tibremciclib_Ribociclib->CDK4_6 inhibit DNA_Replication DNA Replication Gene_Transcription->DNA_Replication

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition by this compound and Ribociclib.

Preclinical Performance: A Quantitative Look

While direct head-to-head preclinical studies are not extensively published, available data allows for a comparison of their biochemical potency and selectivity. Ribociclib has been well-characterized to inhibit both CDK4 and CDK6 with high potency.[8] Preclinical information suggests this compound is also a potent and selective CDK4/6 inhibitor, with a greater selectivity towards CDK4.[9]

ParameterThis compoundRibociclibReference
Target CDK4/6CDK4/6[6][7]
IC50 vs. CDK4/cyclin D1 Data not publicly available10 nM[8]
IC50 vs. CDK6/cyclin D3 Data not publicly available39 nM[8]
Selectivity Greater selectivity for CDK4More potent against CDK4 than CDK6[4][9]

Clinical Efficacy: Insights from Pivotal Trials

Clinical development of Ribociclib is more advanced, with multiple Phase III trials (MONALEESA and NATALEE) demonstrating its efficacy in both advanced/metastatic and early-stage HR+/HER2- breast cancer.[6][10][11][12][13][14][15][16] this compound has shown promising results in the Phase III TIFFANY trial for pre-treated HR+/HER2- advanced breast cancer.[7][9][17][18]

Advanced/Metastatic Breast Cancer
TrialDrug CombinationPatient PopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
TIFFANY (Phase III) This compound + FulvestrantHR+/HER2- ABC, progressed on prior ET16.5 months45.6% (in patients with measurable disease)[7][18]
MONALEESA-2 (Phase III) Ribociclib + LetrozoleFirst-line, postmenopausal HR+/HER2- ABC25.3 months42.5%[6][15]
Early-Stage Breast Cancer
TrialDrug CombinationPatient Population3-Year Invasive Disease-Free Survival (iDFS)Reference
NATALEE (Phase III) Ribociclib + Aromatase InhibitorStage II/III HR+/HER2- EBC at high risk of recurrence90.7%[10][14][16]

Safety and Tolerability Profile

The safety profiles of both drugs are generally consistent with the CDK4/6 inhibitor class, with myelosuppression being a common adverse event.

Adverse Event (Grade 3/4)This compound + Fulvestrant (TIFFANY)Ribociclib + Letrozole (MONALEESA-2)Reference
Neutropenia 15.2%62.6%[9]
Leukopenia Not specifically reported as Grade 3/436.8%
Anemia 12.0%Not reported in top Grade 3/4 AEs[9]
Hypokalemia 12.0%Not reported in top Grade 3/4 AEs[9]
Elevated ALT Not reported in top Grade 3/4 AEs11.4%
Diarrhea 4.9%<1%[1][9]
QT Interval Prolongation Not specifically reported4.5% (any grade)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used in the preclinical evaluation of CDK4/6 inhibitors.

Cell Proliferation Assay

This assay determines the effect of the inhibitors on the growth of cancer cell lines.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat with serial dilutions of this compound or Ribociclib Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_Reagent Add cell viability reagent (e.g., CellTiter-Glo®) Incubate_72h->Add_Reagent Measure_Signal Measure luminescence/fluorescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: A typical workflow for a cell proliferation assay to determine IC50 values.
  • Cell Culture: Maintain HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D) in appropriate media.

  • Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of this compound or Ribociclib for 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot cell viability against drug concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western Blotting for pRb Inhibition

This technique is used to confirm the mechanism of action by assessing the phosphorylation status of Rb.

  • Cell Lysis: Treat cancer cells with the inhibitors for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Rb (Ser780/807/811) and total Rb. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Subcutaneously implant human breast cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize mice into treatment groups and administer this compound or Ribociclib orally at a predetermined dose and schedule (e.g., once daily for 21 days). A vehicle control group should be included.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Comparative Analysis Workflow

The following diagram illustrates the logical flow of comparing this compound and Ribociclib, from initial mechanism to clinical application.

Comparative_Analysis_Workflow Start Start Comparison Mechanism Shared Mechanism: CDK4/6 Inhibition Start->Mechanism Preclinical Preclinical Data: - Kinase Selectivity - In Vitro Potency Mechanism->Preclinical Clinical Clinical Data: - Efficacy (PFS, ORR) - Safety Profile Preclinical->Clinical Head_to_Head Direct Comparison: - Efficacy Metrics - Safety Profiles Clinical->Head_to_Head Conclusion Conclusion: - Comparative Strengths - Research Implications Head_to_Head->Conclusion End End Conclusion->End

Caption: Logical flow for a head-to-head comparison of this compound and Ribociclib.

Conclusion

Both this compound and Ribociclib are potent CDK4/6 inhibitors with demonstrated clinical activity in HR+/HER2- breast cancer. Ribociclib is a well-established therapeutic with a broader evidence base across different stages of the disease. This compound is a promising emerging agent with strong efficacy data in the second-line setting.

References

Navigating Tibremciclib Therapy: A Comparative Guide to Predictive Biomarkers of Sensitivity and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tibremciclib (BPI-16350), a novel and potent selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2] As with other CDK4/6 inhibitors, identifying patients who are most likely to benefit from this compound and understanding the mechanisms that drive resistance are critical for optimizing its clinical use. This guide provides a comparative overview of key biomarkers implicated in sensitivity and resistance to CDK4/6 inhibitors, with a focus on their potential relevance to this compound. While direct biomarker data from this compound-specific trials are not yet extensively published, the shared mechanism of action across the CDK4/6 inhibitor class allows for informed predictions.

Comparative Clinical Performance of CDK4/6 Inhibitors

The therapeutic landscape for HR+/HER2- advanced breast cancer has been reshaped by the introduction of CDK4/6 inhibitors. This compound, in the Phase III TIFFANY trial, has shown a promising efficacy and safety profile compared to other approved agents in this class.

CDK4/6 InhibitorClinical TrialTreatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR) (in patients with measurable disease)
This compound TIFFANY[2][3][4][5]This compound + Fulvestrant16.5 months45.6%
PlaceboTIFFANY[2][3][4][5]Placebo + Fulvestrant5.6 months12.9%
Palbociclib PALOMA-3[6]Palbociclib + Fulvestrant9.5 months~19-25%
PlaceboPALOMA-3[6]Placebo + Fulvestrant4.6 monthsNot specified
Ribociclib MONALEESA-3[6]Ribociclib + Fulvestrant14.6 monthsNot specified
PlaceboMONALEESA-3[6]Placebo + FulvestrantNot specifiedNot specified
Abemaciclib MONARCH 2[6]Abemaciclib + Fulvestrant16.4 months~38.5-50.0%
PlaceboMONARCH 2[6]Placebo + Fulvestrant9.3 monthsNot specified

Note: Direct cross-trial comparisons should be interpreted with caution due to differences in study design, patient populations, and prior therapies.

Key Biomarkers for Predicting CDK4/6 Inhibitor Sensitivity and Resistance

The core mechanism of CDK4/6 inhibitors involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase. Consequently, alterations in the components of the CDK4/6-Cyclin D-Rb-E2F pathway are central to both sensitivity and resistance.

Biomarkers of Sensitivity

The primary determinant of sensitivity to CDK4/6 inhibitors is the presence of a functional Rb protein. Tumors that are dependent on the CDK4/6 pathway for proliferation are most likely to respond to this compound.

Biomarkers of Resistance

Resistance to CDK4/6 inhibitors can be intrinsic (pre-existing) or acquired (developing during treatment). Several molecular mechanisms have been identified that allow cancer cells to bypass the G1-S checkpoint blockade imposed by these drugs.

BiomarkerMechanism of ResistanceClinical Significance for CDK4/6 Inhibitors
Loss of Retinoblastoma (RB1) function Loss of the drug's primary target prevents the inhibitor from exerting its cell cycle arrest effect.[7][8]Associated with intrinsic and acquired resistance to CDK4/6 inhibitors.[6][7][8]
Cyclin E1 (CCNE1) Amplification/Overexpression Cyclin E1, in complex with CDK2, can phosphorylate Rb independently of CDK4/6, thus bypassing the drug-induced blockade.[6]High CCNE1 mRNA expression has been linked to lower efficacy of palbociclib.[9]
CDK6 Amplification Increased levels of the CDK6 protein can overcome the inhibitory effects of the drug.[10][11]Acquired CDK6 amplification has been observed in cell line models of resistance to CDK4/6 inhibitors.[10]
Activation of the PI3K/AKT/mTOR Pathway This signaling pathway can promote cell proliferation and survival independently of the CDK4/6 axis, providing an escape route for cancer cells.Activation of this pathway is a known mechanism of resistance to endocrine therapy and has been implicated in resistance to CDK4/6 inhibitors.[7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the core signaling pathway and a general workflow for biomarker analysis.

CDK4_6_Inhibitor_Mechanism_of_Action CDK4/6 Inhibitor Mechanism of Action and Resistance cluster_sensitivity Sensitivity Pathway cluster_resistance Resistance Mechanisms Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cyclin D Cyclin D Receptors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation This compound This compound CDK4/6->this compound Inhibition E2F E2F Rb->E2F Inhibition S-Phase Entry S-Phase Entry E2F->S-Phase Entry Transcription Cell Proliferation Cell Proliferation S-Phase Entry->Cell Proliferation RB1 Loss RB1 Loss RB1 Loss->E2F Loss of Inhibition CCNE1 Amp CCNE1 Amplification Cyclin E1/CDK2 Cyclin E1/CDK2 CCNE1 Amp->Cyclin E1/CDK2 CDK6 Amp CDK6 Amplification CDK6 Amp->CDK4/6 Increased Activity PI3K/AKT PI3K/AKT Pathway Activation PI3K/AKT->Cell Proliferation Cyclin E1/CDK2->Rb Phosphorylation

Caption: Mechanism of this compound action and key resistance pathways.

Biomarker_Analysis_Workflow General Workflow for Biomarker Analysis Patient Sample Patient Sample Tumor Tissue (FFPE) Tumor Tissue (FFPE) Patient Sample->Tumor Tissue (FFPE) Liquid Biopsy (ctDNA) Liquid Biopsy (ctDNA) Patient Sample->Liquid Biopsy (ctDNA) Nucleic Acid Extraction Nucleic Acid Extraction Tumor Tissue (FFPE)->Nucleic Acid Extraction Protein Extraction Protein Extraction Tumor Tissue (FFPE)->Protein Extraction Liquid Biopsy (ctDNA)->Nucleic Acid Extraction Genomic Analysis Genomic Analysis Nucleic Acid Extraction->Genomic Analysis NGS, FISH Transcriptomic Analysis Transcriptomic Analysis Nucleic Acid Extraction->Transcriptomic Analysis RNA-seq, qRT-PCR Proteomic Analysis Proteomic Analysis Protein Extraction->Proteomic Analysis IHC, Western Blot Data Interpretation Data Interpretation Genomic Analysis->Data Interpretation Transcriptomic Analysis->Data Interpretation Proteomic Analysis->Data Interpretation Treatment Decision Treatment Decision Data Interpretation->Treatment Decision

Caption: A generalized workflow for biomarker analysis from patient samples.

Detailed Experimental Protocols

Accurate and reproducible biomarker analysis is paramount for clinical decision-making. Below are detailed methodologies for the key experiments cited.

Analysis of RB1 Loss of Function

Method: Immunohistochemistry (IHC) for Rb Protein Expression and Next-Generation Sequencing (NGS) for RB1 gene mutations.

Protocol (IHC):

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) for 20 minutes.

  • Blocking: Sections are incubated with a protein block solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against Rb protein (e.g., clone 1F8) overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system for visualization.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Interpretation: Loss of nuclear Rb staining in tumor cells, in the presence of positive internal controls (staining in non-neoplastic cells), is indicative of RB1 loss of function.

Protocol (NGS):

  • DNA Extraction: DNA is extracted from FFPE tumor tissue or circulating tumor DNA (ctDNA) from plasma.

  • Library Preparation: DNA is fragmented, and sequencing adapters are ligated to the fragments.

  • Target Enrichment: The RB1 gene is captured using specific probes.

  • Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to the human reference genome, and variants (single nucleotide variants, insertions, deletions, and copy number alterations) in the RB1 gene are identified and annotated.

Analysis of CCNE1 and CDK6 Gene Amplification

Method: Fluorescence In Situ Hybridization (FISH)

Protocol:

  • Probe Selection: Dual-color probe sets are used, with one probe specific for the CCNE1 or CDK6 gene locus and a control probe for the centromeric region of the corresponding chromosome (e.g., chromosome 19 for CCNE1, chromosome 7 for CDK6).[10]

  • Tissue Preparation: FFPE tissue sections are prepared as for IHC.

  • Pre-treatment: Sections are treated with protease to permeabilize the cells.

  • Denaturation and Hybridization: The probes and target DNA in the tissue are denatured at high temperature, followed by overnight hybridization at 37°C.

  • Post-Hybridization Washes: Stringent washes are performed to remove non-specifically bound probes.

  • Counterstaining: Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Slides are visualized using a fluorescence microscope. The ratio of the gene-specific probe signal to the centromeric probe signal is calculated in at least 50 tumor cell nuclei. A ratio of ≥2.0 is typically considered amplification.[10]

Analysis of PI3K/AKT/mTOR Pathway Activation

Method: Western Blotting for Phosphorylated Proteins

Protocol:

  • Protein Extraction: Total protein is extracted from fresh-frozen tumor tissue or cultured cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a non-fat milk or bovine serum albumin solution, followed by incubation with primary antibodies specific for the phosphorylated forms of key pathway components (e.g., p-AKT, p-mTOR, p-S6). Antibodies against the total protein levels of these targets are used as loading controls.

  • Secondary Antibody and Detection: An HRP-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The band intensities for the phosphorylated proteins are normalized to the total protein levels to determine the activation status of the pathway.

Future Directions

As more data from this compound clinical trials become available, a more refined understanding of its specific biomarker profile will emerge. Prospective studies designed to evaluate the predictive value of the biomarkers discussed in this guide will be crucial for personalizing this compound therapy and developing effective strategies to overcome resistance. The integration of multi-omic approaches, including genomics, transcriptomics, and proteomics, will likely be necessary to capture the complexity of this compound sensitivity and resistance.

References

Tibremciclib: A Novel CDK4/6 Inhibitor Forging a Path in Palbociclib-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to CDK4/6 inhibitors like palbociclib presents a significant clinical challenge. This guide provides a comparative analysis of tibremciclib, a novel CDK4/6 inhibitor, and its potential efficacy in the context of palbociclib-resistant cell lines, drawing upon available preclinical and clinical data.

This compound (BPI-16350) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Preclinical studies have indicated that its anti-proliferative activity is comparable or even superior to that of palbociclib and abemaciclib in various cancer cell lines.[1] While direct experimental data on this compound's effect on palbociclib-resistant cell lines is emerging, this guide synthesizes current knowledge on palbociclib resistance mechanisms and evaluates the potential of this compound to overcome them.

Mechanisms of Palbociclib Resistance

Resistance to palbociclib in estrogen receptor-positive (ER+) breast cancer is multifaceted. Key mechanisms include:

  • Loss or inactivation of the Retinoblastoma (Rb) protein: Rb is a critical tumor suppressor and the primary target of CDK4/6 inhibitors. Its absence renders the cells insensitive to CDK4/6 inhibition.[2]

  • Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of palbociclib.[3]

  • Upregulation of Cyclin E1 and CDK2 activity: This provides a bypass pathway for cell cycle progression, independent of CDK4/6.[4]

  • Activation of alternative signaling pathways: Pathways such as PI3K/AKT/mTOR can be activated to promote cell proliferation despite CDK4/6 blockade.[5]

  • Drug efflux pumps: Increased expression of transporters like ABCB1 can reduce the intracellular concentration of palbociclib.[6]

Comparative Efficacy of CDK4/6 Inhibitors

The following table summarizes the available data on the efficacy of various CDK4/6 inhibitors. It is important to note that direct head-to-head comparisons in palbociclib-resistant cell lines are limited, and clinical data reflects broader patient populations.

DrugTargetIC50 (CDK4/Cyclin D1)IC50 (CDK6/Cyclin D3)Efficacy in Palbociclib-Resistant ModelsKey Clinical Trial Data (in previously treated HR+/HER2- ABC)
Palbociclib CDK4/611 nM16 nMBaseline for resistancePALOMA-3 (with fulvestrant): Median PFS 9.5 months
Abemaciclib CDK4/62 nM10 nMActive in some Rb-deficient models due to broader kinase inhibition.[7]MONARCH 2 (with fulvestrant): Median PFS 16.4 months
Ribociclib CDK4/610 nM39 nMCross-resistance often observed in palbociclib-resistant lines.MONALEESA-3 (with fulvestrant): Median PFS 14.6 months
This compound CDK4/6Data not publicly availableData not publicly availablePreclinical data suggests antitumor efficacy is comparable or superior to palbociclib and abemaciclib.[1]TIFFANY (Phase III, with fulvestrant): Median PFS 16.5 months[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and further investigation.

Generation of Palbociclib-Resistant Cell Lines

A common method to establish palbociclib-resistant cell lines, such as MCF7-palR and T47D-palR, involves continuous exposure to increasing concentrations of palbociclib over several months.

Workflow for Generating Resistant Cell Lines:

G start Parental Cell Lines (e.g., MCF7, T47D) culture Culture in standard medium start->culture initial_exposure Expose to low concentration of palbociclib (e.g., IC50) culture->initial_exposure monitor Monitor cell viability and proliferation initial_exposure->monitor increase_conc Gradually increase palbociclib concentration monitor->increase_conc Cells adapt increase_conc->monitor stable_resistance Establish stably resistant cell lines at high concentration increase_conc->stable_resistance Resistance established characterize Characterize resistant phenotype (e.g., IC50 shift, molecular analysis) stable_resistance->characterize

Generation of drug-resistant cell lines.
Cell Viability and IC50 Determination

The anti-proliferative effect of CDK4/6 inhibitors is typically assessed using cell viability assays.

Protocol for WST Assay:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the CDK4/6 inhibitor (e.g., this compound, palbociclib) for a specified duration (e.g., 72 hours).

  • WST Reagent Addition: Add a water-soluble tetrazolium salt (WST) reagent to each well.

  • Incubation: Incubate the plates for a period (e.g., 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Signaling Pathways and this compound's Potential Impact

Understanding the signaling pathways involved in palbociclib resistance is key to evaluating the potential of novel inhibitors like this compound.

CDK4/6-Rb Signaling Pathway in Sensitive and Resistant Cells:

G cluster_0 Palbociclib-Sensitive Cell cluster_1 Palbociclib-Resistant Cell (e.g., Rb loss) Mitogens_S Mitogenic Signals CyclinD_CDK46_S Cyclin D-CDK4/6 Mitogens_S->CyclinD_CDK46_S Rb_E2F_S Rb-E2F Complex CyclinD_CDK46_S->Rb_E2F_S pRb Palbociclib_S Palbociclib Palbociclib_S->CyclinD_CDK46_S E2F_S Free E2F Rb_E2F_S->E2F_S G1_S_S G1-S Phase Progression E2F_S->G1_S_S Mitogens_R Mitogenic Signals CyclinD_CDK46_R Cyclin D-CDK4/6 Mitogens_R->CyclinD_CDK46_R Palbociclib_R Palbociclib Palbociclib_R->CyclinD_CDK46_R Rb_loss Rb Loss E2F_R Constitutively Free E2F Rb_loss->E2F_R G1_S_R Uncontrolled G1-S Progression E2F_R->G1_S_R

Simplified CDK4/6-Rb pathway in sensitive vs. resistant cells.

Given that this compound also targets CDK4/6, its efficacy in palbociclib-resistant cells will likely depend on the specific resistance mechanism. In cases of CDK6 amplification or certain bypass pathway activations, a more potent inhibitor like this compound might offer an advantage. However, in the case of Rb loss, alternative therapeutic strategies targeting downstream effectors or parallel pathways would be necessary. The favorable brain penetration of this compound also presents a potential advantage in treating brain metastases, a common site of progression in advanced breast cancer.[1]

Future Directions

Direct preclinical studies comparing this compound with other CDK4/6 inhibitors in well-characterized palbociclib-resistant cell lines are warranted. These studies should investigate its activity against various resistance mechanisms, including Rb loss, CDK6 amplification, and bypass pathway activation. Furthermore, the identification of predictive biomarkers will be crucial for selecting patients most likely to benefit from this compound following palbociclib failure. The robust clinical data from the TIFFANY trial provides a strong foundation for the continued investigation of this compound as a valuable therapeutic option in the evolving landscape of ER+ breast cancer treatment.[9]

References

A Comparative Kinome Profile Analysis of Tibremciclib and Other CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinome profiles of the novel cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Tibremciclib (BPI-16350), against the established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. This analysis is based on publicly available preclinical and clinical data, offering insights into their selectivity and potential off-target effects.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase.[1] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[2] CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] this compound is a novel, potent, and selective CDK4/6 inhibitor currently under investigation.[5][6] Understanding the broader kinome profile of these inhibitors is crucial for predicting their full spectrum of activity, potential side effects, and mechanisms of resistance.

Comparative Kinome Profiling Data

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. The following tables summarize the available quantitative data on the inhibitory activity of Palbociclib, Ribociclib, and Abemaciclib against a panel of kinases. While comprehensive, directly comparable kinome-wide data for this compound is not yet publicly available, descriptive information on its selectivity is provided.

Table 1: IC50/Ki Values (nM) of CDK4/6 Inhibitors Against Primary Targets and Select Off-Targets

Kinase TargetPalbociclib (IC50/Ki, nM)Ribociclib (IC50/Ki, nM)Abemaciclib (IC50/Ki, nM)This compound (BPI-16350) (IC50/Ki, nM)
CDK4/cyclin D1 11102Potent, specific data not available
CDK6/cyclin D3 153910Potent, specific data not available
CDK1/cyclin B >10,000>10,00065Less inhibition than Abemaciclib
CDK2/cyclin A >10,000>10,00016Data not available
CDK9/cyclin T1 >10,000>10,0004Less inhibition than Abemaciclib
GSK3β Not a primary targetNot a primary target7.9Data not available
CAMK2A Not a primary targetNot a primary targetPotent inhibitorData not available
Data compiled from various sources.[7][8] Note that assay conditions can vary between studies, affecting absolute values.

This compound (BPI-16350) Kinome Profile Overview:

Preclinical studies have described this compound as a highly potent and selective CDK4/6 inhibitor.[5][6] Its kinome profile shows that its binding is significantly concentrated on the CGMC group of kinases, which includes CDKs, MAPKs, GSKs, and CLKs.[6] Notably, this compound demonstrates less inhibitory activity against CDK9 compared to Abemaciclib, suggesting a potentially different off-target profile.[6] Further quantitative data from comprehensive kinome-wide screens are needed for a direct comparison with other CDK4/6 inhibitors.

Signaling Pathway Overview

The primary mechanism of action for CDK4/6 inhibitors is the disruption of the Cyclin D-CDK4/6-Rb pathway, leading to G1 cell cycle arrest. The following diagram illustrates the core components of this pathway and the points of intervention by these inhibitors.

CDK4_6_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core Core CDK4/6 Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs Hormones Hormones (e.g., Estrogen) ER Estrogen Receptor (ER) Hormones->ER Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway RTKs->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway RTKs->PI3K_Akt_mTOR CyclinD Cyclin D ER->CyclinD Upregulates Expression Ras_Raf_MEK_ERK->CyclinD Upregulates Expression PI3K_Akt_mTOR->CyclinD Upregulates Expression CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates p16 p16INK4a p16->CDK46 Inhibits pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases Gene_Transcription S-Phase Gene Transcription E2F->Gene_Transcription Cell_Cycle_Progression G1-S Phase Transition Gene_Transcription->Cell_Cycle_Progression Inhibitors This compound Palbociclib Ribociclib Abemaciclib Inhibitors->CDK46_CyclinD Inhibit

Caption: CDK4/6 Signaling Pathway and Inhibition.

Experimental Protocols for Kinome Profiling

Kinome profiling is essential for determining the selectivity of kinase inhibitors. Two common high-throughput methods are KINOMEscan® and Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS).

KINOMEscan® Assay

The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction between a test compound and a large panel of kinases.

Methodology Overview:

  • Assay Components: The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.[5]

  • Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.[5]

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) to detect the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.[5]

  • Data Analysis: Results are typically reported as "percent of control," where a lower percentage signifies greater inhibition. For more detailed analysis, dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[9]

KINOMEscan_Workflow Start Start Components Prepare Assay Components: - DNA-tagged Kinase - Immobilized Ligand - Test Compound Start->Components Incubation Incubate Components Together Components->Incubation Washing Wash to Remove Unbound Kinase Incubation->Washing Quantification Quantify Bound Kinase via qPCR of DNA Tag Washing->Quantification Data_Analysis Analyze Data: - Calculate % of Control - Determine Kd values Quantification->Data_Analysis End End Data_Analysis->End

Caption: KINOMEscan® Experimental Workflow.

Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS)

MIB/MS is a chemical proteomics approach that uses a mixture of kinase inhibitors immobilized on beads to capture a broad range of kinases from cell or tissue lysates.

Methodology Overview:

  • Lysate Preparation: Cells or tissues are lysed to release proteins, including kinases.

  • MIB Affinity Chromatography: The lysate is passed through a column containing multiplexed inhibitor beads. Kinases in the lysate bind to the immobilized inhibitors.[10]

  • Washing and Elution: The column is washed to remove non-specifically bound proteins. The captured kinases are then eluted.

  • Protein Digestion and Mass Spectrometry: The eluted kinases are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[10]

  • Competitive Profiling: To determine the targets of a specific inhibitor, lysates can be pre-incubated with the soluble inhibitor before the MIB pulldown. Kinases that are bound by the soluble inhibitor will not be captured by the MIBs, leading to a reduced signal in the MS analysis.[10]

MIB_MS_Workflow Start Start Lysate_Prep Prepare Cell or Tissue Lysate Start->Lysate_Prep Inhibitor_Incubation Optional: Pre-incubate with Soluble Inhibitor Lysate_Prep->Inhibitor_Incubation MIB_Capture Incubate Lysate with Multiplexed Inhibitor Beads (MIBs) Lysate_Prep->MIB_Capture Inhibitor_Incubation->MIB_Capture Wash_Elute Wash Beads and Elute Captured Kinases MIB_Capture->Wash_Elute Digestion Digest Eluted Kinases into Peptides Wash_Elute->Digestion LC_MS Analyze Peptides by LC-MS/MS Digestion->LC_MS Data_Analysis Identify and Quantify Kinases LC_MS->Data_Analysis End End Data_Analysis->End

Caption: MIB/MS Experimental Workflow.

Conclusion

The established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib exhibit distinct kinome profiles. Palbociclib and Ribociclib are highly selective for CDK4/6, whereas Abemaciclib demonstrates a broader spectrum of activity, inhibiting other kinases such as CDK1, CDK2, and GSK3β.[4][7] This polypharmacology may contribute to its different efficacy and toxicity profile.[4]

This compound is a promising novel CDK4/6 inhibitor with high potency and selectivity.[5][6] Preclinical data suggests a favorable profile with potentially fewer off-target effects on kinases like CDK9 compared to Abemaciclib.[6] However, a comprehensive, publicly available kinome-wide dataset is required for a definitive comparative analysis. As more data on this compound becomes available, a clearer understanding of its place within the therapeutic landscape of CDK4/6 inhibitors will emerge. The methodologies of KINOMEscan® and MIB/MS will be instrumental in further elucidating its precise molecular interactions.

References

Tibremciclib: A Comparative Analysis of its Differential Effects on CDK4 versus CDK6

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical profile of Tibremciclib, a novel CDK4/6 inhibitor, in comparison to other approved agents in its class.

This guide provides a comprehensive overview of the differential effects of this compound on Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), two key regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of various cancers, making it a critical target for therapeutic intervention. This compound (BPI-16350) is a novel, potent, and selective oral inhibitor of CDK4/6 that has shown promising anti-tumor activity.[1] This guide presents available preclinical data on its potency and selectivity in comparison to other established CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib. All quantitative data are summarized in clear, comparative tables, and detailed experimental methodologies are provided.

Comparative Analysis of Inhibitory Potency

The inhibitory activity of this compound and other CDK4/6 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The following tables summarize the available preclinical data for this compound and its comparators against CDK4 and CDK6.

Table 1: Inhibitory Potency (IC50) of this compound against CDK4 and CDK6

CompoundTargetIC50 (nM)
This compound (BPI-16350)CDK4/cyclinD12.21[2]
CDK6/cyclinD10.4[2]

Note: A lower IC50 value indicates greater potency.

Based on the available data, this compound demonstrates potent inhibition of both CDK4 and CDK6.[2] Interestingly, one source indicates a higher potency against CDK6 compared to CDK4, with an IC50 of 0.4 nM versus 2.21 nM, respectively.[2] However, another source suggests that this compound has greater selectivity for CDK4 and less inhibition of CDK6.[3] This highlights the need for further clarification from more comprehensive preclinical studies.

Table 2: Comparative Inhibitory Potency (IC50) of Approved CDK4/6 Inhibitors

CompoundTargetIC50 (nM)
Palbociclib CDK4/cyclinD111
CDK6/cyclinD216
Ribociclib CDK4/cyclinD110
CDK6/cyclinD339
Abemaciclib CDK4/cyclinD12
CDK6/cyclinD310

This comparative data illustrates the varying degrees of potency and selectivity among the approved CDK4/6 inhibitors. For instance, Palbociclib exhibits similar potency against both CDK4 and CDK6, while Ribociclib and Abemaciclib show a preference for CDK4.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize the CDK4/6 signaling pathway and the typical workflow for evaluating CDK4/6 inhibitors.

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D Upregulates CDK4_6_Complex Cyclin D-CDK4/6 Active Complex Cyclin_D->CDK4_6_Complex Binds & Activates CDK4_6 CDK4/6 CDK4_6->CDK4_6_Complex Rb Rb CDK4_6_Complex->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression Promotes Transcription pRb p-Rb (Phosphorylated) pRb->E2F Releases This compound This compound This compound->CDK4_6_Complex Inhibits

Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_data_analysis Data Analysis & Comparison Kinase_Assay Kinase Activity Assay (e.g., Z'-LYTE, LanthaScreen) IC50_Determination IC50 Determination for CDK4 and CDK6 Kinase_Assay->IC50_Determination Compare_IC50 Compare IC50 values (CDK4 vs CDK6) IC50_Determination->Compare_IC50 Cell_Culture Cancer Cell Line Culture (Rb-positive) Drug_Treatment Treatment with this compound (Dose-response) Cell_Culture->Drug_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., DNA content, Cell Counting) Drug_Treatment->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot for p-Rb Drug_Treatment->Western_Blot Compare_Potency Compare with other CDK4/6 Inhibitors Proliferation_Assay->Compare_Potency

Caption: A typical experimental workflow for evaluating the differential effects of a CDK4/6 inhibitor.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the potency and selectivity of CDK4/6 inhibitors.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified CDK4/cyclin D and CDK6/cyclin D complexes.

Methodology (Example: LanthaScreen™ Eu Kinase Binding Assay):

  • Reagents: Recombinant CDK4/cyclin D1 and CDK6/cyclin D1 enzymes, a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody.

  • Procedure:

    • The compound of interest (e.g., this compound) is serially diluted in a multi-well plate.

    • The kinase, tracer, and antibody are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The plate is read on a fluorescence plate reader that measures the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. The IC50 value is calculated by fitting the dose-response curve to a sigmoidal model.

Cell-Based Proliferation Assays

Objective: To assess the effect of a compound on the proliferation of cancer cell lines that are dependent on CDK4/6 activity.

Methodology (Example: DNA Content-Based Assay):

  • Cell Lines: Use of retinoblastoma (Rb)-positive cancer cell lines (e.g., MCF-7, T-47D breast cancer cells) is critical, as the anti-proliferative effect of CDK4/6 inhibitors is Rb-dependent.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach overnight.

    • The cells are treated with a range of concentrations of the CDK4/6 inhibitor.

    • After a defined incubation period (e.g., 72 hours), the cells are lysed, and a DNA-binding fluorescent dye (e.g., Hoechst) is added.

    • Fluorescence is measured, which is directly proportional to the number of cells.

  • Data Analysis: The dose-response curve is plotted, and the GI50 (concentration for 50% growth inhibition) or IC50 is determined. It is important to note that ATP-based proliferation assays (e.g., CellTiter-Glo®) may not be suitable for CDK4/6 inhibitors as these drugs can cause cell cycle arrest without an immediate decrease in metabolic activity, potentially leading to an overestimation of cell viability.

Western Blot for Rb Phosphorylation

Objective: To confirm the mechanism of action by assessing the inhibition of Rb phosphorylation in treated cells.

Methodology:

  • Procedure:

    • Rb-positive cells are treated with the CDK4/6 inhibitor for a specified time.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated Rb (p-Rb) and total Rb, followed by secondary antibodies.

  • Data Analysis: The levels of p-Rb are normalized to total Rb to determine the extent of inhibition of CDK4/6 activity in a cellular context.

Conclusion

This compound is a potent inhibitor of both CDK4 and CDK6. The currently available preclinical data suggests it may have a differential effect on these two kinases, although conflicting reports warrant further investigation to definitively characterize its selectivity profile. A comprehensive understanding of its comparative potency against CDK4 and CDK6, benchmarked against other approved agents, is crucial for elucidating its unique therapeutic potential and guiding its clinical development. The experimental protocols outlined in this guide provide a framework for the robust evaluation of this compound and other novel CDK4/6 inhibitors.

References

Validating Synergistic Combinations with Tibremciclib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synergistic combination of Tibremciclib, a novel cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, with other anti-cancer agents. The primary focus of this document is the well-documented synergy between this compound and the selective estrogen receptor degrader (SERD), fulvestrant, in the context of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. Currently, published data on synergistic combinations of this compound with other therapeutic agents are limited.

Mechanism of Action: The Rationale for Synergy

This compound functions as a potent and selective inhibitor of CDK4 and CDK6, key proteins that regulate the cell cycle.[1] In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D, which in turn activates CDK4/6. This activation leads to the phosphorylation of the retinoblastoma (Rb) protein, releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle, ultimately promoting proliferation.[1] By inhibiting CDK4/6, this compound induces a G1 cell cycle arrest, thereby halting tumor cell growth.[2]

The synergistic effect with fulvestrant, which targets the ER for degradation, arises from the dual blockade of two critical and interconnected pathways driving HR+ breast cancer. This combination strategy aims to overcome endocrine therapy resistance, a common clinical challenge.

Signaling Pathway of this compound and Fulvestrant Synergy

CDK4_6_Pathway cluster_0 Estrogen Receptor Signaling cluster_1 Cell Cycle Progression Estrogen Estrogen ER ER Estrogen->ER Binds and activates Cyclin D Cyclin D ER->Cyclin D Increases transcription CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition Promotes Fulvestrant Fulvestrant Fulvestrant->ER Degrades This compound This compound This compound->CDK4/6 Inhibits

Caption: Dual blockade of ER and CDK4/6 pathways by Fulvestrant and this compound.

This compound in Combination with Fulvestrant: The TIFFANY Trial

The efficacy and safety of this compound in combination with fulvestrant were rigorously evaluated in the Phase III TIFFANY trial, a randomized, double-blind, placebo-controlled study.[3][4] The trial enrolled patients with HR+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[3]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from the TIFFANY trial, comparing the this compound plus fulvestrant arm to the placebo plus fulvestrant arm.

Table 1: Efficacy Outcomes in the TIFFANY Trial [3][5]

EndpointThis compound + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI) / p-value
Median Progression-Free Survival (PFS) 16.5 months5.6 months0.37 (0.27-0.52); p < 0.001
Objective Response Rate (ORR) (in patients with measurable disease) 45.6%12.9%p < 0.001

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the TIFFANY Trial (All Grades) [6]

Adverse EventThis compound + FulvestrantPlacebo + Fulvestrant
Diarrhea 79.3%13.3%
Neutropenia 75.5%15.6%
Leukopenia 73.9%16.7%
Anemia 69.0%21.1%

Table 3: Grade 3 or Higher Treatment-Emergent Adverse Events (TEAEs) of Special Interest in the TIFFANY Trial [3]

Adverse EventThis compound + FulvestrantPlacebo + Fulvestrant
Neutropenia 15.2%5.6%
Anemia 12.0%4.4%
Hypokalemia 12.0%0%

Experimental Protocols: The TIFFANY Trial

Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial conducted at 69 centers in China.[3][5]

Patient Population: Patients with HR+/HER2- advanced breast cancer who had experienced disease progression after endocrine therapy.[3]

Treatment Arms: [3]

  • Experimental Arm: this compound (400 mg, orally, once daily) plus fulvestrant.

  • Control Arm: Placebo plus fulvestrant.

Primary Endpoint: Investigator-assessed progression-free survival (PFS).[3]

Secondary Endpoints: Objective response rate (ORR), overall survival, and safety.[3]

Experimental Workflow: TIFFANY Trial

TIFFANY_Workflow cluster_screening Patient Screening cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Eligibility Inclusion/Exclusion Criteria Met (HR+/HER2- ABC, Progressed on ET) Randomization Randomization Eligibility->Randomization Arm_A This compound (400mg QD) + Fulvestrant Randomization->Arm_A Arm_B Placebo + Fulvestrant Randomization->Arm_B Tumor_Assessment Tumor Assessment (e.g., RECIST) Arm_A->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring Arm_A->Safety_Monitoring Arm_B->Tumor_Assessment Arm_B->Safety_Monitoring Endpoint_Analysis PFS, ORR, OS Analysis Tumor_Assessment->Endpoint_Analysis Safety_Monitoring->Endpoint_Analysis

Caption: High-level workflow of the Phase III TIFFANY clinical trial.

Comparison with Other CDK4/6 Inhibitors and Future Directions

While direct comparative trials are lacking, the performance of the this compound-fulvestrant combination in the TIFFANY trial appears favorable when cross-trial comparisons are made with other approved CDK4/6 inhibitors in similar settings.[6] It is important to note that such comparisons have inherent limitations due to differences in trial design and patient populations.

A notable characteristic of this compound is its greater selectivity for CDK4 over CDK6, which may contribute to a different safety profile, potentially with a lower incidence of severe neutropenia compared to other CDK4/6 inhibitors.[6]

The synergistic potential of CDK4/6 inhibitors with other classes of drugs, including PI3K inhibitors, mTOR inhibitors, and chemotherapy, is an active area of research for other agents in this class. As more preclinical and early clinical data for this compound become available, this guide will be updated to include comparisons with a broader range of synergistic combinations. Currently, the robust data from the TIFFANY trial provides strong validation for the synergistic combination of this compound and fulvestrant in the treatment of HR+/HER2- advanced breast cancer.

References

A Comparative Analysis of the Safety Profiles of Tibremciclib and Other CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the safety profiles of Tibremciclib and other approved Cyclin-dependent kinase 4 and 6 inhibitors (CDK4/6is), including Palbociclib, Ribociclib, and Abemaciclib. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data.

Mechanism of Action: The CDK4/6 Pathway

CDK4/6 inhibitors are a class of drugs that target the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, which is crucial for cell cycle progression.[1][2] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[2] By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the Rb protein, which in turn blocks the release of the E2F transcription factor. This action halts the cell cycle at the G1 phase, thereby inhibiting the growth of cancer cells.[3][4][5]

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen, Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK4_6_Complex Cyclin D-CDK4/6 Complex CyclinD->CDK4_6_Complex CDK4_6 CDK4/6 CDK4_6->CDK4_6_Complex Rb Rb CDK4_6_Complex->Rb Phosphorylates (pRb) Rb_E2F_Complex Rb-E2F Complex (Inactive) Rb->Rb_E2F_Complex Binds E2F E2F G1_S_Transition G1 to S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Activates Transcription Rb_E2F_Complex->Rb Rb_E2F_Complex->E2F Inhibitors CDK4/6 Inhibitors (this compound, Palbociclib, etc.) Inhibitors->CDK4_6_Complex Inhibits p16INK4a p16INK4a p16INK4a->CDK4_6_Complex Inhibits

Caption: Simplified CDK4/6 signaling pathway and the mechanism of inhibitor action.

Comparative Safety Profiles

The following table summarizes the most common treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound, Palbociclib, Ribociclib, and Abemaciclib. While all CDK4/6 inhibitors share common class-effects, such as myelosuppression, there are notable differences in their safety profiles.

Table 1: Comparison of Common Adverse Events (Any Grade and Grade ≥3)

Adverse EventThis compound (%)[6][7][8]Palbociclib (%)[1][9][10][11]Ribociclib (%)[11]Abemaciclib (%)[12][13]
Hematologic
Neutropenia75.5 (15.2)82.1 (61.3)74.3 (57.0)46.0 (23.9)
Leukopenia73.9 (N/A)51.7 (29.4)N/A7.6-8.6 (Grade ≥3)
Anemia69.0 (12.0)34.7 (N/A)N/AN/A
ThrombocytopeniaN/A30.9 (7.5)N/AN/A
Non-Hematologic
Diarrhea79.3 (4.9)N/A35.0 (N/A)81.3-90.0 (9.5-20.0)
Nausea37.0 (N/A)30.1 (N/A)51.5 (N/A)45.1 (N/A)
FatigueN/A35.9 (N/A)36.5 (N/A)39.9 (Grade 3 DLT)[14]
InfectionsN/A59.2 (6.4)50.3 (N/A)N/A
HypokalemiaN/A (12.0)N/AN/AN/A
Hypertriglyceridemia33.0 (5.4)N/AN/AN/A
Elevated ALT/ASTN/AN/AN/A (10-20 Grade ≥3)N/A
QT ProlongationN/AN/A6.2 (Any Grade)N/A

Data presented as Any Grade (%) followed by Grade ≥3 (%) in parentheses. "N/A" indicates data not prominently reported in the cited sources.

Key Observations:

  • Neutropenia: This is the most common adverse event across all four CDK4/6 inhibitors. However, the incidence of Grade ≥3 neutropenia appears to be numerically lower with this compound (15.2%) and Abemaciclib (23.9%) compared to Palbociclib (61.3%) and Ribociclib (57.0%).[7][9][11][12]

  • Diarrhea: Diarrhea is a hallmark toxicity of Abemaciclib, with a high incidence of any-grade (81-90%) and Grade ≥3 events (9.5-20%).[12][13] this compound also shows a high rate of any-grade diarrhea (79.3%), but the rate of Grade ≥3 events is considerably lower (4.9%).[7][8]

  • Hepatotoxicity: Ribociclib is associated with elevated liver transaminases (ALT/AST), which requires regular monitoring.[11]

  • QT Prolongation: Ribociclib has a known risk of causing QT interval prolongation, necessitating baseline and on-treatment electrocardiograms.[11]

  • Unique to this compound: Hypokalemia (12.0% Grade ≥3) and hypertriglyceridemia (5.4% Grade ≥3) were notable Grade ≥3 adverse events reported for this compound.[7] The hypokalemia was often associated with diarrhea and managed with electrolyte monitoring and supplementation.[7]

Experimental Protocols: Evaluating Safety in Clinical Trials

The safety profile of a CDK4/6 inhibitor is typically evaluated in randomized, controlled clinical trials. The general methodology involves comparing the investigational drug in combination with endocrine therapy against a placebo plus endocrine therapy.

Key Components of a Phase III Safety Evaluation:

  • Patient Population: Patients are enrolled based on specific inclusion and exclusion criteria, such as hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer.[11][15]

  • Treatment Arms:

    • Experimental Arm: CDK4/6 inhibitor (e.g., this compound) at a specified dose and schedule, plus standard endocrine therapy (e.g., fulvestrant or an aromatase inhibitor).[16][17]

    • Control Arm: Placebo plus the same standard endocrine therapy.[16]

  • Safety Monitoring:

    • Adverse Event (AE) Reporting: All AEs are recorded at each study visit and graded according to a standardized system like the Common Terminology Criteria for Adverse Events (CTCAE).

    • Laboratory Tests: Regular monitoring includes complete blood counts (for neutropenia, anemia, etc.), liver function tests, and serum chemistry panels (for electrolytes like potassium).[18]

    • Specialized Assessments: For specific risks, additional monitoring is required, such as ECGs for drugs with a risk of QT prolongation (e.g., Ribociclib).[18]

  • Dose Modifications: The protocol includes predefined rules for dose interruption, reduction, or discontinuation based on the severity and type of adverse events.[7]

  • Data Analysis: The incidence, severity, and seriousness of AEs are compared between the treatment and control arms to determine the safety profile of the investigational drug.

Experimental_Workflow Screening Patient Screening (HR+/HER2- ABC, Consent, etc.) Randomization Randomization (2:1) Screening->Randomization ArmA Arm A: This compound + Fulvestrant Randomization->ArmA ArmB Arm B: Placebo + Fulvestrant Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment Monitoring Ongoing Safety Monitoring - AE Reporting (CTCAE) - Lab Tests (CBC, LFTs) - ECGs (if applicable) Treatment->Monitoring Dose_Mod Dose Modification as Needed (Interruption, Reduction) Monitoring->Dose_Mod Data_Analysis Data Collection & Analysis (Incidence, Severity of AEs) Monitoring->Data_Analysis Dose_Mod->Treatment Continue Cycle Endpoint Primary Endpoint: Progression-Free Survival Secondary Endpoint: Safety & Tolerability Data_Analysis->Endpoint

Caption: A typical workflow for a Phase III clinical trial assessing CDK4/6i safety.

Conclusion

This compound, a novel CDK4/6 inhibitor, demonstrates a manageable safety profile that is generally consistent with the known class effects of these agents.[6][16] Its profile is distinguished by a numerically lower rate of high-grade neutropenia compared to Palbociclib and Ribociclib, and a lower incidence of severe diarrhea compared to Abemaciclib.[7] However, clinicians should be aware of the potential for hypokalemia and hypertriglyceridemia with this compound treatment. The choice of a CDK4/6 inhibitor for a particular patient will depend on a comprehensive evaluation of their comorbidities, potential for drug interactions, and the distinct safety profile of each agent. Proactive monitoring and management of adverse events are crucial to optimize treatment outcomes for patients receiving any CDK4/6 inhibitor.

References

Tibremciclib in Endocrine-Resistant Breast Cancer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tibremciclib's performance with alternative therapies in the context of acquired endocrine resistance in breast cancer. While specific preclinical data on this compound in endocrine-resistant models is not publicly available, this document synthesizes clinical trial results, the established mechanism of action for CDK4/6 inhibitors, and common experimental protocols used to evaluate such compounds.

Introduction to this compound and Endocrine Resistance

This compound (BPI-16350) is a novel, orally administered small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] These kinases are crucial regulators of the cell cycle, and their inhibition can block the proliferation of cancer cells.[1] In hormone receptor-positive (HR+) breast cancer, a common mechanism of acquired resistance to endocrine therapies (like tamoxifen or aromatase inhibitors) involves the upregulation of the cyclin D-CDK4/6-Rb pathway, making it a key therapeutic target.[2][3] this compound, like other drugs in its class, aims to overcome this resistance by directly targeting this pathway.

Clinical trials have demonstrated the efficacy of this compound in patients with HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy.[4][5] The phase 3 TIFFANY trial, for instance, showed a significant improvement in progression-free survival for patients treated with this compound in combination with fulvestrant compared to fulvestrant alone.[5][6]

Mechanism of Action: The CDK4/6-Rb Pathway

The primary mechanism by which this compound and other CDK4/6 inhibitors exert their anti-cancer effects is through the inhibition of the G1-S phase transition of the cell cycle. In endocrine-resistant breast cancer, this pathway is often hyperactivated.

CDK46_Pathway cluster_0 Endocrine Therapy Resistance ET Endocrine Therapy ER Estrogen Receptor (ER) ET->ER inhibits CyclinD Cyclin D1 ER->CyclinD upregulates in resistance CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases G1_S G1-S Phase Transition E2F->G1_S activates Proliferation Cell Proliferation G1_S->Proliferation This compound This compound This compound->CDK46 inhibits in_vitro_workflow start Start: ER+ Breast Cancer Cell Line (e.g., MCF-7) culture Long-term Culture with Endocrine Agent (e.g., Tamoxifen) start->culture resistant_cells Generate Endocrine- Resistant Cell Line culture->resistant_cells treat Treat with this compound & Comparators resistant_cells->treat analysis Analyze Efficacy: - IC50 (Viability) - Colony Formation - Cell Cycle (G1 Arrest) treat->analysis end End: Comparative Efficacy Data analysis->end in_vivo_workflow start Start: Immunocompromised Mice implant Implant Endocrine-Resistant Tumor Cells/Tissue (CDX/PDX) start->implant tumor_growth Allow Tumors to Establish implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer this compound & Comparators randomize->treat measure Measure Tumor Volume (e.g., 2x/week) treat->measure endpoint Endpoint: Analyze Tumor Growth Inhibition & Biomarkers measure->endpoint

References

A Meta-Analysis of Clinical Trials Involving Tibremciclib for HR+/HER2- Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer has been significantly reshaped by the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. This guide provides a meta-analysis of the pivotal clinical trial data for the emerging CDK4/6 inhibitor, Tibremciclib, and compares its performance against established alternatives: Palbociclib, Ribociclib, and Abemaciclib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

The CDK4/6 Signaling Pathway in HR+ Breast Cancer

The proliferation of HR+ breast cancer cells is often dependent on the CDK4/6-Cyclin D-Retinoblastoma (Rb) signaling pathway. In this pathway, Cyclin D binds to and activates CDK4 and CDK6. This complex then phosphorylates the Rb protein, leading to its inactivation. Phosphorylated Rb releases the E2F transcription factor, which in turn promotes the transcription of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle, ultimately leading to cell division. CDK4/6 inhibitors, including this compound, work by blocking this phosphorylation step, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[1][2]

Caption: The CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Comparative Efficacy of CDK4/6 Inhibitors in Combination with Fulvestrant

The following tables summarize the key efficacy and safety data from the pivotal Phase III clinical trials of this compound (TIFFANY), Palbociclib (PALOMA-3), Ribociclib (MONALEESA-3), and Abemaciclib (MONARCH 2). All trials evaluated the respective CDK4/6 inhibitor in combination with fulvestrant for the treatment of HR+/HER2- advanced breast cancer that had progressed on prior endocrine therapy.

Table 1: Efficacy Outcomes in Pivotal Phase III Trials
CDK4/6 Inhibitor (Trial)Treatment ArmPlacebo ArmHazard Ratio (95% CI)p-value
This compound (TIFFANY) [3][4]16.5 months5.6 months0.37 (0.27 - 0.52)<0.001
Palbociclib (PALOMA-3) [5][6]9.5 months4.6 months0.46 (0.36 - 0.59)<0.001
Ribociclib (MONALEESA-3) [7][8]20.5 months12.8 months0.593 (0.480 - 0.732)<0.001
Abemaciclib (MONARCH 2) [3][9]16.4 months9.3 months0.553 (0.449 - 0.681)<0.001

Data presented as median Progression-Free Survival (PFS)

Table 2: Objective Response Rate (ORR) in Patients with Measurable Disease
CDK4/6 Inhibitor (Trial)Treatment Arm ORR (95% CI)Placebo Arm ORR (95% CI)
This compound (TIFFANY) [3][4]45.6% (37.6% - 53.7%)12.9% (6.1% - 23.0%)
Palbociclib (PALOMA-3) [5]24.6%10.9%
Ribociclib (MONALEESA-3) [7]40.9%28.7%
Abemaciclib (MONARCH 2) [9]48.1% (42.6% - 53.6%)21.3% (15.1% - 27.6%)
Table 3: Key Grade 3 or Higher Adverse Events
Adverse EventThis compound (TIFFANY)[3]Palbociclib (PALOMA-3)[10]Ribociclib (MONALEESA-3)[7]Abemaciclib (MONARCH 2)[9]
Neutropenia 15.2%65.0%46.6%46.0%
Anemia 12.0%3.0%Not Reported >10%2.0%
Leukopenia Not Reported >10%Not Reported >10%13.5%9.0%
Diarrhea Not Reported >10%0.6%1.2%13.4%
Hypokalemia 12.0%Not ReportedNot ReportedNot Reported
Fatigue Not Reported >10%2.0%1.9%2.7%

Detailed Experimental Protocols

The following are summaries of the experimental protocols for the pivotal Phase III trials.

This compound: The TIFFANY Trial (NCT05433480)
  • Study Design: A randomized, double-blind, placebo-controlled, Phase III trial conducted at 69 centers in China.[3][4]

  • Patient Population: 274 female patients with HR+/ERBB2- advanced breast cancer who had progressed on prior endocrine therapy and had received no more than one line of chemotherapy.[3][4]

  • Inclusion Criteria: Histologically confirmed HR+/HER2- locally advanced or metastatic breast cancer, evidence of progression on or after the last endocrine therapy, measurable disease per RECIST v1.1 or bone-only disease, and an ECOG performance status of 0 or 1.

  • Exclusion Criteria: Prior treatment with any CDK4/6 inhibitor, fulvestrant, or chemotherapy for advanced disease (more than one line).[11]

  • Treatment Arms:

    • This compound (400 mg, orally, once daily) + Fulvestrant (500 mg, intramuscularly, on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles).[3]

    • Placebo + Fulvestrant.

  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[3]

  • Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.[3]

  • Tumor Assessment: Performed every 8 weeks for the first 48 weeks, and every 12 weeks thereafter.

Palbociclib: The PALOMA-3 Trial (NCT01942135)
  • Study Design: A randomized, double-blind, placebo-controlled, Phase III trial.[12][13]

  • Patient Population: 521 pre/peri- and postmenopausal women with HR+/HER2- metastatic breast cancer whose disease progressed on or after prior endocrine therapy.[5][6]

  • Inclusion Criteria: Confirmed HR+/HER2- metastatic breast cancer, documented progression on or after prior endocrine therapy, any menopausal status, and an ECOG performance status of 0 or 1.[14]

  • Exclusion Criteria: Prior treatment with any CDK inhibitor, fulvestrant, or everolimus.[14]

  • Treatment Arms:

    • Palbociclib (125 mg, orally, once daily for 21 days, followed by 7 days off) + Fulvestrant (500 mg, intramuscularly, on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles). Pre/perimenopausal women also received goserelin.[5]

    • Placebo + Fulvestrant.

  • Primary Endpoint: Investigator-assessed PFS.[15]

  • Secondary Endpoints: OS, ORR, safety, and patient-reported outcomes.[15]

  • Tumor Assessment: Performed at baseline, every 8 weeks for the first 24 weeks, and every 12 weeks thereafter.

Ribociclib: The MONALEESA-3 Trial (NCT02422611)
  • Study Design: A randomized, double-blind, placebo-controlled, Phase III trial.[8][16]

  • Patient Population: 726 postmenopausal women with HR+/HER2- advanced breast cancer who were treatment-naïve in the advanced setting or had received up to one line of prior endocrine therapy.[7][17]

  • Inclusion Criteria: Postmenopausal women with HR+/HER2- advanced breast cancer, no prior chemotherapy for advanced disease, and up to one line of prior endocrine therapy for advanced disease.[18]

  • Exclusion Criteria: Prior treatment with a CDK4/6 inhibitor.

  • Treatment Arms:

    • Ribociclib (600 mg, orally, once daily for 21 days, followed by 7 days off) + Fulvestrant (500 mg, intramuscularly, on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles).[18]

    • Placebo + Fulvestrant.

  • Primary Endpoint: Locally assessed PFS.[7]

  • Secondary Endpoints: OS, ORR, and safety.[7]

  • Tumor Assessment: Performed at screening, every 8 weeks for the first 18 months, and every 12 weeks thereafter.

Abemaciclib: The MONARCH 2 Trial (NCT02107703)
  • Study Design: A randomized, double-blind, placebo-controlled, Phase III trial.[7][19]

  • Patient Population: 669 women with HR+/HER2- advanced breast cancer who had progressed on neoadjuvant or adjuvant endocrine therapy, within 12 months from the end of adjuvant endocrine therapy, or while receiving first-line endocrine therapy for metastatic disease.[3][9]

  • Inclusion Criteria: Women with HR+/HER2- locally advanced or metastatic breast cancer, disease progression on or after prior endocrine therapy, and an ECOG performance status of 0 or 1.[20]

  • Exclusion Criteria: Prior treatment with fulvestrant, everolimus, or any CDK4/6 inhibitor.[20]

  • Treatment Arms:

    • Abemaciclib (150 mg, orally, twice daily) + Fulvestrant (500 mg, intramuscularly, on days 1 and 15 of cycle 1, then day 1 of subsequent 28-day cycles).[9]

    • Placebo + Fulvestrant.

  • Primary Endpoint: Investigator-assessed PFS.[3]

  • Secondary Endpoints: OS, ORR, duration of response, clinical benefit rate, quality of life, and safety.[3]

  • Tumor Assessment: Performed every 8 weeks for the first 12 months, and every 12 weeks thereafter.

Experimental Workflow

The general workflow for these pivotal Phase III clinical trials follows a standardized process from patient screening to data analysis.

Experimental_Workflow Pivotal Phase III Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (2:1) Informed_Consent->Randomization Treatment_Arm Treatment Arm (CDK4/6i + Fulvestrant) Randomization->Treatment_Arm Placebo_Arm Control Arm (Placebo + Fulvestrant) Randomization->Placebo_Arm Treatment_Cycle Treatment Cycles (28 days) Treatment_Arm->Treatment_Cycle Placebo_Arm->Treatment_Cycle Tumor_Assessment Tumor Assessment (RECIST v1.1) Treatment_Cycle->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Data_Collection Data Collection (PFS, ORR, OS, Safety) Tumor_Assessment->Data_Collection Safety_Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Reporting Results Reporting Statistical_Analysis->Results_Reporting

Caption: A generalized workflow for the pivotal Phase III clinical trials of CDK4/6 inhibitors.

Conclusion

This compound, in combination with fulvestrant, has demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients with HR+/HER2- advanced breast cancer who have progressed on prior endocrine therapy.[3][4] When compared to the pivotal trials of other approved CDK4/6 inhibitors, the efficacy of this compound appears robust. The safety profile of this compound shows some differences from its competitors, notably a lower reported rate of high-grade neutropenia but a signal for hypokalemia that warrants monitoring.[3] This comparative guide provides a foundational dataset for researchers and drug development professionals. Direct head-to-head clinical trials would be necessary to definitively establish the comparative efficacy and safety of these agents.

References

Safety Operating Guide

Navigating the Safe Disposal of Tibremciclib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Tibremciclib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive overview of the proper disposal procedures for this compound, grounded in safety data and best practices for handling hazardous pharmaceutical waste.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires meticulous attention to prevent its release into the environment. The primary directive for its disposal is to entrust it to an approved waste disposal plant.[1]

Hazard Profile of this compound

A thorough understanding of a compound's hazard profile is foundational to its safe handling and disposal. The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Acute toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to be in alignment with general principles of hazardous waste management.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Segregation:

  • All materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and absorbent materials, must be segregated as hazardous pharmaceutical waste.

  • Do not mix this compound waste with non-hazardous laboratory trash.

3. Waste Collection and Containment:

  • Collect all solid and liquid this compound waste in a designated, clearly labeled, and sealed hazardous waste container.

  • The container should be robust and compatible with the chemical nature of the waste.

  • For liquid waste, use a container with a secure, leak-proof cap.

4. Labeling:

  • The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

5. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1]

  • Follow institutional guidelines for the temporary storage of hazardous waste.

6. Disposal:

  • Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal contractor.[1]

  • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe handling and final disposal, which is typically high-temperature incineration.[2]

7. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal contractor, in accordance with institutional and regulatory requirements.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory environment.

Tibremciclib_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Pharmaceutical Waste ppe->segregate collect Collect in Designated Sealed & Labeled Container segregate->collect store Store in Secure, Designated Area collect->store contact Contact Approved Hazardous Waste Contractor store->contact document Document Waste Transfer contact->document end Disposal via Incineration document->end

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended for guidance in a laboratory research setting. Always consult your institution's specific safety and environmental health protocols and the most current Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Personal protective equipment for handling Tibremciclib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tibremciclib. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.

Hazard Identification and Precautions

This compound is a potent cyclin-dependent kinase 4 (CDK4) inhibitor with antineoplastic properties[1][2]. It is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract[3][4][5]. It is also recognized as very toxic to aquatic life with long-lasting effects[3]. Therefore, strict adherence to safety protocols is mandatory.

Key Precautionary Statements:

  • Avoid inhalation, ingestion, and contact with skin and eyes[3][6].

  • Do not eat, drink, or smoke in areas where this compound is handled[3][4].

  • Wash hands and skin thoroughly after handling[3][4].

  • Prevent release into the environment[3].

  • Work in a well-ventilated area, preferably within a chemical fume hood[3][5].

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection Type Specific PPE Requirement Rationale
Hand Protection Double-gloving with chemotherapy-rated gloves (ASTM D6978 compliant). The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.To prevent skin contact and absorption. Double gloving provides an extra layer of protection against potential contamination[7][8][9][10].
Eye and Face Protection Safety goggles with side shields. A full-face shield is required when there is a risk of splashing.To protect the eyes and face from accidental splashes of liquids or airborne particles[3][5][8][9].
Respiratory Protection A NIOSH-certified N95 or higher-level respirator.To prevent inhalation of dust or aerosols, especially when handling the powdered form of the compound[3][5][8][9].
Body Protection A disposable, impermeable gown with long sleeves and a back closure.To protect the body from contamination. The gown should be resistant to permeation by hazardous drugs[3][7][8][9][11].
Foot Protection Disposable shoe covers.To prevent the spread of contamination outside of the handling area[7][8].

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure risk. The following workflow outlines the essential steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials weigh_compound Carefully Weigh This compound Powder gather_materials->weigh_compound Proceed to Handling dissolve_compound Dissolve in Appropriate Solvent weigh_compound->dissolve_compound perform_experiment Conduct Experimental Procedures dissolve_compound->perform_experiment decontaminate_surfaces Decontaminate Surfaces and Equipment perform_experiment->decontaminate_surfaces Proceed to Cleanup dispose_waste Segregate and Dispose of Hazardous Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention[3].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water[3].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[3][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately[3][4].

  • Spills: Evacuate the area. Wearing full PPE, cover the spill with an absorbent, non-combustible material. Collect the material into a suitable container for hazardous waste disposal. Decontaminate the spill area with alcohol[3].

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and governmental regulations[3][12][13].

Waste Segregation and Disposal Workflow:

cluster_generation Waste Generation cluster_collection Collection and Labeling cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Gowns, Labware) collect_solids Place in Labeled Hazardous Waste Bag/Container solid_waste->collect_solids liquid_waste Contaminated Liquids (Solvents, Rinsates) collect_liquids Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->collect_liquids sharps_waste Contaminated Sharps (Needles, Blades) collect_sharps Place in a Puncture-Resistant Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Hazardous Waste Accumulation Area collect_solids->store_waste collect_liquids->store_waste collect_sharps->store_waste arrange_pickup Arrange for Pickup by Certified Hazardous Waste Vendor store_waste->arrange_pickup incineration Incineration at an Approved Waste Disposal Facility arrange_pickup->incineration

Caption: Waste disposal workflow for this compound.

Key Disposal Steps:

  • Segregation: Separate contaminated solid waste, liquid waste, and sharps into designated, clearly labeled hazardous waste containers at the point of generation.

  • Container Management: Ensure all waste containers are kept closed except when adding waste, are in good condition, and are compatible with the waste they contain[13].

  • Rinsate Collection: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste[13]. For highly toxic compounds, the first three rinses should be collected[13].

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of hazardous waste through an approved vendor[12][13]. All disposal must comply with federal, state, and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.